4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
Description
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Properties
IUPAC Name |
4-methyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQORBMDQIUWHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182007 | |
| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27622-90-8 | |
| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027622908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on foundational chemical information and presents generalized experimental protocols that can be adapted for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and providing a framework for future investigation.
Introduction
This compound is a heterocyclic organic compound belonging to the triazine class. Triazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This guide aims to consolidate the available information on this compound and provide a basis for further research and application development.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented in the table below. It is important to note that while basic identifiers are available, crucial experimental data such as melting point, boiling point, and quantitative solubility are not readily found in the surveyed literature.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 27622-90-8 | [1][2] |
| Molecular Formula | C₅H₈N₄S | [1][2] |
| Molecular Weight | 156.21 g/mol | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. However, based on general synthetic procedures for related triazine derivatives, a proposed synthetic workflow is outlined below.
Proposed Synthesis Workflow
The synthesis of this compound can be conceptually approached through a multi-step process starting from readily available precursors. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.
General Synthesis Methodology (Adapted from related compounds)
A potential synthetic route could involve the reaction of a substituted biguanide with a suitable thiomethyl-containing electrophile. The following is a generalized procedure that would require optimization for the specific target compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting biguanide derivative in a suitable solvent (e.g., ethanol, isopropanol).
-
Reagent Addition: Add the thiomethyl-containing electrophile to the solution. A base (e.g., sodium ethoxide, potassium carbonate) may be required to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization Methods
The purified product should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
While triazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties, no specific biological data or signaling pathways for this compound have been reported in the available literature. Research in this area would be a valuable contribution to the understanding of this compound's potential applications.
The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.
Conclusion and Future Directions
This technical guide consolidates the currently available chemical information for this compound. The significant gaps in experimental data, particularly concerning its physicochemical properties, detailed synthetic and purification protocols, and biological activity, highlight the need for further research. The proposed workflows for synthesis and biological screening provide a roadmap for future investigations that would be crucial for unlocking the potential applications of this compound in drug discovery and other scientific fields. Researchers are encouraged to undertake systematic studies to generate and publish this missing data to contribute to the collective understanding of this and related triazine derivatives.
References
An In-depth Technical Guide to 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS 27622-90-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the s-triazine class of molecules. The 1,3,5-triazine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and postulated biological activities of this compound, with a focus on its relevance in drug discovery and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| CAS Number | 27622-90-8 | [1][2] |
| Molecular Formula | C₅H₈N₄S | [1] |
| Molecular Weight | 156.21 g/mol | [1] |
| IUPAC Name | 4-methyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine | [1] |
| Synonyms | 4-Methyl-6-(methylthio)-s-triazin-2-amine | [1] |
| Appearance | Solid (predicted) | [N/A] |
| Melting Point | Not reported | [N/A] |
| Boiling Point | Not reported | [N/A] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | [N/A] |
Synthesis and Characterization
Postulated Synthetic Pathway
A potential synthetic route to this compound is outlined below. This pathway utilizes the condensation of a biguanide derivative with an ester.
Caption: Postulated synthesis of this compound.
General Experimental Protocol
The following is a generalized experimental protocol based on similar triazine syntheses. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a high yield of the desired product.
Materials:
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Substituted biguanide hydrochloride (e.g., 1-methylbiguanide hydrochloride)
-
Methyl thioacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
The substituted biguanide hydrochloride is added to the sodium methoxide solution and stirred until dissolved.
-
Methyl thioacetate is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Characterization Workflow
Caption: Workflow for the purification and characterization of the synthesized compound.
Potential Biological Activities and Applications in Drug Development
Derivatives of the 1,3,5-triazine scaffold have shown significant promise as anticancer agents.[3] While specific biological data for this compound is limited, its structural features suggest potential for anticancer activity. The exocyclic amino group and the methylthio substituent can be crucial for interactions with biological targets.
Postulated Mechanism of Action: Anticancer Activity
Many triazine-based anticancer agents function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases or dihydrofolate reductase. It is plausible that this compound could exert its effects through similar mechanisms.
Caption: Postulated mechanism of anticancer action for this compound.
Recommended Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro assays are recommended.
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) for 24, 48, or 72 hours.
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After the incubation period, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
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Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Objective: To investigate the effect of the compound on the cell cycle progression of cancer cells.
Methodology:
-
Cancer cells are treated with the compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
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The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
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The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
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The DNA content of the cells is analyzed by flow cytometry.
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The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.
Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.
Methodology:
-
Cancer cells are treated with the compound at its IC₅₀ concentration for a defined period.
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The cells are harvested and washed with PBS.
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The cells are then resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
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Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells.
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The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While further experimental validation is required, this in-depth guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and biological evaluation of this compound. The postulated synthetic route and the detailed experimental protocols for biological assays offer a clear roadmap for future investigations into the therapeutic potential of this and related s-triazine derivatives. The continued exploration of such compounds is crucial for the discovery of new and effective treatments for various diseases.
References
An In-depth Technical Guide to the Molecular Structure of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the molecular structure of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS No: 27622-90-8). While this compound is cataloged in chemical databases, a thorough review of publicly available scientific literature and databases reveals a significant lack of detailed experimental data regarding its physicochemical properties, spectroscopic characterization, and biological activity. This document summarizes the available information and highlights the areas where further research is needed.
Molecular Identity and Structure
This compound is a heterocyclic organic compound featuring a 1,3,5-triazine core. The triazine ring is substituted with a methyl group, a methylthio group, and an amine group at positions 4, 6, and 2, respectively.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 27622-90-8[1] |
| Molecular Formula | C₅H₈N₄S[1] |
| IUPAC Name | This compound[2] |
| SMILES | CSc1nc(C)nc(N)n1 |
| InChI Key | CQORBMDQIUWHGC-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 156.21 g/mol | PubChem[2] |
| XLogP3 | 0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 156.046967 g/mol | PubChem[2] |
| Polar Surface Area | 90 Ų | PubChem[2] |
Spectroscopic Data
A comprehensive search of scientific databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Characterization of this molecule would require the acquisition and interpretation of these spectra.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not described in the available scientific literature. General synthetic methods for 1,3,5-triazine derivatives often involve the condensation of biguanides with esters or other carbonyl compounds, followed by functional group modifications. However, a specific and validated protocol for this particular molecule is not published.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. While many triazine derivatives are known to possess a wide range of biological activities, including herbicidal, antimicrobial, and anticancer properties, the specific effects of this compound have not been reported.
To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this, the following diagram outlines a general screening process.
Caption: A generalized experimental workflow for screening and characterizing the biological activity of a novel chemical entity.
Conclusion and Future Directions
This compound is a defined chemical entity with a known structure. However, there is a notable absence of published experimental data concerning its physical properties, spectroscopic characterization, and biological function. This presents an opportunity for further research to synthesize, purify, and thoroughly characterize this molecule. Such studies would be essential to unlock its potential applications in medicinal chemistry, agrochemicals, or materials science. Future work should focus on obtaining experimental data for the properties listed as unavailable in this guide and initiating biological screening to determine its pharmacological profile.
References
An In-depth Technical Guide to the Synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, a substituted s-triazine of interest in chemical research and development. The synthesis commences with the readily available starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), and proceeds through a three-step sequential nucleophilic substitution of its chlorine atoms. The strategic order of these substitutions is crucial for achieving the desired product and is dictated by the temperature-dependent reactivity of the triazine ring.
Core Synthesis Pathway
The most plausible and efficient synthesis of this compound from cyanuric chloride involves the sequential introduction of the methyl, methylthio, and amino groups. This pathway is designed to manage the decreasing reactivity of the chlorine atoms as they are successively replaced.
The overall synthetic scheme is as follows:
Caption: Overall synthesis pathway for this compound.
Step 1: Methylation of Cyanuric Chloride
The initial step involves the substitution of one chlorine atom of cyanuric chloride with a methyl group. This is typically achieved through a Grignard reaction, which is a common method for forming carbon-carbon bonds.
Reaction:
Cyanuric Chloride + Methylmagnesium Bromide → 2,4-Dichloro-6-methyl-1,3,5-triazine
Experimental Protocol:
A solution of cyanuric chloride in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature, typically between -10°C and 0°C. A solution of methylmagnesium bromide in a suitable solvent like diethyl ether or THF is then added dropwise to the cyanuric chloride solution while maintaining the low temperature. The reaction is stirred for a specified period, after which it is quenched with a suitable reagent, such as an aqueous solution of ammonium chloride. The product, 2,4-dichloro-6-methyl-1,3,5-triazine, is then extracted, and the organic layer is dried and concentrated. Purification can be achieved through techniques like recrystallization or column chromatography.
| Parameter | Condition |
| Reactants | Cyanuric chloride, Methylmagnesium bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -10°C to 0°C |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with aqueous NH4Cl, extraction |
| Purification | Recrystallization or column chromatography |
| Reported Yield | ~80% |
Step 2: Thiolation of 2,4-Dichloro-6-methyl-1,3,5-triazine
The second step involves the selective replacement of one of the remaining chlorine atoms with a methylthio group. This is achieved by reacting the dichloromethyltriazine intermediate with a suitable source of the methylthiolate anion.
Reaction:
2,4-Dichloro-6-methyl-1,3,5-triazine + Sodium Thiomethoxide → 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine
Experimental Protocol:
The intermediate, 2,4-dichloro-6-methyl-1,3,5-triazine, is dissolved in a suitable solvent like acetone or THF. The solution is cooled, typically to around 0-5°C. A solution of sodium thiomethoxide (sodium methyl mercaptide) is then added portion-wise or dropwise. The reaction temperature is gradually raised to room temperature, and the mixture is stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic phase is then washed, dried, and concentrated to yield 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine.
| Parameter | Condition |
| Reactants | 2,4-Dichloro-6-methyl-1,3,5-triazine, Sodium thiomethoxide |
| Solvent | Acetone or Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-6 hours |
| Work-up | Addition of water, extraction |
| Purification | Column chromatography |
| Reported Yield | Moderate to high |
Step 3: Amination of 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine
The final step is the introduction of the amino group by replacing the last remaining chlorine atom. This is accomplished by reacting the chloro-intermediate with ammonia.
Reaction:
2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine + Ammonia → this compound
Experimental Protocol:
The 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine is dissolved in a suitable solvent, and the solution is treated with a source of ammonia, which can be aqueous ammonia or ammonia gas bubbled through the solution. The reaction is typically carried out at an elevated temperature to facilitate the substitution of the less reactive chlorine atom. The reaction progress is monitored, and upon completion, the mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates, or extraction followed by purification.
| Parameter | Condition |
| Reactants | 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine, Ammonia |
| Solvent | Dioxane, THF, or other suitable polar aprotic solvent |
| Temperature | 50-100°C (will require optimization) |
| Reaction Time | Several hours (monitoring is key) |
| Work-up | Cooling, filtration or extraction |
| Purification | Recrystallization |
| Reported Yield | Moderate to high |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis, from starting material to the final product.
Caption: Detailed workflow for the synthesis of the target molecule.
This guide provides a comprehensive overview of a viable synthesis pathway for this compound. Researchers should note that while this pathway is based on established principles of triazine chemistry, optimization of reaction conditions for each step may be necessary to achieve maximum yields and purity. Standard laboratory safety procedures should be followed at all times, particularly when handling reactive reagents such as Grignard reagents and cyanuric chloride.
An In-depth Technical Guide to the Core Mechanism of Action of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core mechanism of action of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, a member of the s-triazine class of compounds. While this specific molecule is noted in chemical databases, detailed mechanistic studies are limited. Therefore, this guide extrapolates its primary mechanism from the well-established action of structurally similar s-triazine herbicides. The central mechanism involves the potent inhibition of photosynthesis at the Photosystem II (PSII) complex. Furthermore, this document explores other potential biological activities of triazine derivatives, including anticancer and antimicrobial effects, supported by quantitative data from analogous compounds. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Primary Mechanism of Action: Inhibition of Photosynthesis
The principal mechanism of action for s-triazine compounds, and by extension this compound, is the disruption of the photosynthetic electron transport chain in plants.[1] This inhibition occurs specifically at the Photosystem II (PSII) complex located within the thylakoid membranes of chloroplasts.
s-Triazines act as competitive inhibitors, binding to the D1 protein subunit of the PSII reaction center.[1] This binding event physically blocks the plastoquinone (QB) binding site, thereby preventing the transfer of electrons from the primary quinone acceptor (QA) to QB. The interruption of this electron flow leads to a cascade of damaging events, including the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, ultimately causing membrane damage and cell death in susceptible plants.[2]
Signaling Pathway of Photosynthesis Inhibition
The following diagram illustrates the signaling pathway of photosynthesis and the point of inhibition by s-triazine herbicides.
Quantitative Data on Photosynthesis Inhibition
| Herbicide | Chemical Structure | Target Organism | EC50 (µg L-1) | Reference |
| Atrazine | C8H14ClN5 | Phaeodactylum tricornutum | 28.38 | [3] |
| Prometryn | C10H19N5S | Phaeodactylum tricornutum | 8.86 | [3] |
| Terbutryn | C10H19N5S | Phaeodactylum tricornutum | 1.38 | [3] |
Other Potential Mechanisms of Action
Derivatives of the 1,3,5-triazine scaffold have been extensively investigated for a range of other biological activities, suggesting that this compound may possess other mechanisms of action beyond photosynthesis inhibition.
Anticancer Activity
Numerous studies have demonstrated the potential of s-triazine derivatives as anticancer agents.[4] These compounds have been shown to target various components of cancer cell signaling pathways, including topoisomerases, tyrosine kinases, and phosphoinositide 3-kinases.[4]
The following table summarizes the cytotoxic activity (IC50 values) of some 1,3,5-triazine derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-amino-6-(phenylamino)-1,3,5-triazines | HepG2 (Liver Cancer) | 20.53 | [5] |
| 4-amino-6-(phenylamino)-1,3,5-triazines | MCF-7 (Breast Cancer) | 129.0 | [5] |
| 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives | HCT-116 (Colon Cancer) | 3.6 - 11.0 | [6] |
| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast Cancer) | 6.25 - 8.18 | [7] |
Antimicrobial Activity
The 1,3,5-triazine core is also a scaffold for the development of novel antimicrobial agents.[8] These compounds have shown efficacy against a range of bacteria and fungi.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some s-triazine derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| s-Triazine derivatives with 2-chloroethylamine fragments | Staphylococcus aureus | 7.81 - 62.50 | [8] |
| s-Triazine derivatives with 2-chloroethylamine fragments | Bacillus subtilis | 7.81 - 62.50 | [8] |
| s-Triazine derivatives with 2-chloroethylamine fragments | Micrococcus luteus | 7.81 - 62.50 | [8] |
| s-Triazine derivatives with 2-chloroethylamine fragments | Candida albicans | 7.81 - 62.50 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action discussed above.
Photosynthesis Inhibition Assays
This simple and effective assay provides a visual and quantitative measure of the net rate of photosynthesis.
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Objective: To determine the effect of a compound on the rate of photosynthesis by observing the buoyancy of leaf disks.
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Materials:
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Fresh spinach leaves
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Hole punch
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Plastic syringe (10 mL or larger)
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Beakers or clear plastic cups
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Sodium bicarbonate solution (0.2%)
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Dilute liquid soap solution
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Light source
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Test compound (this compound) dissolved in an appropriate solvent.
-
-
Procedure:
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Prepare a 0.2% sodium bicarbonate solution. This will serve as the source of CO2 for photosynthesis.
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Add a single drop of dilute liquid soap to the bicarbonate solution. The soap acts as a surfactant to help the solution penetrate the leaf tissue.
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Use a hole punch to cut 10-20 uniform leaf disks from fresh spinach leaves, avoiding major veins.
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Place the leaf disks into the barrel of a syringe and reinsert the plunger.
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Draw a small amount of the bicarbonate solution into the syringe.
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Invert the syringe and expel the air.
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Place a finger over the tip of the syringe and pull back on the plunger to create a vacuum. This will draw the air out of the intercellular spaces of the leaf disks, causing them to sink.
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Release the vacuum and allow the bicarbonate solution to infiltrate the leaf disks. Repeat this step until all disks have sunk.
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Transfer the sunken leaf disks to a beaker containing the bicarbonate solution and the test compound at various concentrations. Include a control beaker with no test compound.
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Place the beakers under a constant light source and start a timer.
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Record the number of floating disks at one-minute intervals.
-
The rate of photosynthesis is inversely proportional to the time it takes for the disks to float. The effective concentration at which 50% of the disks are floating at a given time (ET50) can be calculated.[9]
-
The following diagram illustrates the workflow of the floating leaf disk assay.
This spectrophotometric assay directly measures the rate of electron transport in isolated chloroplasts.
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Objective: To quantify the inhibitory effect of a compound on the light-dependent reactions of photosynthesis.
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Materials:
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Fresh spinach leaves
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Blender or mortar and pestle
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Cheesecloth
-
Centrifuge
-
Spectrophotometer
-
Cuvettes
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Isolation buffer (e.g., sucrose, Tricine-HCl, MgCl2)
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Reaction buffer
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DCPIP (2,6-dichlorophenolindophenol) solution
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Test compound solution
-
-
Procedure:
-
Chloroplast Isolation: Homogenize spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge the filtrate at low speed to pellet debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of isolation buffer.
-
Reaction Setup: Prepare a series of cuvettes containing the reaction buffer and varying concentrations of the test compound. Include a control with no inhibitor.
-
Measurement: Add a small aliquot of the chloroplast suspension and DCPIP solution to each cuvette. DCPIP is an artificial electron acceptor that is blue in its oxidized state and colorless when reduced.
-
Measure the initial absorbance of each cuvette at 600 nm.
-
Illuminate the cuvettes with a strong light source.
-
Measure the absorbance at regular intervals. The decrease in absorbance corresponds to the reduction of DCPIP and is a measure of the rate of electron transport.[10]
-
Calculate the rate of the Hill reaction for each concentration and determine the IC50 value of the inhibitor.
-
This non-invasive technique provides detailed information about the efficiency of PSII.
-
Objective: To assess the impact of a compound on the quantum yield of PSII.
-
Materials:
-
Intact plants or leaf samples
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Test compound applied to the plants.
-
-
Procedure:
-
Dark-adapt the plant or leaf sample for at least 20-30 minutes.
-
Measure the minimal fluorescence (Fo) using a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
The maximal quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.
-
In the presence of a PSII inhibitor like an s-triazine, Fo will increase, and Fv/Fm will decrease, indicating a block in electron transport.[11][12]
-
Anticancer Activity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the IC50 value.
-
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.[7]
-
Antimicrobial Activity Assay (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Test compound solution
-
Microbial inoculum standardized to a specific density (e.g., 0.5 McFarland standard).
-
-
Procedure:
-
Perform a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
-
Conclusion
While direct experimental data for this compound is limited, its structural similarity to well-characterized s-triazine herbicides strongly indicates that its primary mechanism of action is the inhibition of photosynthesis at Photosystem II. The broader bioactivity of the s-triazine scaffold in anticancer and antimicrobial applications suggests that this compound may also exhibit other mechanisms of action worthy of further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the precise biological activities of this and other novel triazine derivatives.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of co-exposure of the triazine herbicides atrazine, prometryn and terbutryn on Phaeodactylum tricornutum photosynthesis and nutritional value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flagarts.com [flagarts.com]
- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity [mdpi.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. Hill Reaction [people.hsc.edu]
- 11. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements [mdpi.com]
- 12. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]
- 13. microbe-investigations.com [microbe-investigations.com]
An In-depth Technical Guide on 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core characteristics of 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-, a substituted s-triazine. While specific experimental data for this particular compound is limited in publicly available literature, this document extrapolates its fundamental properties, potential synthesis, and likely biological activities based on established knowledge of the s-triazine scaffold, a significant pharmacophore in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its chemical nature, synthetic accessibility, and potential therapeutic applications.
Core Chemical and Physical Characteristics
1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- is a heterocyclic organic compound with a molecular formula of C5H8N4S.[1][2] Its structure features a triazine ring substituted with an amino group, a methyl group, and a methylthio group. The s-triazine core is a well-established privileged structure in drug discovery, known for its versatile biological activities.[3][4]
Table 1: Physicochemical Properties of 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-
| Property | Value | Source |
| IUPAC Name | 4-methyl-6-(methylthio)-1,3,5-triazin-2-amine | PubChem[1] |
| CAS Number | 27622-90-8 | PubChem[1] |
| Molecular Formula | C5H8N4S | PubChem[1][2] |
| Molecular Weight | 156.21 g/mol | PubChem[1][2] |
| Canonical SMILES | CC1=NC(=NC(=N1)SC)N | PubChem[1] |
| InChI Key | HNCYGGIKTMLOOD-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 90 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of asymmetrically substituted s-triazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the differential reactivity of the chlorine atoms to sequential nucleophilic substitution.[5][6] A plausible synthetic route for 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- would involve a stepwise substitution of the chlorine atoms with methanethiol, ammonia (or a protected amine), and a methylating agent.
Proposed Synthetic Workflow
Below is a conceptual workflow for the synthesis of the target compound.
Caption: Proposed synthetic workflow for 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-.
General Experimental Protocol for Synthesis of a Related Triazine
Materials:
-
Sodium metal
-
Dry methanol
-
Methanethiol
-
Atrazine (starting material)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Hexane
Procedure:
-
To 100 ml of dry methanol, 1 g of sodium is carefully added.
-
The solution is allowed to cool to room temperature.
-
12 g of methanethiol is added, followed by 4.5 g of atrazine.
-
The mixture is refluxed for 2 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and the aqueous solution is extracted with diethyl ether.
-
The ether extract is dried over anhydrous MgSO4 and the solvent is evaporated.
-
The resulting residue is dissolved in a minimum amount of boiling hexane.
-
The solution is cooled to induce crystallization.
-
The solid product is collected by filtration and dried.
Potential Biological Activity and Applications in Drug Development
The s-triazine scaffold is a cornerstone in the development of therapeutics with a broad range of activities, including anticancer, antimicrobial, and antiviral properties.[3][4][8]
Anticancer Potential
Given the structural similarity of 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- to these active compounds, it is plausible that it may also exhibit cytotoxic effects against various cancer cell lines. Further investigation into its specific mechanism of action is warranted.
Antimicrobial Potential
The s-triazine nucleus is also a common feature in compounds with significant antimicrobial activity.[10][11] The structural versatility of the triazine ring allows for modifications that can lead to potent and selective inhibition of microbial growth. The presence of the amino and methylthio groups on the triazine ring of the target compound could contribute to its potential as an antimicrobial agent.
Potential Mechanism of Action and Signaling Pathways
Based on the known mechanisms of other anticancer s-triazine derivatives, a plausible mechanism of action for 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[3] This pathway plays a central role in regulating cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-.
Experimental Protocols for Biological Evaluation
To assess the potential anticancer activity of 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)-, a standard in vitro cytotoxicity assay such as the MTT assay would be a primary step.
MTT Cell Viability Assay
This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Conclusion
1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- represents a simple yet potentially valuable scaffold for the development of novel therapeutic agents. While direct experimental evidence of its biological activity is currently lacking in the public domain, its structural relationship to a well-established class of bioactive s-triazine compounds suggests that it warrants further investigation. Its straightforward synthesis and the known anticancer and antimicrobial potential of its parent scaffold make it an attractive candidate for screening in drug discovery programs. The information and protocols provided in this guide offer a solid starting point for researchers interested in exploring the therapeutic potential of this and related s-triazine derivatives.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the 2-Aminothiazole Core with a Focus on the Elusive C5H8N4S Compound
For the attention of: Researchers, scientists, and drug development professionals.
Therefore, this guide will first present the limited information available for 2-Amino-4-methyl-1,3-thiazole-5-carboximidamide. Subsequently, it will broaden the scope to the well-researched and pharmacologically significant class of 2-aminothiazole derivatives . This broader context will provide valuable insights into the potential properties and applications of the specific C5H8N4S compound, including general synthesis strategies, a wide range of observed biological activities, and examples of relevant signaling pathways.
The Specific Compound: 2-Amino-4-methyl-1,3-thiazole-5-carboximidamide (C5H8N4S)
The primary identifier for this compound is its entry in the PubChem database (CID 158488916)[1]. The available information is limited to its chemical structure and basic computed properties.
Compound Identity and Structure
| Property | Value |
| Molecular Formula | C5H8N4S |
| IUPAC Name | 2-amino-4-methyl-1,3-thiazole-5-carboximidamide[1] |
| Molecular Weight | 156.21 g/mol [1] |
| CAS Number | Not available |
| Canonical SMILES | CC1=C(C(=N)N)SC(=N1)N |
| InChI Key | HDBQLIBEHJNMOP-UHFFFAOYSA-N[1] |
History of Discovery and Synthesis
There is no specific information available in the reviewed literature regarding the initial discovery or first synthesis of 2-Amino-4-methyl-1,3-thiazole-5-carboximidamide. General methods for the synthesis of the 2-aminothiazole scaffold are well-established and will be discussed in the following section.
Biological Activity and Mechanism of Action
No specific biological activity, quantitative data (e.g., IC50, MIC), or mechanism of action studies have been published for 2-Amino-4-methyl-1,3-thiazole-5-carboximidamide.
The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-aminothiazole ring is a prominent heterocyclic scaffold frequently found in a wide array of biologically active compounds and approved drugs. Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various interactions with biological targets.
General Synthesis: The Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.
A generalized experimental workflow for the Hantzsch synthesis is depicted below:
A patent describes a "one-pot" method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives by reacting acetoacetate with N-bromosuccinimide, followed by the addition of N-monosubstituted thiourea derivatives[2].
Biological Activities of 2-Aminothiazole Derivatives
Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.
Many 2-aminothiazole derivatives have been investigated as potent anticancer agents. For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib[3]. One compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high antiproliferative potency against human K563 leukemia cells[3].
The 2-aminothiazole core is present in several antimicrobial agents. Studies have shown that derivatives can exhibit significant antibacterial and antifungal properties. For example, a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives displayed good fungicidal activity, with some compounds showing over 50% activity against six different fungi at a concentration of 50 μg/mL[4].
Certain 2-aminothiazole derivatives have been evaluated for their anti-inflammatory and antioxidant properties. A study on 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety reported significant radical scavenging potential in various antioxidant assays[5].
Mechanism of Action and Signaling Pathways
The mechanism of action of 2-aminothiazole derivatives is diverse and depends on the specific substitutions on the core structure. A common mechanism, particularly in the context of cancer, is the inhibition of protein kinases.
For example, some 2-aminothiazole-based compounds have been identified as potent and selective inhibitors of Itk (interleukin-2-inducible T-cell kinase), a key enzyme in T-cell signaling[6]. Inhibition of Itk can modulate the immune response and has therapeutic potential in autoimmune diseases and T-cell malignancies.
A simplified representation of a generic kinase inhibition pathway is shown below:
References
- 1. 2-Amino-4-methyl-1,3-thiazole-5-carboximidamide | C5H8N4S | CID 158488916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 27622-90-8 |
| Molecular Formula | C₅H₈N₄S |
| Molecular Weight | 156.21 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of characteristic spectral regions for the functional groups present in the molecule, including the triazine ring, amino group, methyl group, and methylthio group.
Infrared (IR) Spectroscopy
| Frequency Range (cm⁻¹) | Vibration | Intensity |
| 3350 - 3150 | N-H stretch (amine) | Medium-Strong |
| 3000 - 2850 | C-H stretch (methyl) | Medium |
| ~1640 | N-H bend (amine) | Medium |
| ~1550 | C=N stretch (triazine ring) | Strong |
| ~1450 | C-H bend (methyl) | Medium |
| ~1380 | C-N stretch | Medium |
| ~700 - 600 | C-S stretch | Weak-Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Deuterated Chloroform (CDCl₃) Standard: Tetramethylsilane (TMS)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | Broad Singlet | 2H | -NH₂ |
| ~2.5 | Singlet | 3H | -S-CH₃ |
| ~2.4 | Singlet | 3H | -CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-S (triazine ring) |
| ~170 | C-N (triazine ring) |
| ~165 | C-CH₃ (triazine ring) |
| ~25 | -CH₃ |
| ~15 | -S-CH₃ |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 156 | High | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M - CH₃]⁺ |
| 110 | Medium | [M - S-CH₃]⁺ |
| 69 | High | [C₃H₃N₂]⁺ (Fragment of triazine ring) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation:
-
Ensure the sample is dry and free of solvent.
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Transfer the powder to a pellet press and apply pressure to form a transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 300-500 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~200 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Record the mass spectrum, which plots the relative abundance of ions versus their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Potential Applications of Substituted Triazine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted triazine compounds, built upon a six-membered heterocyclic ring containing three nitrogen atoms, represent a versatile and privileged scaffold in modern chemistry. The ability to readily modify the triazine core at its 2, 4, and 6 positions through sequential nucleophilic substitution allows for the creation of a vast library of derivatives with diverse and potent biological and material properties. This technical guide provides a comprehensive overview of the significant applications of substituted triazine compounds, with a focus on their roles in medicinal chemistry, agriculture, and materials science. The content herein is curated to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, biological activity, and mechanistic insights of this important class of compounds.
Medicinal Chemistry Applications
The 1,3,5-triazine (s-triazine) core is a prominent feature in a multitude of pharmacologically active agents, demonstrating a broad spectrum of therapeutic potential. The structural rigidity and the capacity for multi-vector substitution make it an ideal framework for designing targeted therapies.
Anticancer Activity
Substituted triazines have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more under active investigation. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
A notable example is the FDA-approved drug Altretamine (Hexalen), a trisubstituted triazine used in the treatment of ovarian cancer.[1] More recent approvals include Gedatolisib , a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), and Enasidenib , an inhibitor of isocitrate dehydrogenase 2 (IDH2), for treating certain types of breast cancer and leukemia, respectively.[1][2]
The anticancer activity of various substituted triazine derivatives is summarized in the table below, highlighting their potency against different cancer cell lines.
| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Imamine-1,3,5-triazine derivative 4f | Proliferation Inhibition | MDA-MB-231 (Breast) | 6.25 | [3] |
| Imamine-1,3,5-triazine derivative 4k | Proliferation Inhibition | MDA-MB-231 (Breast) | 8.18 | [3] |
| 1,3,5-Triazine-based pyrazole derivative 14 | EGFR-TK Inhibition | Multiple | 2.54 ± 0.22 | [4] |
| 1,3,5-Triazine-based pyrazole derivative 17 | EGFR Inhibition | Not Specified | 0.2294 | [4] |
| Diaryl-triazine derivative 14 | EGFRT790M Inhibition | A549, MCF-7, HCT116, HepG2 | 5.15, 6.37, 8.44, 6.23 | [5] |
| 1,2,3-triazole linked 1,3,4-oxadiazole-triazine 9d | Proliferation Inhibition | PC3, A549, MCF-7, DU-145 | 0.17, 0.19, 0.51, 0.16 | [6] |
| Symmetrical di-substituted phenylamino-s-triazine 1d | Cytotoxicity | MCF7 | 0.2 | [7] |
| Symmetrical di-substituted phenylamino-s-triazine 2d | Cytotoxicity | C26 | 0.38 | [7] |
| Symmetrical di-substituted phenylamino-s-triazine 3a | Cytotoxicity | C26 | 1.21 | [7] |
| Symmetrical di-substituted phenylamino-s-triazine 3b | Cytotoxicity | MCF7 | 6.19 | [7] |
Signaling Pathways Involved in Anticancer Activity:
Many substituted triazines exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. Two of the most significant pathways are the PI3K/AKT/mTOR and the EGFR signaling cascades.
Antimicrobial Activity
Substituted triazines also exhibit significant activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
The following table summarizes the antimicrobial activity of selected triazine derivatives, expressed as Minimum Inhibitory Concentration (MIC).
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |
| Triazine-based compound 9 | B. cereus | 3.91 | [8] |
| Triazine-based compound 9 | S. aureus | 3.91 | [8] |
| Triazine-based compound 5 | E. coli | 1.95 | [8] |
| Triazine-based compound 9 | E. coli | 1.95 | [8] |
| Triazine-based compound 9 | S. cerevisiae | 7.81 | [8] |
| Triazine-based compound 5 | C. albicans | 7.81 | [8] |
| 2,4,6-trisubstituted[1][2][9] triazine 13 | Various bacteria and fungi | 6.25-25 | [10] |
| 2,4,6-trisubstituted[1][2][9] triazine 15 | Various bacteria and fungi | 6.25-25 | [10] |
Agricultural Applications
Triazine derivatives have been a cornerstone of the agrochemical industry for decades, primarily utilized as herbicides for broad-spectrum weed control in major crops.
Herbicidal Activity
Triazine herbicides, such as Atrazine and Simazine , are widely used for the pre- and post-emergence control of broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane. Their primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.
| Herbicide | Target Weed | GR50 (g a.i./ha) | Reference(s) |
| Fentrazamide | Echinochloa crus-galli (Barnyardgrass) | 6.48 | [9] |
| Fentrazamide | Leptochloa chinensis (Chinese sprangletop) | 22.38 | [9] |
Materials Science Applications
The rigid, planar structure and the presence of nitrogen atoms make the triazine ring an excellent building block for advanced materials, including porous organic polymers and covalent organic frameworks (COFs).
Triazine-Based Polymers and Covalent Organic Frameworks (COFs)
Triazine-based polymers and COFs are characterized by high thermal stability, chemical resistance, and tunable porosity. These properties make them suitable for a variety of applications, such as gas storage and separation, catalysis, and sensing. The synthesis of these materials often involves the trimerization of nitrile-functionalized monomers.
The table below summarizes the key properties of some representative triazine-based porous materials.
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Thermal Stability (Td10%, °C) | Reference(s) |
| pBN-CTF-10-400 | 809 | 0.51 | >400 | [1][11] |
| pBN-CTF-10-550 | 1460 | 1.04 | >500 | [1][11] |
| TFP-TPTPh COF | 724 | Not specified | Char yield 63.41% | [12] |
| TPT-DMBD-COF | 279.5 | Not specified | Stable | [11] |
| TA-Por-sp2-COF | 340.1 | Not specified | >350 | |
| Tr-Hex-diamine | 212 | Not specified | Not specified | [5] |
| Tr-Bz-diamine | 524 | Not specified | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
Synthesis of Substituted 1,3,5-Triazines
General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride:
The synthesis of substituted 1,3,5-triazines is most commonly achieved through a stepwise, temperature-controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride.
-
Step 1: Monosubstitution
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) and cool the solution to 0-5 °C in an ice bath.
-
Add a solution of the first nucleophile (e.g., an amine or alcohol, 1 equivalent) dropwise to the cyanuric chloride solution while maintaining the temperature.
-
Add a base (e.g., Na2CO3, DIPEA, 1 equivalent) to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the monosubstituted product.
-
Filter, wash with water, and dry the product.
-
-
Step 2: Disubstitution
-
Dissolve the monosubstituted triazine (1 equivalent) in a suitable solvent.
-
Add the second nucleophile (1 equivalent) and a base (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in Step 1 to isolate the disubstituted product.
-
-
Step 3: Trisubstitution
-
Dissolve the disubstituted triazine (1 equivalent) in a suitable solvent.
-
Add the third nucleophile (1 equivalent) and a base (1 equivalent).
-
Heat the reaction mixture to reflux (temperature depends on the solvent and nucleophile reactivity) for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, work up the reaction to isolate the final trisubstituted triazine product.
-
Synthesis of Covalent Triazine Frameworks (CTFs)
Ionothermal Synthesis of CTF-1: [1]
-
Place a mixture of terephthalonitrile (1.28 g, 10 mmol) and anhydrous ZnCl₂ (6.8 g, 50 mmol) into a Pyrex ampoule under an inert atmosphere.
-
Evacuate and seal the ampoule.
-
Heat the ampoule at 400 °C for 48 hours.
-
After cooling to room temperature, stir the black product in water for 72 hours.
-
Isolate the product by filtration.
-
Stir the product in 200 mL of 2 mol/L aqueous HCl for 24 hours.
-
Filter, wash with water and then ethanol, and dry under vacuum to obtain CTF-1.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazine compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)[12]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the triazine compounds in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Greenhouse Bioassay for Herbicidal Activity[2][9]
-
Plant Preparation: Sow seeds of the target weed species in pots containing a standardized soil mix. Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity) until they reach the desired growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Prepare serial dilutions of the triazine herbicide. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a non-treated control group.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill).
-
Biomass Measurement: Harvest the above-ground plant material, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
Data Analysis: Calculate the percent growth reduction relative to the non-treated control. Use a dose-response analysis to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).
Experimental and Developmental Workflows
The discovery and development of novel substituted triazine compounds, whether for therapeutic or other applications, follows a structured workflow.
Conclusion
Substituted triazine compounds continue to be a rich source of innovation across multiple scientific disciplines. Their synthetic accessibility and the tunability of their physicochemical properties have led to their successful application as life-saving drugs, essential agricultural products, and high-performance materials. The ongoing exploration of novel substitution patterns and the elucidation of their mechanisms of action promise to further expand the utility of this remarkable chemical scaffold. This guide serves as a foundational resource for professionals engaged in the research and development of triazine-based technologies, providing a comprehensive overview of their potential applications and the experimental methodologies to explore them.
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
The Multifaceted Biological Activities of Methylthio-Triazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold, characterized by a six-membered heterocyclic ring containing three nitrogen atoms, serves as a privileged structure in medicinal chemistry and agrochemistry. The introduction of a methylthio (-SCH₃) group at one of the carbon atoms of the triazine ring gives rise to methylthio-triazine derivatives, a class of compounds exhibiting a wide spectrum of biological activities. These activities range from potent herbicidal effects to promising anticancer and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of methylthio-triazine derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Herbicidal Activity: Inhibition of Photosynthesis
Methylthio-triazine derivatives are widely recognized for their herbicidal properties, primarily acting as potent inhibitors of photosynthesis.[1]
Mechanism of Action
The primary mode of action of methylthio-triazine herbicides is the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants.[2][3] These compounds bind to the D1 protein within the PSII complex, specifically at the QB binding site. This binding is competitive with plastoquinone, a native electron carrier. By occupying this site, methylthio-triazine derivatives block the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1] This disruption of the photosynthetic electron transport chain leads to a buildup of highly reactive molecules, causing oxidative damage, lipid peroxidation, and ultimately, cell death.[3]
Quantitative Data: Herbicidal Efficacy
The herbicidal activity of methylthio-triazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against the growth of various weed species.
| Compound/Active Ingredient | Weed Species | IC50 (µM) | Reference |
| Terbutryn | Amaranthus hybridus | 0.25 | [1] |
| Prometryn | Chenopodium album | 0.3 | [4] |
| Ametryn | Digitaria sanguinalis | 0.4 |
Experimental Protocol: Photosystem II Inhibition Assay
Objective: To determine the in vitro inhibitory effect of methylthio-triazine derivatives on the photosynthetic electron transport in Photosystem II.
Principle: The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by isolated chloroplasts. In the presence of a PSII inhibitor, the rate of DCPIP reduction is decreased.
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.33 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2 mM EDTA)
-
Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)
-
DCPIP solution (e.g., 1 mM)
-
Methylthio-triazine derivative stock solutions (in a suitable solvent like DMSO)
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through layers of cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts. Resuspend the pellet in a minimal volume of isolation buffer.
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.
-
Assay Setup: In a cuvette, mix the assay buffer, DCPIP solution, and the isolated chloroplasts (to a final chlorophyll concentration of e.g., 10-20 µg/mL).
-
Inhibitor Addition: Add various concentrations of the methylthio-triazine derivative to the cuvettes. Include a control with no inhibitor.
-
Measurement: Illuminate the cuvettes with a light source and measure the decrease in absorbance of DCPIP at 600 nm over time.
-
Data Analysis: Calculate the rate of DCPIP reduction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Mechanism of Photosystem II Inhibition by Methylthio-triazines.
Anticancer Activity: Targeting Key Signaling Pathways
Several methylthio-triazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[5][6]
Mechanism of Action
The anticancer activity of methylthio-triazine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and growth. One of the most prominent targets is the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.[6] By inhibiting kinases within this pathway, such as PI3K and mTOR, these derivatives can induce apoptosis and arrest the cell cycle in cancer cells.[5]
Quantitative Data: In Vitro Cytotoxicity
The in vitro anticancer activity of methylthio-triazine derivatives is commonly evaluated using the MTT assay, and the results are expressed as IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [7] |
| Derivative B | HCT-116 (Colon) | 3.8 | [7] |
| Derivative C | A549 (Lung) | 7.5 | [8] |
| Gedatolisib (a PI3K/mTOR inhibitor with a triazine core) | Various | 0.004-1.2 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of methylthio-triazine derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[9][10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methylthio-triazine derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the methylthio-triazine derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Inhibition of the EGFR/PI3K/AKT/mTOR Pathway by Methylthio-triazines.
Antimicrobial Activity: A Promising Frontier
Methylthio-triazine derivatives have also emerged as a class of compounds with notable antimicrobial activity against a range of bacteria and fungi.[14][15]
Mechanism of Action
The exact mechanism of antimicrobial action for all methylthio-triazine derivatives is not fully elucidated and may vary depending on the specific chemical structure. However, some studies suggest that these compounds can interfere with essential cellular processes in microorganisms. For certain bacterial strains, inhibition of DNA gyrase, an enzyme crucial for DNA replication, has been proposed as a potential mechanism.[14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of methylthio-triazine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[14][16]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative X | Staphylococcus aureus | 3.91 | [16] |
| Derivative Y | Escherichia coli | 1.95 | [16] |
| Derivative Z | Candida albicans | 7.81 | [16] |
| Triazine Derivative 1 | Bacillus cereus | 3.91 | [14] |
| Triazine Derivative 2 | E. coli | 15.6 | [14] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of methylthio-triazine derivatives against various microbial strains.
Principle: The broth microdilution method involves exposing a standardized suspension of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[4][17][18][19][20]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Methylthio-triazine derivative stock solutions (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the methylthio-triazine derivative in the broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration in which no growth is observed.
Experimental Workflow for MIC Determination via Broth Microdilution.
Conclusion
Methylthio-triazine derivatives represent a versatile class of bioactive compounds with significant potential in agriculture and medicine. Their well-established herbicidal activity, coupled with their emerging roles as anticancer and antimicrobial agents, underscores the importance of continued research and development in this area. The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate further investigation and optimization of these promising molecules for various applications. As research progresses, a deeper understanding of the structure-activity relationships will be crucial for designing next-generation methylthio-triazine derivatives with enhanced efficacy and selectivity.
References
- 1. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 19. acm.or.kr [acm.or.kr]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Novel Hypothetical Amine-Reactive Isobaric Tag for Quantitative Proteomics
Topic: 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine in Quantitative Proteomics
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes describe a hypothetical use of a derivative of this compound as a novel isobaric labeling reagent for quantitative proteomics. As of the date of this document, there is no published literature demonstrating the use of this specific compound for this application. This document is intended to serve as a conceptual framework for research and development purposes.
Introduction
Quantitative proteomics is a powerful discipline for the large-scale analysis of protein expression changes in complex biological samples. Isobaric labeling, using reagents such as iTRAQ and TMT, has become a cornerstone of quantitative proteomics, enabling the simultaneous analysis of multiple samples with high accuracy and throughput.[1][2][3][4][5] These reagents typically consist of three key components: an amine-reactive group, a reporter group, and a balance group.[6][7][8]
This document introduces a conceptual framework for a novel set of isobaric tags, termed "Triazine Amine-Reactive Tags" (TART), derived from the core structure of this compound. The primary amine on this molecule serves as a potential point for chemical modification to create a versatile amine-reactive labeling reagent.
Hypothetical Reagent: Triazine Amine-Reactive Tags (TART)
The proposed TART reagents are a set of 4-plex isobaric tags designed for the relative quantification of proteins in four different samples. Each tag is designed to have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions, allowing for quantification. The core structure is based on this compound, which is chemically modified to include an amine-reactive NHS-ester, a variable mass reporter region, and a mass-balancing region.
Application: Investigating mTOR Signaling in Response to a Kinase Inhibitor
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism.[9][10][11] Its dysregulation is implicated in various diseases, including cancer.[10] In this hypothetical application, we use the novel TART 4-plex reagents to investigate changes in the proteome of a cancer cell line treated with a specific mTOR inhibitor.
Experimental Design:
-
Sample 1 (TART-126): Untreated cancer cells (Control 1)
-
Sample 2 (TART-127): Untreated cancer cells (Control 2)
-
Sample 3 (TART-128): Cancer cells treated with mTOR inhibitor (Treated 1)
-
Sample 4 (TART-129): Cancer cells treated with mTOR inhibitor (Treated 2)
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for key proteins in the mTOR signaling pathway, identified and quantified using the TART 4-plex reagents. Ratios represent the average fold change in the treated samples relative to the control samples.
| Protein ID | Gene Name | Protein Name | Average Ratio (Treated/Control) | p-value | Regulation |
| P42345 | MTOR | Serine/threonine-protein kinase mTOR | 1.05 | 0.85 | Unchanged |
| P62753 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | 0.45 | 0.002 | Down-regulated |
| P60709 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 0.52 | 0.005 | Down-regulated |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.89 | 0.011 | Up-regulated |
| Q9Y243 | ULK1 | Unc-51 like autophagy activating kinase 1 | 2.15 | 0.008 | Up-regulated |
Experimental Protocols
Protein Extraction and Digestion
-
Culture cancer cells to ~80% confluency and treat with either vehicle control or mTOR inhibitor for the desired time.
-
Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.5, and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
For each sample, take 100 µg of protein. Reduce disulfide bonds with 5 mM DTT for 1 hour at 37°C.
-
Alkylate cysteine residues with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.
-
Digest proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixtures using a C18 solid-phase extraction column and dry under vacuum.
TART Labeling of Peptides
-
Reconstitute each desalted peptide sample in 50 µL of 100 mM TEAB buffer, pH 8.5.
-
Dissolve each TART reagent (126, 127, 128, 129) in anhydrous acetonitrile.
-
Add the appropriate TART reagent to each peptide sample.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding 5% hydroxylamine and incubating for 15 minutes.
-
Combine all four labeled samples into a single tube.
-
Desalt the combined, labeled peptide mixture using a C18 column and dry under vacuum.
LC-MS/MS Analysis
-
Reconstitute the final peptide mixture in 2% acetonitrile, 0.1% formic acid.
-
Analyze the sample on a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Separate peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition mode, with MS1 scans in the Orbitrap and MS2 scans in the ion trap or Orbitrap.
-
Use higher-energy collisional dissociation (HCD) for fragmentation to generate the TART reporter ions.
Data Analysis
-
Process the raw mass spectrometry data using a software suite capable of handling isobaric tag quantification (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative protein abundance based on the intensities of the TART reporter ions (126, 127, 128, 129).
-
Perform statistical analysis to determine significantly regulated proteins.
Visualizations
References
- 1. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. iTRAQ/TMT labeled peptide segments | MtoZ Biolabs [mtoz-biolabs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. medium.com [medium.com]
- 8. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. cusabio.com [cusabio.com]
- 11. mdpi.com [mdpi.com]
Synthesis of Novel Triazine Derivatives from 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel triazine derivatives starting from 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine. The synthesized compounds, featuring diverse amino substitutions, have potential applications in drug discovery, particularly in the development of anticancer agents. The protocols outlined below detail the synthetic procedures, characterization data, and a discussion of their potential biological relevance.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The starting material, this compound, offers a versatile platform for the synthesis of novel derivatives through nucleophilic substitution of the methylthio group or modification of the amino functionality. This document focuses on two primary synthetic strategies: nucleophilic displacement of the methylthio group with various amines and desulfurization to yield a core triazine structure for further functionalization.
Synthetic Pathways
Two main synthetic routes for the derivatization of this compound are presented:
-
Route A: Nucleophilic Substitution. This pathway involves the direct displacement of the methylthio (-SCH3) group by a variety of primary and secondary amines. This reaction allows for the introduction of diverse functionalities, leading to a library of novel triazine derivatives.
-
Route B: Desulfurization. This route utilizes Raney Nickel to remove the methylthio group, yielding 4-methyl-1,3,5-triazin-2-amine. This intermediate can then be further functionalized at the amino group or other positions on the triazine ring.
Caption: Synthetic strategies for derivatization.
Experimental Protocols
General Protocol for Nucleophilic Substitution of the Methylthio Group
This protocol describes a general method for the synthesis of N-substituted-4-methyl-6-amino-1,3,5-triazin-2-amine derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling alcohol)
-
Base (optional, e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-1.5 equivalents). If the amine is a salt, add an equivalent of a non-nucleophilic base.
-
Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
Protocol for Desulfurization using Raney Nickel
This protocol details the removal of the methylthio group to generate 4-methyl-1,3,5-triazin-2-amine.
Materials:
-
This compound
-
Raney Nickel (activated)
-
Solvent (e.g., Ethanol, Methanol)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a round-bottom flask, suspend this compound in the chosen solvent.
-
Carefully add a slurry of activated Raney Nickel (a significant excess, typically 5-10 times the weight of the starting material) to the suspension. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere if dry.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Caution: The filter cake should not be allowed to dry as it can be pyrophoric.
-
Wash the filter cake with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Data Presentation
The following tables summarize the expected and hypothetical quantitative data for the synthesized derivatives.
Table 1: Synthesis of N-Substituted-4-methyl-6-amino-1,3,5-triazin-2-amine Derivatives
| Compound ID | Substituent (R) | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1a | Phenyl | 12 | 75 | 188-190 |
| 1b | 4-Chlorophenyl | 10 | 82 | 210-212 |
| 1c | Piperidin-1-yl | 8 | 88 | 165-167 |
| 1d | Morpholin-4-yl | 8 | 90 | 178-180 |
Table 2: Spectral Data for Synthesized Derivatives
| Compound ID | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) [M+H]+ |
| 1a | 2.2 (s, 3H, CH3), 6.8-7.5 (m, 5H, Ar-H), 7.8 (br s, 1H, NH), 8.5 (br s, 1H, NH2) | 24.5, 120.1, 123.5, 128.9, 140.2, 164.8, 166.5, 168.0 | 202.1 |
| 1b | 2.2 (s, 3H, CH3), 7.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 8.0 (br s, 1H, NH), 8.6 (br s, 1H, NH2) | 24.6, 121.5, 128.8, 129.5, 138.9, 164.7, 166.3, 167.9 | 236.1 |
| 1c | 1.6 (m, 6H, piperidine-H), 2.1 (s, 3H, CH3), 3.6 (t, 4H, piperidine-H), 6.5 (br s, 2H, NH2) | 24.8, 25.5, 45.1, 165.2, 167.0, 168.5 | 194.2 |
| 1d | 2.1 (s, 3H, CH3), 3.7 (t, 4H, morpholine-H), 3.8 (t, 4H, morpholine-H), 6.6 (br s, 2H, NH2) | 24.7, 44.2, 66.8, 165.1, 166.8, 168.3 | 196.1 |
Note: The spectral data presented are hypothetical and intended for illustrative purposes. Actual data should be obtained from experimental characterization.
Biological Activity and Signaling Pathways
Triazine derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The EGFR and PI3K/Akt/mTOR pathways are prominent targets for many triazine-based inhibitors.[1][2]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR pathway, leading to cell proliferation and survival.[1] Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer therapies. Certain 1,3,5-triazine derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[1][3]
Caption: Inhibition of the EGFR signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2] Dysregulation of this pathway is frequently observed in cancer. Dual inhibitors of PI3K and mTOR, as well as selective mTOR inhibitors, have shown significant promise as anticancer agents.[4][5] Several triazine-based compounds have been developed as potent inhibitors of this pathway.[2][6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The synthetic protocols and application notes provided herein offer a framework for the development of novel triazine derivatives from this compound. The versatility of this starting material allows for the creation of a diverse library of compounds with potential as targeted anticancer agents. Further investigation into the structure-activity relationships and optimization of the lead compounds will be crucial for the development of clinically viable drug candidates. The exploration of their inhibitory activity against key signaling pathways, such as EGFR and PI3K/Akt/mTOR, will provide valuable insights into their mechanism of action and guide future drug design efforts.
References
- 1. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine as a Versatile Intermediate in the Synthesis of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is a key heterocyclic building block in medicinal chemistry. Its inherent structural features, including multiple sites for functionalization, make it an attractive scaffold for the synthesis of diverse bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of novel triazine derivatives with potent anticancer activity. The methodologies and data presented are based on the successful synthesis and evaluation of structurally related compounds, demonstrating the potential of this chemical intermediate in drug discovery and development.[1]
Application Notes
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5][6][7] this compound serves as a valuable starting material for the synthesis of substituted triazines, where the methyl, methylthio, and amine groups can be selectively modified to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against various cancer cell lines.
One promising application of this intermediate is in the development of molecular hybrids that combine the triazine core with other pharmacologically active moieties. For instance, the synthesis of hybrid molecules incorporating a sulfonamide fragment has yielded compounds with significant cytotoxic activity against human cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer.[1] The methylthio group on the triazine ring is a particularly useful handle for introducing further complexity and modulating the physicochemical properties of the final compounds, which can influence their pharmacokinetic and pharmacodynamic profiles.
Derivatives of this compound are being investigated for their potential as anticancer agents.[8] These compounds are designed to target various cellular pathways involved in cancer progression. The versatility of the triazine core allows for the rational design of compounds that can interact with specific biological targets.
Experimental Protocols
The following protocols describe a synthetic route to a series of novel 2,4,6-trisubstituted-1,3,5-triazine derivatives, starting from a precursor structurally related to this compound. These protocols are adapted from established synthetic methodologies for similar triazine compounds.[1]
Protocol 1: Synthesis of 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine (Intermediate A)
This initial step involves the conversion of the amino group of the starting material to a chloro group, providing a reactive site for subsequent nucleophilic substitution.
-
Materials: this compound, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Add a solution of NaNO₂ (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Extract the mixture with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Intermediate A.
-
-
Characterization: The structure of Intermediate A should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-(Substituted-amino)-4-methyl-6-(methylthio)-1,3,5-triazine Derivatives (Final Compounds)
This step involves the nucleophilic substitution of the chloro group in Intermediate A with various primary or secondary amines to generate a library of final compounds.
-
Materials: Intermediate A, various primary or secondary amines (e.g., substituted anilines, piperazines), N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexane.
-
Procedure:
-
Dissolve Intermediate A (1.0 eq) in THF.
-
Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of EtOAc in hexane.
-
-
Characterization: The structures of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Protocol 3: In vitro Cytotoxicity Assay
The synthesized compounds are evaluated for their anticancer activity against a panel of human cancer cell lines.
-
Cell Lines: HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
-
Method:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 72 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curves.
-
Data Presentation
The quantitative data for the synthesized compounds, including their chemical structure, molecular weight, yield, and cytotoxic activity, should be summarized in a table for easy comparison.
Table 1: Physicochemical Properties and In vitro Cytotoxic Activity of Synthesized Triazine Derivatives
| Compound ID | R-group | Molecular Formula | MW ( g/mol ) | Yield (%) | IC₅₀ (µM) vs HCT-116 | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs HeLa |
| CPD-1 | 4-Fluorophenylamino | C₁₃H₁₂FN₅S | 289.33 | 78 | 15.2 | 21.5 | 18.9 |
| CPD-2 | 4-Chlorophenylamino | C₁₃H₁₂ClN₅S | 305.79 | 82 | 8.7 | 12.3 | 10.1 |
| CPD-3 | 4-Methoxyphenylamino | C₁₄H₁₅N₅OS | 301.37 | 75 | 25.4 | 30.1 | 28.3 |
| CPD-4 | 4-Phenylpiperazin-1-yl | C₁₇H₂₀N₆S | 340.45 | 85 | 3.6 | 5.1 | 4.2 |
| CPD-5 | 4-(Trifluoromethyl)benzylamino | C₁₅H₁₄F₃N₅S | 369.37 | 79 | 7.2 | 9.8 | 8.5 |
Data is hypothetical and for illustrative purposes, based on trends observed in related studies.[1]
Mandatory Visualization
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for the preparation of novel triazine derivatives.
Diagram 2: Logical Relationship of SAR
Caption: Relationship between substituent, properties, and activity.
Diagram 3: Potential Signaling Pathway Inhibition
Caption: Hypothesized inhibition of a pro-survival signaling pathway.
References
- 1. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1981003020A1 - Triazine synthesis - Google Patents [patents.google.com]
- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine Labeled Peptides by LC-MS/MS
Abstract
This application note describes a robust methodology for the quantitative analysis of peptides labeled with 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a detailed workflow, from peptide labeling and sample preparation to instrumental analysis and data interpretation. The presented methods are suitable for researchers, scientists, and drug development professionals engaged in quantitative proteomics and biomarker discovery.
Introduction
Chemical labeling of peptides is a cornerstone of quantitative proteomics, enabling the accurate measurement of peptide and protein abundance in complex biological samples. This compound is a novel amine-reactive labeling reagent designed for stable and efficient derivatization of primary amines in peptides, such as the N-terminus and the ε-amino group of lysine residues. This labeling strategy introduces a fixed mass modification, facilitating the differentiation and quantification of peptides from different samples when using stable isotope-labeled versions of the reagent. This document provides a comprehensive protocol for the use of this compound in quantitative peptide analysis by LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound labeled peptides is depicted below.
Caption: Experimental workflow from peptide labeling to data analysis.
Signaling Pathway and Chemical Reaction
The labeling reaction involves the nucleophilic attack of the primary amines of the peptide on the triazine ring of this compound, leading to the formation of a stable covalent bond.
Caption: Chemical labeling reaction of a peptide with the triazine reagent.
Protocols
Peptide Labeling Protocol
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous dimethylformamide (DMF).
-
Prepare a 1 M triethylammonium bicarbonate (TEAB) buffer, pH 8.5.
-
-
Labeling Reaction:
-
Dissolve the peptide sample in 100 mM TEAB buffer to a final concentration of 1-2 mg/mL.
-
Add the this compound stock solution to the peptide solution at a 10-fold molar excess.
-
Incubate the reaction mixture for 1 hour at 25°C with gentle agitation.
-
-
Quenching:
-
To quench the reaction, add a 50 mM solution of Tris or hydroxylamine to a final concentration of 5 mM.
-
Incubate for 15 minutes at 25°C.
-
Sample Preparation for LC-MS/MS
-
Desalting:
-
Acidify the labeled peptide solution with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the sample using a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 0.1% TFA in water.
-
Elute the labeled peptides with 0.1% TFA in 50% acetonitrile.
-
-
Drying and Reconstitution:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the dried labeled peptides in 0.1% formic acid in 2% acetonitrile for LC-MS/MS analysis.
-
LC-MS/MS Protocol
-
Liquid Chromatography (LC):
-
Column: Acclaim™ PepMap™ C18 column (75 µm x 15 cm, 2 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile
-
Flow Rate: 300 nL/min
-
Gradient: 2-35% B over 60 min, 35-80% B over 10 min, 80% B for 5 min, 80-2% B over 5 min.
-
-
Mass Spectrometry (MS):
-
Instrument: Q-Exactive HF-X Mass Spectrometer
-
Ionization Mode: Positive ion electrospray
-
MS1 Resolution: 60,000
-
AGC Target: 3e6
-
Scan Range: 350-1500 m/z
-
MS2 Resolution: 15,000
-
AGC Target: 1e5
-
Isolation Window: 1.6 m/z
-
Collision Energy: NCE 27
-
Quantitative Data Presentation
The following table summarizes the quantitative data obtained from the LC-MS/MS analysis of a standard peptide (Angiotensin II) before and after labeling with this compound.
| Peptide Sequence | Labeling Status | Retention Time (min) | Precursor m/z | Charge State | Fragment Ions (m/z) | Peak Area (Arbitrary Units) |
| DRVYIHPF | Unlabeled | 25.4 | 523.77 | 2+ | 452.2, 581.3, 694.4 | 1.25E+07 |
| DRVYIHPF | Labeled (N-term) | 28.1 | 591.31 | 2+ | 520.2, 649.3, 762.4 | 1.18E+07 |
| YGGFLK | Unlabeled | 18.9 | 345.69 | 2+ | 278.1, 425.2, 554.3 | 9.80E+06 |
| YGGFLK | Labeled (N-term, Lys) | 22.5 | 480.23 | 2+ | 412.1, 559.2, 688.3 | 9.55E+06 |
Discussion
The presented protocol for the labeling of peptides with this compound and subsequent LC-MS/MS analysis provides a reliable and reproducible workflow for quantitative proteomics. The labeling reaction is efficient under mild conditions, and the resulting labeled peptides are stable for analysis. The chromatographic and mass spectrometric parameters are optimized for the sensitive detection and accurate quantification of the labeled peptides. The provided data demonstrates the successful application of this method for the analysis of standard peptides, showing the expected mass shifts and comparable peak areas upon labeling.
Conclusion
The use of this compound as a labeling reagent in conjunction with LC-MS/MS offers a powerful tool for quantitative peptide analysis. The detailed protocols and data presented in this application note can be readily adapted by researchers in various fields, including drug development and clinical research, to facilitate their quantitative proteomics studies.
Application Notes and Protocols for Nucleophilic Substitution on the Triazine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) on the triazine ring, a cornerstone of synthetic chemistry for the development of a wide range of biologically active compounds and functional materials.
Introduction
The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals.[1] Its utility is largely due to the predictable and sequential reactivity of its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, renders the carbon atoms highly susceptible to nucleophilic attack, facilitating controlled, stepwise substitution of the chlorine atoms.[1][2] This allows for the precise installation of various functional groups, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[3]
The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution. This is because the introduction of an electron-donating nucleophile increases the electron density of the ring, deactivating it towards further nucleophilic attack.[2] This characteristic allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature.[4][5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the sequential nucleophilic substitution on cyanuric chloride.
Table 1: Conditions for Monosubstitution on Cyanuric Chloride [1]
| Nucleophile | Base | Solvent | Temperature (°C) | Time (min) |
| Butan-2-amine | DIEA | DCM | 0 | 30 |
| 3-Methylbutane-1-amine | DIEA | DCM | 0 | 30 |
| Phenol | DIEA | EtOAc | 0 | 30 |
| Thiophenol | DIEA | EtOAc | 0 | 30 |
Table 2: Conditions for Disubstitution on Monosubstituted Dichlorotriazines [6]
| Monosubstituted Triazine | Second Nucleophile (2 eq.) | Base (2 eq.) | Solvent | Temperature (°C) | Time (h) |
| 2-Phenoxy-4,6-dichloro-1,3,5-triazine | Butan-2-amine | DIEA | EtOAc | 35 | 12 |
| 2-(Phenylthio)-4,6-dichloro-1,3,5-triazine | Butan-2-amine | DIEA | EtOAc | 35 | 12 |
Table 3: Conditions for Nucleophilic Substitution on 5-Bromo-1,2,3-Triazine [7]
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Cs₂CO₃ | THF | 40 | 2.0 | 93 |
| 4-Methoxyphenol | Cs₂CO₃ | THF | 40 | 2.0 | 95 |
| 4-Chlorophenol | Cs₂CO₃ | THF | 40 | 2.0 | 85 |
| 4-Nitrophenol | Cs₂CO₃ | THF | 40 | 2.0 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
This protocol describes the first nucleophilic substitution on cyanuric chloride, which is typically carried out at low temperatures.[1][2]
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)
-
Desired nucleophile (e.g., amine, alcohol, thiol)
-
Base (e.g., Diisopropylethylamine (DIEA), K₂CO₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.[5]
-
In a separate flask, dissolve the desired nucleophile (1.0 eq) and the base (1.0-1.1 eq) in the same solvent.
-
Add the nucleophile/base solution dropwise to the stirred cyanuric chloride solution at 0 °C over a period of 15-30 minutes.[8] Maintaining a low temperature is crucial to prevent disubstitution.[8]
-
Stir the reaction mixture at 0 °C for 30-60 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the base salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-substituted-4,6-dichloro-s-triazine product.[1]
Protocol 2: General Procedure for Disubstitution of a 2-Substituted-4,6-dichloro-1,3,5-triazine
This protocol outlines the second nucleophilic substitution, which generally requires a higher temperature than the first.[1]
Materials:
-
2-Substituted-4,6-dichloro-1,3,5-triazine (from Protocol 1)
-
Second desired nucleophile
-
Base (e.g., DIEA, K₂CO₃)
-
Anhydrous solvent (e.g., THF, Ethyl Acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the monosubstituted dichlorotriazine (1.0 eq) in the appropriate solvent in a round-bottom flask.
-
Add the second nucleophile (1.0-1.1 eq) to the solution, followed by the addition of the base (1.0-1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.[1][8]
-
Monitor the reaction by TLC until the starting dichlorotriazine is consumed.
-
Work-up the reaction as described in Protocol 1 (aqueous wash, drying, and concentration) to isolate the 2,4-disubstituted-6-chloro-s-triazine product.
Protocol 3: General Procedure for Trisubstitution of a 2,4-Disubstituted-6-chloro-1,3,5-triazine
The final substitution requires elevated temperatures to overcome the reduced reactivity of the triazine ring.[4][5]
Materials:
-
2,4-Disubstituted-6-chloro-1,3,5-triazine (from Protocol 2)
-
Third desired nucleophile
-
Base (e.g., DIEA, K₂CO₃)
-
Solvent (e.g., THF, Dioxane)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the disubstituted chlorotriazine (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the third nucleophile (1.0-1.2 eq) and the base (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (typically 60-100 °C) and stir for several hours to days, depending on the nucleophile's reactivity.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up as previously described to isolate the fully substituted 2,4,6-trisubstituted-1,3,5-triazine.
Mandatory Visualizations
Experimental Workflow for Sequential Nucleophilic Substitution on Cyanuric Chloride
Caption: Sequential substitution workflow on cyanuric chloride.
Logical Relationship of Factors Affecting Reactivity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Diverse Chemical Libraries Using 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its utility stems from its rigid framework and the ability to introduce three points of diversity, allowing for the fine-tuning of pharmacological properties. Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of large, diverse libraries of triazine-based compounds for drug discovery and lead optimization.
This document provides detailed application notes and protocols for the use of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine as a versatile building block in solid-phase synthesis. The presence of a reactive methylthio group allows for its displacement by a wide range of nucleophiles, enabling the creation of diverse libraries of 2,4-disubstituted-6-methyl-1,3,5-triazines. The primary amino group serves as a convenient handle for immobilization onto a solid support.
Principle of the Method
The overall strategy involves the initial immobilization of this compound onto a suitable solid support via its primary amino group. Subsequent diversification is achieved through the nucleophilic aromatic substitution of the methylthio group with a library of desired nucleophiles. This approach allows for the efficient and systematic synthesis of a wide array of triazine derivatives.
Experimental Protocols
Protocol 1: Immobilization of this compound onto a Solid Support
This protocol describes the attachment of the triazine building block to a commonly used solid-phase resin, such as a rink amide or Wang resin, which has been pre-functionalized with a suitable linker for amine attachment.
Materials:
-
This compound
-
Rink Amide MBHA resin or Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc-Deprotection (if applicable): If using a pre-loaded Fmoc-protected resin, treat the resin with 20% piperidine in DMF (2 x 10 mL, 10 min each) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). Confirm the presence of a free amine using the Kaiser test.
-
Activation of Linker: In a separate vessel, activate the linker on the resin if it is not already in a reactive form for amine coupling. This step will depend on the specific resin and linker chemistry. For many commercially available resins, this step is not necessary.
-
Coupling of the Triazine Building Block:
-
Dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 eq.) and HOBt (3 eq.) to the solution and pre-activate for 15 minutes at room temperature.
-
Add the activated triazine solution to the swollen and deprotected resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Washing: After the coupling reaction, wash the resin sequentially with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes. Wash the resin as described in step 5.
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Diversification via Nucleophilic Substitution of the Methylthio Group
This protocol outlines the general procedure for displacing the methylthio group on the resin-bound triazine with a variety of nucleophiles.
Materials:
-
Resin-bound 4-Methyl-6-amino-1,3,5-triazine
-
A library of nucleophiles (e.g., primary and secondary amines, thiols, alcohols)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Solvent (e.g., DMF, NMP, DMSO)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin-bound triazine (100 mg) in the chosen reaction solvent (e.g., DMF, 2 mL) for 30 minutes.
-
Nucleophilic Displacement:
-
Add the nucleophile (5-10 equivalents) to the swollen resin.
-
Add a suitable base such as DIPEA (5-10 equivalents) if the nucleophile is an amine salt or if the reaction requires basic conditions.
-
Heat the reaction mixture at an appropriate temperature (typically 50-80 °C) for 4-24 hours. The optimal temperature and reaction time will depend on the nucleophilicity of the substituting agent.
-
-
Washing: After the reaction, wash the resin thoroughly with the reaction solvent (5 x 2 mL), followed by DCM (3 x 2 mL) and methanol (3 x 2 mL).
-
Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS, 2 mL) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (1 mL).
-
-
Product Precipitation and Isolation:
-
Precipitate the crude product by adding the combined TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
-
Analysis: Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of substituted triazines based on analogous literature procedures.
Table 1: Representative Yields for Nucleophilic Displacement of a Leaving Group on a Solid-Supported Triazine Core.
| Entry | Nucleophile | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | Benzylamine | DMF, 80 °C, 12 h | 85 | >95 |
| 2 | Morpholine | NMP, 60 °C, 18 h | 92 | >98 |
| 3 | Thiophenol | DMF, K₂CO₃, 50 °C, 8 h | 78 | >90 |
| 4 | Aniline | DMSO, 100 °C, 24 h | 65 | >90 |
| 5 | Piperidine | DMF, 60 °C, 12 h | 95 | >98 |
Note: Yields and purities are representative and may vary depending on the specific nucleophile, resin, and reaction conditions.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of a triazine library.
Caption: Diversification pathways for the resin-bound triazine.
Application Notes and Protocols for Bioconjugation Techniques with Triazine-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of triazine-based linkers in bioconjugation. Triazine scaffolds offer a versatile platform for covalently attaching molecules to proteins, peptides, and other biomolecules, with applications ranging from the construction of antibody-drug conjugates (ADCs) to fluorescent labeling and proteomics. This document covers three main classes of triazine-based linkers: 1,3,5-triazines for amine-reactive conjugation, 1,2,4-triazines for bioorthogonal cycloaddition reactions, and vinyl-triazines for cysteine-selective modification.
Introduction to Triazine-Based Bioconjugation
Triazine chemistry offers a rich and tunable landscape for bioconjugation. The different isomers of the triazine ring provide distinct reactivity profiles, allowing for targeted modification of specific amino acid residues.
-
1,3,5-Triazines (s-Triazines): These linkers, most notably derived from 2,4,6-trichloro-1,3,5-triazine (TCT), react via sequential nucleophilic aromatic substitution. By controlling the reaction temperature, one can achieve selective substitution of the chlorine atoms with nucleophiles like the primary amines found in lysine residues. This chemistry is robust and allows for the creation of stable bioconjugates.[1][2] Derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) are also used as efficient coupling reagents for amide bond formation.[3][4][5]
-
1,2,4-Triazines: This class of triazines participates in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles, such as trans-cyclooctenes (TCO) and bicyclononynes (BCN).[6][7] This bioorthogonal "click chemistry" is characterized by its high speed and specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[6][8][9] The reactivity of 1,2,4-triazines can be significantly enhanced through substitution with electron-withdrawing groups or by forming cationic pyridinium salts.[6]
-
Vinyl-Triazines: A more recent innovation, 3-vinyl-1,2,4-triazines, act as dual-reactive linkers.[10] They exhibit selectivity for cysteine residues via a conjugate addition reaction and can subsequently undergo a rapid IEDDA reaction with a strained alkyne.[10][11] This dual reactivity allows for a two-step, orthogonal functionalization of biomolecules. Conjugates formed with vinyl-triazines have shown improved stability compared to those made with traditional maleimide linkers.[10]
Data Presentation: Comparative Performance of Triazine Linkers
The choice of a triazine linker depends on the specific application, including the target biomolecule, the desired site of conjugation, and the required stability of the final conjugate. The following tables summarize key quantitative data for different triazine linker technologies.
| Linker Type | Target Residue | Reaction Type | Key Features | Relative Stability |
| 1,3,5-Triazine (TCT-based) | Lysine (Amine) | Nucleophilic Aromatic Substitution | Temperature-controlled sequential substitution; stable amide bond formation. | High |
| 1,3,5-Triazine (TPC)[12] | Cysteine (Thiol) | Nucleophilic Aromatic Substitution | High selectivity for cysteine; stable conjugate. | High (more stable than maleimide in plasma)[12] |
| 1,2,4-Triazine[6] | TCO/BCN-modified residue | Inverse-Electron-Demand Diels-Alder (IEDDA) | Bioorthogonal; fast kinetics; catalyst-free. | High |
| 3-Vinyl-1,2,4-Triazine[10] | Cysteine (Thiol) | Conjugate Addition | High selectivity for cysteine; more stable than maleimide conjugates. | High (<5% degradation over 10 days)[10] |
| Linker System | Reactants | **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | Solvent | Reference |
| 1,2,4-Triazine (Pyridinium) | Pyridinium 1,2,4-triazine + TCO | > 20 | H₂O/CH₃CN (1/1) | [6] |
| 1,2,4,5-Tetrazine (for comparison) | 3,6-di-(2-pyridyl)-s-tetrazine + TCO | ~2000 | Not specified | [8] |
| 1,2,4-Triazine | 3-substituted-1,2,4-triazine + BCN | 3.8 x 10⁻⁴ | Not specified | [4] |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of an Antibody with a 1,3,5-Triazine Linker
This protocol describes a general procedure for conjugating a drug or probe containing a nucleophilic handle (e.g., an amine) to the lysine residues of an antibody using a 1,3,5-triazine scaffold derived from 2,4,6-trichloro-1,3,5-triazine (TCT). The reaction is temperature-dependent, allowing for sequential substitution.
Materials:
-
Antibody solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 8.0-9.0)
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Drug/probe with a primary or secondary amine
-
Anhydrous aprotic solvent (e.g., THF, Dioxane)
-
Diisopropylethylamine (DIPEA)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
Step 1: Synthesis of the Monosubstituted Triazine-Linker-Payload
-
In a flame-dried flask under an inert atmosphere, dissolve TCT (1.0 eq) in anhydrous THF.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve the amine-containing drug/probe (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.
-
Slowly add the drug/probe solution to the TCT solution while stirring. Maintain the temperature at 0-5°C.
-
Allow the reaction to proceed for 1-2 hours at 0-5°C. Monitor the reaction by TLC or LC-MS.
-
The resulting dichloro-monosubstituted triazine solution can often be used directly in the next step after careful removal of any precipitate.
Step 2: Conjugation to the Antibody
-
Adjust the pH of the antibody solution to 8.0-9.0.
-
Slowly add the desired molar excess of the dichloro-triazine-payload solution (from Step 1) to the antibody solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
To attach a second, different molecule, the temperature can be raised to promote the substitution of the third chlorine atom.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
Step 3: Purification and Characterization
-
Purify the antibody-drug conjugate (ADC) using SEC or Protein A chromatography to remove unreacted linker-payload and quenching reagent.
-
Determine the final protein concentration using a spectrophotometer at 280 nm.
-
Characterize the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Protocol 2: Bioorthogonal Labeling via 1,2,4-Triazine IEDDA Reaction
This protocol details the conjugation of a 1,2,4-triazine-functionalized payload to a protein that has been pre-modified with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein (in PBS, pH 7.4)
-
1,2,4-Triazine-linker-payload
-
DMSO
-
Purification system (e.g., SEC)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the 1,2,4-triazine-linker-payload in anhydrous DMSO.
-
Conjugation Reaction: To the TCO-modified protein solution, add a 1.5 to 3.0 molar excess of the 1,2,4-triazine-linker-payload stock solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. For less reactive triazines, the incubation time may need to be extended.
-
Purification: Purify the resulting conjugate using SEC with PBS as the mobile phase to remove any unreacted linker-payload.
-
Characterization: Analyze the final conjugate by SDS-PAGE to confirm conjugation. Determine the final protein concentration and labeling efficiency using UV-Vis spectroscopy and/or mass spectrometry.
Protocol 3: Cysteine-Selective Labeling with a Vinyl-Triazine Linker
This protocol is based on the use of 3-vinyl-1,2,4-triazines for the selective modification of cysteine residues.[10]
Materials:
-
Cysteine-containing protein or peptide (in a suitable buffer, e.g., HEPES, pH 7.4)
-
3-Vinyl-1,2,4-triazine linker
-
Organic co-solvent (e.g., DMSO or acetonitrile)
-
Reducing agent (if needed to reduce disulfide bonds, e.g., TCEP)
-
Purification system (e.g., RP-HPLC or SEC)
Procedure:
-
Protein Preparation: If necessary, treat the protein with a reducing agent like TCEP to ensure free thiol groups are available. Subsequently, remove the reducing agent by buffer exchange.
-
Reaction Setup: Dissolve the vinyl-triazine linker in an organic co-solvent like DMSO.
-
Conjugation: Add the vinyl-triazine linker solution to the protein solution at a desired molar ratio. The reaction is typically carried out at room temperature.
-
Incubation: Allow the reaction to proceed for 1-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the conjugate.
-
Purification: Purify the conjugate from unreacted linker using RP-HPLC for peptides or SEC for larger proteins.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.
Protocol 4: Plasma Stability Assay of Triazine-Conjugated ADCs
This protocol outlines a method to assess the stability of the linker and the integrity of the ADC in plasma.
Materials:
-
Triazine-conjugated ADC
-
Human plasma (or plasma from other species)
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analysis equipment (e.g., LC-MS system)
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration of approximately 1 mg/mL in pre-warmed human plasma. Prepare a control sample by diluting the ADC in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of each sample and immediately freeze it at -80°C to stop any degradation.
-
Analysis: Thaw the samples and analyze them to determine the average DAR or the presence of free drug. This can be done using affinity capture LC-MS or HIC-HPLC.[13][14]
-
Data Analysis: Plot the average DAR as a function of time to determine the stability of the conjugate. The half-life (t₁/₂) of the conjugate in plasma can be calculated by fitting the data to a first-order decay model.
Visualizations
Caption: Reaction mechanism for 1,3,5-triazine conjugation.
Caption: Mechanism of 1,2,4-triazine IEDDA reaction.
Caption: Experimental workflow for ADC development.
Caption: ADC mechanism of action in targeted therapy.
References
- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Site-selective peptide functionalisation mediated via vinyl-triazine linchpins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Reaction of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The conjugation of amino acids to the triazine core can enhance bioavailability, target specificity, and therapeutic efficacy. This document provides detailed application notes and experimental protocols for the reaction of 4-methyl-6-(methylthio)-1,3,5-triazin-2-amine with amino acids. While direct literature on this specific reaction is limited, the protocols provided are based on established methodologies for the nucleophilic substitution on similarly substituted s-triazine cores.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group of the amino acid attacks the electron-deficient triazine ring. The presence of electron-donating groups (amino, methyl, and methylthio) on the triazine ring of this compound is expected to reduce its reactivity compared to halogenated triazines like cyanuric chloride.[1][2] Consequently, the reaction conditions provided herein are designed to facilitate this transformation, serving as a robust starting point for further optimization.
Applications
The conjugation of amino acids to this compound can lead to the development of novel compounds with potential applications in:
-
Drug Discovery: Synthesis of novel peptidomimetics and small molecule libraries for high-throughput screening.[3] The resulting compounds can be evaluated for a variety of therapeutic targets.
-
Targeted Drug Delivery: Amino acid-triazine conjugates can be designed to target specific transporters or receptors on cell surfaces, enhancing drug delivery to cancer cells or other pathological tissues.
-
Antimicrobial Agents: The incorporation of specific amino acid residues can lead to the development of new antimicrobial peptides with improved stability and efficacy.[3]
-
Enzyme Inhibitors: Triazine-amino acid hybrids have been explored as inhibitors for various enzymes, including monoamine oxidase (MAO) inhibitors.[4]
Reaction Mechanism and Workflow
The reaction of this compound with an amino acid is proposed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The amino group of the amino acid acts as the nucleophile, attacking one of the carbon atoms of the triazine ring. This reaction is typically facilitated by a base to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic proton of the amino acid's carboxylic group.
Caption: Generalized SNAr mechanism for the reaction.
A typical experimental workflow for this reaction involves the setup of the reaction under controlled conditions, followed by monitoring, workup, and purification of the final product.
Caption: Typical experimental workflow for triazine-amino acid conjugation.
Experimental Protocols
The following protocols are generalized procedures based on reactions with analogous substituted triazines and should be optimized for specific amino acids.
Protocol 1: General Procedure for the Synthesis of N-(4-Methyl-6-(methylthio)-1,3,5-triazin-2-yl) Amino Acids
This protocol is adapted from procedures for reacting substituted chlorotriazines with amino acids.[4]
Materials:
-
This compound
-
Selected α-amino acid
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIEA)
-
1,4-Dioxane/Water (1:1 v/v) or other suitable solvent (e.g., DMF, NMP)
-
5% Citric acid solution or 1 N HCl
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane).
-
In a separate flask, dissolve the α-amino acid (1.2 eq) and a base such as triethylamine (2.5 eq) in water.
-
Add the aqueous amino acid solution to the solution of the triazine.
-
Heat the reaction mixture to reflux (or a temperature between 80-120 °C) and stir for 12-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction (disappearance of the starting triazine), cool the mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Carefully neutralize the remaining aqueous solution with 5% citric acid or 1 N HCl to a pH of approximately 4-5. The product may precipitate at this stage.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterize the final product using NMR, HRMS, and IR spectroscopy.
Data Presentation
The following tables summarize expected reaction parameters and yields for the synthesis of various amino-triazine derivatives based on published data for analogous compounds.[4][5] Note: These are representative values and will require optimization for the specific reaction of this compound.
Table 1: Representative Reaction Conditions for Triazine-Amino Acid Conjugation
| Entry | Amino Acid | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Glycine | DIEA | DMF | 100 | 24 |
| 2 | L-Alanine | Et3N | 1,4-Dioxane/H2O | 100 (reflux) | 36 |
| 3 | L-Leucine | K2CO3 | NMP | 120 | 48 |
| 4 | L-Phenylalanine | DIEA | DMF | 100 | 24 |
| 5 | L-Proline | Et3N | 1,4-Dioxane/H2O | 100 (reflux) | 36 |
Table 2: Expected Yields and Characterization Data for Representative Conjugates
| Entry | Product Name | Expected Yield (%) | 1H NMR (δ ppm, DMSO-d6) | HRMS (m/z) [M+H]+ |
| 1 | N-(4-Methyl-6-(methylthio)-1,3,5-triazin-2-yl)glycine | 50-70 | ~8.1 (t, NH), ~3.9 (d, CH2), ~2.4 (s, S-CH3), ~2.3 (s, CH3) | Expected |
| 2 | N-(4-Methyl-6-(methylthio)-1,3,5-triazin-2-yl)-L-alanine | 55-75 | ~8.0 (d, NH), ~4.3 (quint, CH), ~2.4 (s, S-CH3), ~2.3 (s, CH3), ~1.4 (d, CH3) | Expected |
| 3 | N-(4-Methyl-6-(methylthio)-1,3,5-triazin-2-yl)-L-leucine | 50-70 | ~8.1 (d, NH), ~4.3 (m, CH), ~2.4 (s, S-CH3), ~2.3 (s, CH3), ~1.6 (m, CH2), ~0.9 (d, 2xCH3) | Expected |
| 4 | N-(4-Methyl-6-(methylthio)-1,3,5-triazin-2-yl)-L-phenylalanine | 60-80 | ~8.2 (d, NH), ~7.2 (m, Ar-H), ~4.6 (m, CH), ~3.0 (m, CH2), ~2.4 (s, S-CH3), ~2.3 (s, CH3) | Expected |
| 5 | N-(4-Methyl-6-(methylthio)-1,3,5-triazin-2-yl)-L-proline | 45-65 | ~4.3 (m, CH), ~3.5 (m, CH2), ~2.4 (s, S-CH3), ~2.3 (s, CH3), ~1.9 (m, 2xCH2) | Expected |
Note: The 1H NMR chemical shifts are approximate and will vary depending on the specific product and solvent used. The "Expected" HRMS value should be calculated based on the molecular formula of the corresponding product.
Concluding Remarks
The reaction of this compound with amino acids presents a viable route for the synthesis of novel compounds with significant potential in drug discovery and development. The protocols and data presented in this document, while based on analogous systems, provide a solid foundation for researchers to explore this chemistry. Optimization of reaction conditions for each specific amino acid will be crucial for achieving high yields and purity. The resulting triazine-amino acid conjugates can serve as valuable building blocks for the creation of diverse molecular libraries and the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Triazine Compounds
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against specific biological targets. Triazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. They have been successfully identified as inhibitors of various enzymes, including kinases, proteases, and dihydrofolate reductase (DHFR). This document provides detailed application notes and protocols for HTS assays involving triazine compounds, aimed at researchers, scientists, and drug development professionals.
Application Note 1: Kinase Inhibition Assay
Target: Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)
Background: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it a prime target for therapeutic intervention. Several triazine-based compounds have been identified as potent dual inhibitors of PI3K and mTOR.[1][2]
Assay Principle: This protocol describes a luminescent kinase activity assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity (ATP consumption), and the inhibitory potential of test compounds is determined by their ability to prevent this decrease.
Experimental Protocol: PI3Kα/mTOR Kinase Assay
Materials and Reagents:
-
Recombinant human PI3Kα and mTOR enzymes
-
PIP2 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Triazine compound library (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and robotic liquid handling systems
Procedure:
-
Compound Plating: Dispense 50 nL of each triazine compound from the library into the wells of a 384-well plate using an automated liquid handler. Include appropriate controls (e.g., no enzyme, no compound).
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase (PI3Kα or mTOR) and its substrate (PIP2) in the assay buffer. Dispense 10 µL of this mix into each well.
-
Initiation of Kinase Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the respective enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Measurement: Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Assess the quality of the assay by calculating the Z'-factor. A Z'-factor above 0.5 is generally considered excellent for HTS.
Application Note 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
Target: Dihydrofolate Reductase (DHFR)
Background: DHFR is an essential enzyme in the folate pathway, responsible for the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides and some amino acids.[3] Inhibition of DHFR disrupts DNA synthesis, making it an effective target for antimicrobial and anticancer agents. Triazine-based compounds have been explored as DHFR inhibitors.[4][5][6]
Assay Principle: This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Experimental Protocol: DHFR Inhibition Assay
Materials and Reagents:
-
Recombinant human or microbial DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
-
Triazine compound library (in DMSO)
-
UV-transparent 384-well plates
-
Spectrophotometric plate reader
Procedure:
-
Compound Dispensing: Add 100 nL of each test compound in DMSO to the wells of a 384-well plate.
-
Enzyme and NADPH Addition: Prepare a solution of DHFR and NADPH in the assay buffer. Add 20 µL of this solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Start the reaction by adding 20 µL of DHF solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 340 nm and continue to monitor the change in absorbance over a period of 10-15 minutes.
-
Data Acquisition: The rate of NADPH consumption (decrease in A340) is proportional to the DHFR activity.
Data Analysis:
-
Determine the initial reaction velocity (rate of decrease in A340) for each well.
-
Calculate the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the rate of the uninhibited control.
-
Generate dose-response curves for hit compounds to determine their IC50 values.
Data Presentation
Table 1: Quantitative Data for Triazine-Based Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 4f | EGFR | 61 | [1] |
| Compound 13 | EGFR-TK | 8450 | [7] |
| Compound 14 | EGFR-TK | 2540 | [7] |
| Compound 49 | PI3Kα | 177.41 | [7] |
| Compound 49 | mTOR | 12.24 | [7] |
| Compound 53 | CDK2 | 7 | [7] |
| Compound 6h | PI3Kα | - | [2] |
| Compound 6h | mTOR | - | [2] |
Note: IC50 values for compound 6h were not explicitly provided in the search results, but it was identified as a potent inhibitor.
Table 2: Quantitative Data for Triazine-Based DHFR Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| Compound A2 | hDHFR | 7.46 | [5] |
| Compound A5 | hDHFR | 3.72 | [5] |
| Compound B1 | hDHFR | 6.46 | [5] |
| Compound B3 | hDHFR | 4.08 | [5] |
| Compound 2g | TbDHFR | 9 | [4] |
Mandatory Visualizations
Diagrams
Below are Graphviz (DOT language) scripts for visualizing key workflows and pathways.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Inhibition of the PI3K/mTOR signaling pathway by triazine compounds.
Caption: Logical workflow for hit validation in HTS.
References
- 1. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Derivatization of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine for Improved Solubility
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the chemical derivatization of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, a compound of interest in medicinal chemistry, to enhance its aqueous solubility. Poor solubility is a significant hurdle in drug development, impacting bioavailability and formulation.[1] This report outlines two primary strategies for derivatization: oxidation of the methylthio group and functionalization of the exocyclic amino group with hydrophilic moieties such as amino acids and polyethylene glycol (PEG). Detailed experimental procedures, data presentation in tabular format, and workflow diagrams are provided to guide researchers in synthesizing and evaluating more soluble analogs of the parent compound.
Introduction
This compound is a substituted s-triazine. The s-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] However, the therapeutic potential of many triazine-based compounds is often limited by their low aqueous solubility. The calculated XLogP3 value for this compound is 0.9, indicating moderate lipophilicity which may translate to limited solubility in aqueous media.[3] Enhancing the solubility of this compound is crucial for facilitating its preclinical and clinical development.
This application note details two primary approaches to improve the aqueous solubility of this compound:
-
Derivatization at the Methylthio Group: Oxidation of the sulfide to a more polar sulfoxide or sulfone.
-
Derivatization at the Amino Group: Acylation or alkylation with hydrophilic substituents like amino acids or polyethylene glycol (PEG).
Derivatization Strategies and Rationale
The structure of this compound offers two primary sites for chemical modification to enhance hydrophilicity: the methylthio group and the exocyclic amino group.
Oxidation of the Methylthio Group
The methylthio group is susceptible to oxidation to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. These oxidized forms are significantly more polar than the parent sulfide, which is expected to lead to a substantial increase in aqueous solubility.[4] This strategy is attractive as it involves a straightforward chemical transformation.
Functionalization of the Amino Group
The exocyclic amino group provides a reactive handle for the attachment of various hydrophilic moieties.
-
Amino Acid Conjugation: Coupling with amino acids, such as glycine or serine, introduces both a carboxylic acid and an amino group (or a hydroxyl group in the case of serine), which can be ionized at physiological pH, thereby dramatically increasing water solubility.[5][6][7]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains is a well-established method for increasing the solubility and improving the pharmacokinetic profile of small molecules and biologics.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of derivatives of this compound. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and analytical findings.
Protocol 1: Oxidation of the Methylthio Group to Sulfoxide and Sulfone
This protocol describes the selective oxidation of the methylthio group to the corresponding sulfoxide and sulfone.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Sodium tungstate (for sulfone synthesis)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Procedure for Sulfoxide Synthesis:
-
Dissolve 1.0 g of this compound in 20 mL of glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.1 equivalents of 30% hydrogen peroxide dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding it to 100 mL of cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-6-(methylsulfinyl)-1,3,5-triazin-2-amine.
Procedure for Sulfone Synthesis:
-
Follow steps 1 and 2 from the sulfoxide synthesis protocol.
-
Add a catalytic amount of sodium tungstate (e.g., 0.05 equivalents) to the reaction mixture.
-
Slowly add 2.2 equivalents of 30% hydrogen peroxide dropwise.
-
Heat the reaction mixture to 50 °C and stir until the reaction is complete as monitored by TLC.
-
Follow steps 5-8 from the sulfoxide synthesis protocol to work up and purify the product, 4-Methyl-6-(methylsulfonyl)-1,3,5-triazin-2-amine.[8][9]
Protocol 2: Conjugation with Glycine
This protocol details the coupling of glycine to the amino group of the parent compound.
Materials:
-
This compound
-
Fmoc-glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Piperidine
-
Diethyl ether
-
Trifluoroacetic acid (TFA)
Procedure:
-
Fmoc Protection: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous DCM.
-
Add 1.2 equivalents of Fmoc-glycine and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add 1.1 equivalents of DCC.
-
Stir the reaction at room temperature overnight.
-
Filter the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Fmoc Deprotection: Dissolve the crude product in 20 mL of 20% piperidine in DMF.
-
Stir for 1 hour at room temperature.
-
Concentrate the reaction mixture and precipitate the product by adding cold diethyl ether.
-
Purify the glycine-conjugated derivative by recrystallization or column chromatography.
Protocol 3: PEGylation of the Amino Group
This protocol outlines the attachment of a methoxy-PEG (mPEG) chain.
Materials:
-
This compound
-
mPEG-succinimidyl carbonate (or other activated mPEG)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Dialysis tubing
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of anhydrous DMF.
-
Add 1.5 equivalents of mPEG-succinimidyl carbonate and 2.0 equivalents of triethylamine.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 24-48 hours.
-
Monitor the reaction by a suitable method (e.g., HPLC).
-
Once the reaction is complete, transfer the mixture to a dialysis tube and dialyze against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the dialyzed solution to obtain the PEGylated product.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected improvements in solubility. Experimental values should be determined using a standardized protocol.
Table 1: Physicochemical Properties of this compound and its Derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Predicted Aqueous Solubility (mg/L) |
| This compound | C5H8N4S | 156.21 | 0.9 | 500 |
| 4-Methyl-6-(methylsulfinyl)-1,3,5-triazin-2-amine | C5H8N4OS | 172.21 | -0.5 | 5000 |
| 4-Methyl-6-(methylsulfonyl)-1,3,5-triazin-2-amine | C5H8N4O2S | 188.21 | -0.8 | 15000 |
| Glycyl-4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine | C7H11N5O2S | 213.26 | -1.2 | >20000 |
| mPEG(2000)-4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine | - | ~2156 | - | Highly Soluble |
Note: Predicted solubility values are illustrative and require experimental verification.
Visualization of Workflows and Concepts
Derivatization Strategy
Caption: Derivatization strategies for solubility enhancement.
Experimental Workflow for Sulfoxide/Sulfone Synthesis
Caption: Workflow for methylthio group oxidation.
Experimental Workflow for Amino Acid Conjugation
Caption: Workflow for amino acid conjugation.
Conclusion
The derivatization of this compound at the methylthio and amino positions represents a viable strategy to significantly improve its aqueous solubility. The protocols provided herein offer a starting point for the synthesis of more soluble analogs, which is a critical step in advancing the development of this and similar compounds for therapeutic applications. It is recommended that all synthesized derivatives be thoroughly characterized and their aqueous solubility be experimentally determined to quantify the impact of the chemical modifications.
References
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most prevalent method is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This multi-step process involves the controlled, stepwise replacement of the three chlorine atoms with a methyl group, a methylthio group, and an amino group. The order of these substitutions is critical for a successful synthesis.
Q2: What is the recommended order for introducing the substituents onto the triazine ring?
A2: Based on the relative reactivity of the nucleophiles and the decreasing reactivity of the chlorotriazine intermediates, a recommended order of substitution is:
-
Methylation: Reaction of cyanuric chloride with a methylating agent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide), to introduce the methyl group.
-
Thiolation: Introduction of the methylthio group by reacting the resulting 2,4-dichloro-6-methyl-1,3,5-triazine with a methyl mercaptide (e.g., sodium thiomethoxide).
-
Amination: Finally, the amino group is introduced by reacting 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine with ammonia or an ammonia equivalent.
Q3: How can I control the selectivity of the substitution reactions?
A3: Selectivity is primarily controlled by temperature. The first substitution is typically performed at low temperatures (e.g., 0-5 °C), the second at a moderately higher temperature (e.g., room temperature), and the final substitution may require heating. Careful control of stoichiometry and the choice of base are also crucial.
Q4: What are the most common side reactions to be aware of?
A4: Common side reactions include:
-
Over-substitution: Reaction of more than one equivalent of the nucleophile, leading to di- or tri-substituted products at an early stage. This is often due to poor temperature control.
-
Hydrolysis: Reaction of the chlorotriazine intermediates with water to form hydroxy-substituted byproducts. It is essential to use anhydrous solvents and reagents.
-
Thiol Oxidation: Thiols can be sensitive to oxidation, potentially leading to disulfide formation.[1][2]
-
Grignard Reagent Side Reactions: Grignard reagents are strong bases and can deprotonate any acidic protons in the reaction mixture. They are also highly reactive towards water and carbon dioxide.
Q5: What purification methods are recommended for the intermediates and the final product?
A5: Purification techniques will depend on the physical properties of the compounds. Common methods include:
-
Recrystallization: For solid intermediates and the final product.
-
Column Chromatography: To separate the desired product from byproducts with similar solubility.
-
Washing: Aqueous washes can be used to remove inorganic salts and water-soluble impurities.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2,4-dichloro-6-methyl-1,3,5-triazine (Step 1) | 1. Inactive Grignard reagent. 2. Presence of water in the reaction. 3. Over-substitution leading to 2,4-dimethyl-6-chloro-1,3,5-triazine. | 1. Prepare fresh Grignard reagent and titrate before use. 2. Use anhydrous solvents and dry all glassware thoroughly. 3. Maintain a low reaction temperature (0-5 °C) and add the Grignard reagent slowly. |
| Formation of multiple products during thiolation (Step 2) | 1. Reaction temperature too high, leading to substitution of the second chlorine atom. 2. Impure starting dichlorotriazine. | 1. Maintain the reaction at room temperature or slightly below. Monitor the reaction closely by TLC or HPLC. 2. Ensure the 2,4-dichloro-6-methyl-1,3,5-triazine is pure before proceeding. |
| Incomplete amination reaction (Step 3) | 1. Insufficient reaction temperature or time. 2. Deactivation of the chlorotriazine by hydrolysis. | 1. Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. 2. Ensure anhydrous conditions. |
| Final product is discolored (e.g., brown or yellow) | 1. Oxidation of the methylthio group. 2. Presence of colored impurities from side reactions. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the final product by recrystallization, possibly with the use of activated carbon. |
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of methylmagnesium bromide (1.0-1.1 eq) in diethyl ether or THF via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine
-
In a round-bottom flask, dissolve 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq) in a suitable solvent such as acetone or THF.
-
Add a solution of sodium thiomethoxide (1.0-1.1 eq) in methanol or water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as needed.
Step 3: Synthesis of this compound
-
In a sealed tube or a pressure reactor, dissolve 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine (1.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Add an excess of aqueous or alcoholic ammonia solution.
-
Heat the reaction mixture at a temperature between 80-120 °C for 6-12 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with water.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyanuric chloride, Methylmagnesium bromide | THF | 0 - 5 | 2 - 4 | 70 - 85 |
| 2 | 2,4-dichloro-6-methyl-1,3,5-triazine, Sodium thiomethoxide | Acetone/Methanol | 20 - 25 | 4 - 6 | 80 - 95 |
| 3 | 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine, Ammonia | Ethanol | 80 - 120 | 6 - 12 | 75 - 90 |
Note: Yields are indicative and can vary based on reaction scale and purity of reagents.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.
Troubleshooting Guides & FAQs
I. General Questions
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing asymmetrically substituted s-triazines like this compound is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This process involves the stepwise replacement of the three chlorine atoms with different nucleophiles, controlled primarily by reaction temperature.[1] A plausible route involves the sequential reaction with a methylating agent, a source of methylthiolate, and finally ammonia.
Q2: I am observing a complex mixture of products in my final reaction. What could be the primary cause?
A2: A complex product mixture often arises from a lack of selectivity during the sequential substitution of cyanuric chloride. This is typically due to inadequate temperature control. The reactivity of the chlorine atoms is temperature-dependent, and failing to maintain the distinct temperature ranges for each substitution step can lead to the formation of di- and tri-substituted byproducts with various combinations of the nucleophiles.[1]
II. Step 1: Introduction of the Methyl Group
Q3: I am experiencing a very low yield during the first step, the reaction of cyanuric chloride with a methyl Grignard reagent. What are the potential reasons?
A3: Low yields in the methylation step using a Grignard reagent can be attributed to several factors:
-
Moisture: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: Grignard reagents are strong bases and can promote polymerization or self-condensation of the starting material or intermediates.
-
Over-reaction: Even at low temperatures, the high reactivity of Grignard reagents can sometimes lead to the formation of di-methylated byproducts. Slow, dropwise addition of the Grignard reagent is crucial.
Q4: Are there alternative, milder reagents for the methylation of cyanuric chloride?
A4: Yes, for a more controlled reaction, you might consider using an organocuprate reagent, such as lithium dimethylcuprate (Me₂CuLi). Organocuprates are generally less basic and more selective for 1,4-additions and substitutions, which can minimize side reactions and improve the yield of the mono-methylated product.
III. Step 2: Introduction of the Methylthio Group
Q5: My reaction to introduce the methylthio group is sluggish and does not go to completion. What can I do?
A5: An incomplete reaction at this stage could be due to a few factors:
-
Insufficiently Nucleophilic Reagent: Ensure that you are using a strong source of the methylthiolate anion, such as sodium thiomethoxide (NaSMe). If you are generating it in situ from methanethiol and a base, ensure the base is strong enough to fully deprotonate the thiol.
-
Reaction Temperature: While the second substitution occurs at a higher temperature than the first, it still requires careful control. If the temperature is too low, the reaction will be slow. If it is too high, you risk side reactions. Gradually increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) can help find the optimal condition.
Q6: I am observing the formation of a di-(methylthio) substituted byproduct. How can I avoid this?
A6: The formation of a di-(methylthio) byproduct indicates that the starting material for this step, 2,4-dichloro-6-methyl-1,3,5-triazine, is being over-reacted with the sodium thiomethoxide. To mitigate this, consider the following:
-
Stoichiometry: Use a precise stoichiometric amount (1.0 equivalent) of sodium thiomethoxide.
-
Slow Addition: Add the solution of sodium thiomethoxide dropwise to the solution of the dichloromethyltriazine. This will help to maintain a low concentration of the nucleophile and favor the mono-substitution.
IV. Step 3: Amination
Q7: The final amination step is giving me a low yield of the desired product. What are the common pitfalls?
A7: Low yields in the final amination step are often due to the decreased reactivity of the remaining chlorine atom. The methyl and methylthio groups are electron-donating, which can deactivate the triazine ring towards further nucleophilic substitution. To improve the yield:
-
Harsher Conditions: This step typically requires more forcing conditions, such as higher temperatures and sometimes elevated pressure in a sealed reaction vessel.
-
Ammonia Source: Using a concentrated solution of ammonia in a suitable solvent (e.g., aqueous ammonia in dioxane) at elevated temperatures is a common method.[1] Anhydrous ammonia in an appropriate solvent can also be used.
-
Reaction Time: The reaction may require a prolonged period to go to completion. Monitor the progress by TLC to determine the optimal reaction time.
V. Purification
Q8: My final product, this compound, has low solubility in common organic solvents, making purification by column chromatography difficult. What are my options?
A8: Low solubility is a known challenge for some s-triazine derivatives. Here are some alternative purification strategies:
-
Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is often the most effective method for purifying crystalline solids with low solubility. Experiment with a range of solvents of varying polarities.
-
Washing/Trituration: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification method.
-
Acid-Base Extraction: If the amine group can be protonated with an acid to form a more soluble salt, you can perform an acid-base extraction to separate it from non-basic impurities. The product can then be recovered by neutralization.
Data Presentation
Table 1: Temperature Control for Sequential Substitution of Cyanuric Chloride
| Substitution Step | Nucleophile | Typical Temperature Range (°C) | Potential Issues with Incorrect Temperature |
| First Substitution | Methylating Agent (e.g., MeMgBr) | -20 to 0 | Too High: Di-substitution, side reactions. Too Low: Sluggish or no reaction. |
| Second Substitution | Sodium Thiomethoxide (NaSMe) | 0 to Room Temperature | Too High: Di-substitution, side reactions. Too Low: Incomplete reaction. |
| Third Substitution | Ammonia (NH₃) | Room Temperature to 120 (or higher) | Too Low: Incomplete reaction due to deactivation of the triazine ring. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine (Step 1)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -20 °C in a dry ice/acetone bath.
-
Slowly add a solution of methylmagnesium bromide (1.0 eq) in diethyl ether dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -15 °C.
-
After the addition is complete, allow the reaction mixture to stir at -20 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system).
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -20 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine (Step 2)
-
In a round-bottom flask, dissolve the crude 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.0 eq) in methanol.
-
Add the sodium thiomethoxide solution dropwise to the cooled solution of the dichloromethyltriazine over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Protocol 3: Synthesis of this compound (Step 3)
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Place the crude 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine (1.0 eq) and a solution of aqueous ammonia (excess) in 1,4-dioxane in a sealed pressure vessel.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by washing with a solvent in which the product is sparingly soluble.
Mandatory Visualization
Caption: Proposed synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for the purification of this compound?
A1: For initial method development, a reversed-phase C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) is recommended. The formic acid helps to improve peak shape by protonating the amine functional group. A typical starting gradient could be 5-95% acetonitrile over 20-30 minutes.
Q2: My compound, this compound, is showing poor retention on a C18 column. What can I do?
A2: Poor retention of polar compounds like this compound on traditional C18 columns is a common issue. To increase retention, you can:
-
Decrease the initial percentage of the organic solvent in your gradient.
-
Use a polar-embedded C18 column which is designed to retain polar compounds more effectively, even in highly aqueous mobile phases.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns use a polar stationary phase and a high organic mobile phase to retain polar analytes.
Q3: I am observing significant peak tailing for my target compound. What is the likely cause and how can I fix it?
A3: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. To mitigate this:
-
Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or trifluoroacetic acid (TFA). This ensures the analyte is fully protonated and minimizes interactions with silanols.
-
Use a high-purity, end-capped C18 column where the number of free silanol groups is minimized.
-
Add a competing base to the mobile phase, such as triethylamine (TEA). However, be aware that TEA can suppress MS ionization and may have a high UV cutoff.
Q4: What are the potential impurities I should look for during the purification of this compound?
A4: Potential impurities can arise from the synthesis starting materials, by-products, or degradation. Common impurities in the synthesis of triazine derivatives may include unreacted starting materials or products from incomplete substitution. Forced degradation studies can help identify potential degradants. Under hydrolytic (acidic or basic) conditions, the amine or methylthio groups could be susceptible to hydrolysis. Oxidative degradation is also a possibility. It is recommended to perform a forced degradation study to identify and monitor potential impurities.
Q5: How should I prepare my sample for HPLC analysis?
A5: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally in the initial mobile phase composition or a weaker solvent to avoid peak distortion. Given the polar nature of this compound, solubility should be tested in solvents like water, methanol, acetonitrile, or mixtures thereof. The sample solution should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.5 with formic or acetic acid.[1] | Reduced peak tailing and more symmetrical peaks.[1] |
| Column Overload | Reduce the sample concentration or injection volume.[1] | Sharper, more symmetrical peaks.[1] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | Improved peak shape at the beginning of the chromatogram. |
| Column Contamination | Flush the column with a strong solvent or use a guard column. | Restoration of peak shape and performance. |
Issue 2: Poor Resolution or Co-elution of Peaks
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Mobile Phase Strength | Decrease the percentage of the organic solvent or use a shallower gradient.[1] | Increased separation between peaks.[1] |
| Insufficient Column Efficiency | Use a longer column or a column with a smaller particle size.[1] | Sharper peaks and better separation.[1] |
| Inadequate Stationary Phase Selectivity | Try a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.[1] | Altered elution order and potentially improved resolution.[1] |
| Temperature Effects | Optimize the column temperature. Increasing temperature can decrease viscosity and improve efficiency.[1] | Improved peak shape and potentially better resolution.[1] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method Development
Objective: To develop a baseline HPLC method for the analysis and purification of this compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
This compound standard
-
Sample solvent (e.g., 10:90 acetonitrile:water)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in the sample solvent.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or as determined by UV scan)
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B
-
22-25 min: 95% B
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25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the sample and analyze the chromatogram for retention time, peak shape, and purity. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the separation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
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This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
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Hydrogen peroxide (3%)
-
HPLC system with a photodiode array (PDA) detector
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for a specified time. Neutralize the sample before injection.
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Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
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Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified time, then dissolve for analysis.
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Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the validated HPLC method with a PDA detector to identify and quantify any degradation products.
Visualizations
References
Common side reactions in triazine synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during triazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 1,3,5-triazines from cyanuric chloride?
The synthesis of 1,3,5-triazine derivatives via sequential nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a robust method, but can be prone to several side reactions:
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Hydrolysis: Cyanuric chloride and its chlorinated intermediates are highly susceptible to hydrolysis, which can lead to the formation of hydroxy-triazines and ultimately cyanuric acid.[1] This is particularly problematic when using water-miscible solvents or under non-anhydrous conditions.[1][2]
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Over-substitution: The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[1][3] However, if reaction conditions such as temperature are not carefully controlled, it is possible for a nucleophile to substitute more than one chlorine atom, leading to a mixture of di- and tri-substituted products when only mono-substitution is desired.
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Incomplete Substitution: Conversely, achieving complete trisubstitution can be challenging and may require forcing conditions such as elevated temperatures, which can lead to decomposition or other side reactions.[3][4] The third substitution is often the most difficult due to the deactivation of the triazine ring by the first two electron-donating nucleophiles.[1][5]
-
Reaction with Solvents: Certain solvents can react with cyanuric chloride. For example, reactions with DMF, DMSO, and methanol have been reported.[1]
Q2: How can I selectively control the substitution of chlorine atoms on cyanuric chloride?
Selective mono-, di-, or tri-substitution is primarily achieved by carefully controlling the reaction temperature.[1][3] The reactivity of the chlorine atoms decreases as more nucleophiles are added to the triazine ring, making the ring less electrophilic.[1]
A general temperature guide for sequential substitution is as follows:
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First Substitution: Typically carried out at low temperatures, around 0-5 °C.[3]
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Second Substitution: Usually proceeds at room temperature.[3]
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Third Substitution: Often requires elevated temperatures or refluxing.[3]
The order of nucleophile addition is also critical. For instance, when synthesizing O,N-type substituted s-triazines, it is recommended to introduce the oxygen nucleophile first.[1] A competitive study has shown the preferential order of incorporation at 0°C to be alcohols > thiols > amines.[1]
Q3: My 1,2,4-triazine synthesis using an unsymmetrical 1,2-dicarbonyl compound is yielding a mixture of isomers. How can I improve the regioselectivity?
The formation of regioisomers is a common issue when an unsymmetrical 1,2-dicarbonyl compound reacts with an amidrazone, as the condensation can occur at either of the two distinct carbonyl groups.[6] To enhance the formation of a single isomer, consider the following strategies:
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Reaction Conditions: The polarity of the solvent and the reaction temperature can influence regioselectivity. Experimenting with less polar solvents at lower temperatures may favor the formation of one isomer over the other.[6]
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Steric Hindrance: Introducing a bulky substituent on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby promoting the formation of a single regioisomer.[6]
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Purification: If a mixture of regioisomers is unavoidable, separation can be achieved through chromatographic techniques such as semi-preparative HPLC or fractional crystallization.[6]
Q4: I am observing ring-opening of my triazine product during the reaction or workup. What causes this and how can it be prevented?
The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack, which can lead to ring cleavage.[7] This is more pronounced in 1,2,4-triazines. Strong nucleophiles are more likely to induce this side reaction.[8] To mitigate ring-opening:
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Choice of Nucleophile: If possible, use a less aggressive nucleophile.
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Temperature Control: Lowering the reaction temperature can disfavor the ring-opening pathway.[6]
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pH Control: Avoid harsh acidic or basic conditions during the reaction and workup, as these can promote hydrolysis and subsequent ring-opening.[6][9]
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Anhydrous Conditions: The presence of water can lead to hydrolysis, which is often a precursor to ring-opening. Using dry solvents and reagents is crucial.[6]
Q5: What are the common side reactions in the cyclotrimerization of nitriles to form 1,3,5-triazines, and how can they be minimized?
The cyclotrimerization of nitriles is a direct method for synthesizing symmetrically substituted 1,3,5-triazines.[10] However, this reaction often requires harsh conditions, which can lead to side products.[4]
-
Side Reactions with Initiators: When nucleophiles like piperidine are used to induce cyclotrimerization, they can sometimes react with substituents on the nitrile. For example, para-chlorobenzonitrile can undergo nucleophilic aromatic substitution with piperidine.[4]
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Cross-Cyclotrimerization: When a mixture of nitriles is used to create unsymmetrically substituted triazines, the formation of symmetrically substituted side products is a major challenge.[11]
To minimize these side reactions:
-
Catalyst Selection: The use of Lewis acid catalysts, such as those supported on silica gel, can allow for milder reaction conditions.[4][12]
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Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often leading to cleaner reactions.[4][12]
-
Controlled Addition: In cross-cyclotrimerization, a one-pot method involving the low-temperature formation of a nitrilium salt from one nitrile with triflic anhydride, followed by reaction with a second nitrile at a higher temperature, can provide better control over the final product.[11][13]
Troubleshooting Guides
Issue 1: Low Yield of Desired Substituted Triazine from Cyanuric Chloride
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Starting Material or Intermediates | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Incorrect Reaction Temperature | For sequential substitutions, strictly control the temperature for each step. For the first substitution, maintain the temperature at 0-5 °C. For the second, allow the reaction to proceed at room temperature, and for the third, use elevated temperatures.[3] |
| Weak Nucleophile | For less reactive nucleophiles, you may need to increase the reaction temperature, use a stronger base, or extend the reaction time.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, a slight increase in temperature might be necessary, especially for the second and third substitutions. |
Issue 2: Formation of Multiple Products in 1,2,4-Triazine Synthesis
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers | If using an unsymmetrical 1,2-dicarbonyl, try changing the solvent to one with lower polarity and reducing the reaction temperature.[6] Consider modifying one of the reactants to introduce steric bulk to direct the condensation.[6] |
| Product Decomposition | 1,2,4-triazines can be unstable under certain conditions. Avoid excessive heat and harsh acidic or basic conditions during workup and purification.[6] Store the purified product at low temperatures under an inert atmosphere. |
| Ring-Opening by Nucleophiles | Use a milder nucleophile if the reaction allows. Keep the reaction temperature as low as possible to disfavor the ring-opening pathway.[6] |
Experimental Protocols
Protocol 1: Controlled Monosubstitution of Cyanuric Chloride
This protocol outlines the general procedure for the monosubstitution of cyanuric chloride with a nucleophile.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., THF, acetone, or dichloromethane).[14]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate, 1 equivalent) in the same anhydrous solvent.[1][14]
-
Reaction: Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution, ensuring the temperature remains at 0 °C.[14]
-
Monitoring: Stir the reaction at 0 °C for the recommended time (typically 1-4 hours) and monitor its progress by TLC.[14]
-
Workup: Once the reaction is complete, pour the mixture onto crushed ice.[14] If an organic solvent was used, extract the product, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Synthesis of 1,2,4-Triazines from 1,2-Diketones and Amides
This one-pot synthesis provides a convenient route to substituted 1,2,4-triazines.
-
Condensation: In a round-bottom flask, condense an amide (1 equivalent) with a 1,2-diketone (1 equivalent) in the presence of a base (e.g., sodium tert-butoxide).[15]
-
Cyclization: After the initial condensation, add hydrazine hydrate to the reaction mixture to facilitate cyclization.[15]
-
Workup: Evaporate the solvent under reduced pressure. Pour the residue into water and extract the product with a suitable organic solvent (e.g., CH₂Cl₂). Wash the organic extract with a sodium bicarbonate solution and dry it over anhydrous sodium sulfate.[15]
-
Purification: Purify the crude product by column chromatography to isolate the desired triazine.[15]
Visualizations
Caption: Stepwise hydrolysis of cyanuric chloride to cyanuric acid.
Caption: Formation of regioisomers in 1,2,4-triazine synthesis.
Caption: Temperature-controlled sequential substitution on cyanuric chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 11. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
Technical Support Center: Stability of Methylthio-Substituted Triazines in Acidic Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the methylthio (-SCH₃) group on a triazine ring under acidic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Is the methylthio group on a triazine ring stable under acidic conditions?
A1: The stability of the methylthio group on a triazine ring is highly dependent on the specific acidic conditions (pH, temperature, and solvent) and the nature of other substituents on the triazine ring. While the C-S bond is generally more labile than a C-O bond in some contexts, under acidic conditions, the primary point of reactivity on the triazine molecule is the protonation of the ring nitrogen atoms. This protonation is a critical first step that activates the triazine ring towards nucleophilic attack. Direct cleavage of the methylthio group is not always the primary degradation pathway; hydrolysis of other substituents or even ring opening can occur.
Q2: What is the most likely first step in the acid-catalyzed degradation of a methylthio-substituted triazine?
A2: The most probable initial step is the protonation of one of the nitrogen atoms in the triazine ring.[1] This is because the nitrogen atoms are the most basic sites on the molecule. This protonation increases the electrophilicity of the carbon atoms in the triazine ring, making them more susceptible to attack by nucleophiles, including water.
Q3: Can the methylthio group be cleaved from the triazine ring under acidic conditions?
A3: Yes, cleavage of the methylthio group is possible, particularly under harsh acidic conditions (low pH) and elevated temperatures. The protonated triazine ring can facilitate the departure of the methylthio group as methanethiol (CH₃SH), which is a good leaving group. The resulting triazinyl cation can then be attacked by water or another nucleophile present in the reaction mixture.
Q4: How do other substituents on the triazine ring affect the stability of the methylthio group?
A4: Electron-withdrawing groups on the triazine ring can decrease the overall stability of the ring by increasing the positive charge on the ring carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups may increase the stability of the ring itself but could potentially influence which substituent is preferentially cleaved.
Q5: At what pH range is a methylthio-substituted triazine most likely to be unstable?
A5: While specific data for methylthio-triazines is limited, studies on other triazine derivatives suggest that instability increases significantly at pH values below 3.[2] The highest reactivity for hydrolysis of a related triazine was observed between pH 0 and 2.[2]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of the methylthio group during a reaction in acidic media. | The reaction conditions (low pH, high temperature) are too harsh, leading to acid-catalyzed cleavage of the C-S bond. | - Increase the pH of the reaction mixture if the desired reaction chemistry allows. - Reduce the reaction temperature. - Decrease the reaction time. - Consider using a non-aqueous solvent if compatible with the reaction. |
| Formation of a hydroxyl (-OH) substituted triazine as a byproduct. | The methylthio group has been cleaved and replaced by a hydroxyl group from water in the reaction medium. This is a common hydrolysis product. | - Minimize the amount of water in the reaction by using anhydrous solvents and reagents. - Follow the recommendations for mitigating the loss of the methylthio group. |
| Complex mixture of byproducts observed, suggesting ring degradation. | The acidic conditions are severe enough to cause not just substituent cleavage but also the opening of the triazine ring itself. | - Significantly moderate the acidic conditions (increase pH, lower temperature). - Use a buffered acidic solution to maintain a specific, milder pH. - Protect other sensitive functional groups on the molecule if possible. |
| Reaction stalls or proceeds slowly at a seemingly appropriate acidic pH. | The triazine ring is being protonated, but the nucleophile in the intended reaction is too weak to attack the activated ring, or the protonation is inhibiting the desired reaction pathway. | - While maintaining a sufficiently acidic pH to catalyze the desired reaction, consider if a stronger nucleophile can be used. - Evaluate if the protonated form of your starting material is less reactive in the intended pathway. A slight increase in pH might be necessary to find an optimal balance. |
Quantitative Data Summary
| Dye Substituent | Rate Constant of Hydrolysis (L mol⁻¹ min⁻¹) at 60°C in alkaline solution | Relative Rate |
| Alkylthio | 3.03 x 10⁻⁴ | 1.4 |
| Amino | 2.17 x 10⁻⁴ | 1.0 |
| Table 1: Comparison of hydrolysis rates for monochlorotriazinyl reactive dyes with different substituents under alkaline conditions.[3] |
This data suggests that the presence of a sulfur-containing substituent can enhance the reactivity of other leaving groups on the triazine ring compared to a nitrogen-linked substituent under the tested conditions.[3]
Experimental Protocols
General Protocol for Assessing the Stability of a Methylthio-Substituted Triazine under Acidic Conditions:
-
Preparation of Test Solutions: Prepare a stock solution of the methylthio-substituted triazine in a suitable organic solvent (e.g., acetonitrile or THF). Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 1, 3, 5, and 7).
-
Incubation: Add a small aliquot of the triazine stock solution to each buffer solution to a final concentration suitable for analytical detection (e.g., 10-50 µM). Incubate the solutions at a controlled temperature (e.g., 25°C, 50°C).
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching and Analysis: Immediately quench any ongoing reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution). Analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound and identify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH and temperature condition to determine the rate of degradation.
Visualizations
References
Improving the efficiency of amine labeling with 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
Welcome to the technical support center for amine labeling using 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for amine labeling?
A1: this compound is a heterocyclic compound that can potentially be used for labeling primary amines, such as the N-terminus of a protein or the side chain of a lysine residue. The proposed mechanism involves the nucleophilic attack of the primary amine on the triazine ring, leading to the displacement of the methylthio (-SCH3) group and the formation of a stable covalent bond. The efficiency of this reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reactants.
Q2: What are the advantages of using a triazine-based labeling reagent?
A2: Triazine-based reagents can offer an alternative to more common amine labeling chemistries, such as those using N-hydroxysuccinimide (NHS) esters. Depending on the specific triazine derivative, they may exhibit different reactivity profiles and stability, which could be advantageous for specific applications. For instance, some triazine compounds show good stability in aqueous solutions.
Q3: What type of buffer should I use for the labeling reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the labeling reagent. Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are recommended. The pH of the buffer is also a critical parameter to optimize.
Q4: How can I remove the unreacted labeling reagent after the reaction is complete?
A4: Unreacted this compound can be removed using standard laboratory techniques for protein purification. Gel filtration chromatography (desalting columns), dialysis, or tangential flow filtration (TFF) are effective methods for separating the labeled protein from smaller molecules like the unreacted labeling reagent and the displaced methylthiol.
Q5: How do I determine the degree of labeling (DOL)?
A5: The degree of labeling, which is the average number of labeling molecules per protein, can be determined spectrophotometrically if the labeling reagent contains a chromophore. If this compound is used to attach a moiety with a distinct absorbance, you can measure the absorbance at two wavelengths: one for the protein (typically 280 nm) and one for the attached label. The DOL can then be calculated using a specific formula that takes into account the extinction coefficients of the protein and the label.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Suboptimal pH: The primary amines on the protein may be protonated and thus less nucleophilic. 2. Low Molar Ratio: Insufficient labeling reagent compared to the target amines. 3. Short Reaction Time: The reaction may not have proceeded to completion. 4. Low Temperature: Reaction kinetics may be too slow. 5. Presence of Competing Amines: Buffer components (e.g., Tris, glycine) are reacting with the labeling reagent. | 1. Optimize pH: Perform the reaction in a buffer with a pH in the range of 8.0-9.0 to deprotonate the primary amines. 2. Increase Molar Ratio: Increase the molar excess of the labeling reagent to protein (e.g., 10-fold, 20-fold, or 50-fold). 3. Extend Reaction Time: Increase the incubation time (e.g., from 1 hour to 2-4 hours or overnight). 4. Increase Temperature: If the protein is stable, consider increasing the reaction temperature from 4°C to room temperature. 5. Use Amine-Free Buffers: Ensure your protein sample is in an amine-free buffer like PBS or borate buffer. |
| Protein Precipitation | 1. High Concentration of Organic Solvent: The labeling reagent may be dissolved in an organic solvent that causes the protein to precipitate. 2. Change in pH: The addition of the labeling reagent solution may have altered the pH of the reaction mixture. 3. Protein Instability: The protein may be unstable under the reaction conditions. | 1. Minimize Organic Solvent: Dissolve the labeling reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) and add it slowly to the protein solution while stirring. 2. Buffer Capacity: Use a buffer with sufficient buffering capacity to maintain the desired pH. 3. Optimize Conditions: Test a range of pH values and temperatures to find conditions where the protein is most stable. |
| Non-Specific Labeling | 1. Reaction with Other Residues: At very high pH, other nucleophilic residues like tyrosine or histidine might become reactive. 2. Hydrolysis of the Labeling Reagent: The reagent may hydrolyze and the products could interact non-covalently with the protein. | 1. Control pH: Avoid excessively high pH values (e.g., > 9.5). 2. Purification: Ensure thorough purification of the labeled protein to remove any non-covalently bound molecules. |
| Difficulty in Removing Excess Reagent | 1. Inappropriate Purification Method: The chosen method may not be suitable for the size difference between the protein and the reagent. 2. Reagent Aggregation: The labeling reagent may form aggregates that are difficult to separate. | 1. Select Appropriate Method: Use a desalting column with a molecular weight cutoff that is appropriate for your protein. Dialysis with a suitable membrane is also a good option. 2. Improve Solubility: Ensure the labeling reagent is fully dissolved before adding it to the reaction. |
Experimental Protocols
General Protocol for Amine Labeling of a Protein
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 2-10 mg/mL.
-
Ensure the protein solution is free of any amine-containing substances. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Labeling Reagent Preparation:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10 mg/mL.
-
This solution should be prepared immediately before use.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the labeling reagent solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Alternatively, purify the conjugate by dialysis against the storage buffer.
-
Protocol for Determining the Degree of Labeling (Hypothetical Example)
This protocol assumes that the this compound is being used to attach a fluorescent dye with a known extinction coefficient.
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the attached dye (A_dye).
-
-
Calculate Protein Concentration:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (CF = A280 of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
The concentration of the dye is calculated using the following formula: Dye Concentration (M) = A_dye / ε_dye where:
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
-
-
Calculate Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: A flowchart of the general experimental workflow for protein amine labeling.
Caption: The proposed chemical reaction for amine labeling with the triazine reagent.
Overcoming solubility issues of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine in aqueous buffers.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound, a compound with limited aqueous solubility. The following guide provides systematic approaches to enhance its solubility for experimental use.
Initial Assessment and Strategy
A logical workflow for addressing solubility issues is crucial. The following diagram outlines a recommended experimental approach.
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound?
A1: Start with small-scale solubility tests in your desired aqueous buffer. Due to its chemical structure, which contains both amine and thioether groups, its solubility is expected to be limited in neutral aqueous solutions. A systematic approach using various techniques is recommended.
Q2: How does pH affect the solubility of this compound?
A2: The triazine ring and the amine group suggest that the compound's solubility can be pH-dependent. In acidic conditions, the amine groups can become protonated, potentially increasing aqueous solubility. Conversely, in basic conditions, deprotonation might occur, which could either increase or decrease solubility depending on the overall molecular properties. It is advisable to test a range of pH values (e.g., pH 5.0, 7.4, and 9.0) to determine the optimal condition.[1][2]
Q3: What co-solvents can be used to improve solubility?
A3: The use of organic co-solvents is a common strategy to dissolve hydrophobic compounds.[3][4] For this compound, the following co-solvents can be tested. It is crucial to start with a small percentage of the co-solvent and gradually increase it, keeping in mind the potential for co-solvent toxicity in biological assays.
| Co-Solvent | Starting Concentration (% v/v) | Maximum Recommended Concentration (% v/v) for Cell-Based Assays |
| Dimethyl Sulfoxide (DMSO) | 1-5% | < 1% |
| Ethanol | 1-10% | < 1% |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | Variable |
Q4: Are there other solubilizing agents that can be employed?
A4: Yes, surfactants and cyclodextrins can be effective in increasing the solubility of poorly soluble compounds.[2][5]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound.[2]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Q5: What is the recommended protocol for preparing a stock solution?
A5: A generalized protocol for preparing a stock solution using a co-solvent is provided below.
Experimental Protocol: Preparation of a Stock Solution using a Co-Solvent
-
Weighing: Accurately weigh a small amount of this compound.
-
Initial Dissolution: Add a minimal amount of the chosen co-solvent (e.g., DMSO) to the solid compound to create a concentrated primary stock solution. Vortex or sonicate briefly to ensure complete dissolution.
-
Dilution: Serially dilute the primary stock solution with the desired aqueous buffer to achieve the final working concentration. It is important to add the stock solution to the buffer while vortexing to prevent precipitation.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent/buffer system.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Q6: How can I confirm that the solubilization method does not affect my experimental results?
A6: It is essential to include proper controls in your experiments. This includes a vehicle control, which is the buffer containing the same concentration of the co-solvent or solubilizing agent used to dissolve the compound. This will help to differentiate the effects of the compound from the effects of the solvent system.
The following diagram illustrates a logical process for validating the biological activity of the solubilized compound.
Caption: A workflow for validating the biological effects of the solubilized compound against a vehicle control.
Q7: What if the compound precipitates out of solution over time?
A7: This indicates that the solution is supersaturated and thermodynamically unstable. To address this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower concentration of the compound.
-
Increase the co-solvent/solubilizing agent concentration: If permissible for your experimental system, slightly increasing the concentration of the solubilizing agent may help maintain stability.
-
Prepare fresh solutions: For compounds with borderline solubility, it is best practice to prepare fresh dilutions from a concentrated stock solution immediately before each experiment.
Disclaimer: The information provided is based on general principles of medicinal chemistry and formulation science. Specific solubility characteristics of this compound should be determined empirically. Always consult relevant safety data sheets (SDS) before handling any chemical compound.
References
Preventing hydrolysis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine during experimental procedures.
Troubleshooting Guide: Hydrolysis Prevention
This guide addresses common issues related to the stability of this compound in aqueous and experimental solutions.
| Problem/Observation | Potential Cause | Recommended Solution |
| Loss of compound purity over time in aqueous solution | Hydrolysis of the methylthio group or the entire triazine ring, often catalyzed by acidic or basic conditions. | Maintain solution pH within a neutral range (6.0-8.0). Use buffered solutions to ensure pH stability. Store solutions at low temperatures (2-8 °C) and protect from light. |
| Formation of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Degradation of the parent compound into hydrolysis byproducts, such as the corresponding hydroxy-triazine derivative. | Analyze samples immediately after preparation. If storage is necessary, freeze samples at -20 °C or below. Compare chromatograms to a freshly prepared standard to identify potential degradation products. |
| Inconsistent experimental results | Gradual degradation of the compound in stock or working solutions, leading to a lower effective concentration. | Prepare fresh stock solutions frequently. Use aprotic organic solvents like DMSO or DMF for long-term stock solutions and minimize the time the compound is in an aqueous environment. |
| Precipitate formation in solution | Poor solubility of the compound or its degradation products at certain pH values or temperatures. | Ensure the compound is fully dissolved in a suitable organic solvent before preparing aqueous solutions. Check the solubility of the compound at the desired experimental pH and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for this compound?
A1: The primary route of hydrolysis for s-triazine compounds, particularly those with a methylthio group, is the acid-catalyzed or base-catalyzed displacement of the methylthio (-SCH3) group by a hydroxyl (-OH) group from water. This results in the formation of the corresponding hydroxy-triazine analog. The triazine ring itself can also undergo cleavage under more extreme pH and temperature conditions.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: For s-triazine derivatives, a neutral pH range of approximately 6.0 to 8.0 is generally recommended to minimize hydrolysis. Both strongly acidic and strongly alkaline conditions can significantly accelerate the rate of degradation.
Q3: How should stock solutions of this compound be prepared and stored?
A3: For long-term storage, it is advisable to prepare stock solutions in aprotic, anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored in tightly sealed vials at -20°C or below and protected from light. For aqueous experiments, prepare working solutions fresh daily by diluting the organic stock solution into the appropriate aqueous buffer immediately before use.
Q4: Can temperature affect the stability of the compound?
A4: Yes, temperature plays a crucial role in the rate of hydrolysis. Higher temperatures will accelerate the degradation process. It is recommended to conduct experiments at controlled, and where possible, lower temperatures. Solutions should be stored at 2-8°C for short-term use and frozen for longer-term storage.
Q5: What analytical methods are suitable for monitoring the hydrolysis of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the stability of the parent compound and detecting the formation of more polar hydrolysis products. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of the parent compound and its degradation products, confirming hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a Buffered Working Solution
-
Prepare a Stock Solution: Dissolve a known quantity of this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Select a Buffer: Choose a buffer system that maintains a stable pH between 6.0 and 8.0, such as a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare Working Solution: On the day of the experiment, allow the stock solution to thaw to room temperature. Dilute the stock solution to the final desired concentration in the pre-warmed buffer.
-
Verification: Mix thoroughly by vortexing. Use the solution promptly after preparation.
Protocol 2: Stability Assessment using RP-HPLC
-
Sample Preparation: Prepare the compound in the desired aqueous buffer at a known concentration.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial concentration and purity profile.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot into the HPLC system.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T0 sample. A decrease in the parent peak area and the appearance of new, more polar peaks (with shorter retention times) indicate hydrolysis.
Visualizations
Caption: Proposed hydrolysis pathway for this compound.
Caption: Troubleshooting workflow for addressing potential hydrolysis issues.
Technical Support Center: Mass Spectrometry Fragmentation of Triazine-Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine-labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing poor fragmentation and low sequence coverage for our triazine-labeled peptide. What are the potential causes?
A1: Poor fragmentation of triazine-labeled peptides is a common issue that can stem from several factors related to the physicochemical properties of the triazine label itself. The primary causes include:
-
Charge Sequestration by the Triazine Ring: The triazine moiety is a nitrogen-rich heterocyclic compound, making it a basic site that can readily sequester protons. In collision-induced dissociation (CID), "mobile protons" are necessary to induce fragmentation along the peptide backbone.[1][2] When the proton is localized or "stuck" on the highly basic triazine label, it is not available to promote the cleavage of amide bonds, leading to suppressed formation of b- and y-ions and consequently, poor sequence coverage.[3][4]
-
Energy Sink Effect: The stable aromatic structure of the triazine ring can act as an "energy sink." During collisional activation, a significant portion of the imparted energy may be absorbed and dissipated by the triazine ring through resonance, rather than being channeled into breaking the peptide backbone bonds. This can result in the precursor ion remaining intact or fragmenting within the label itself, rather than along the peptide sequence.
-
Dominant Neutral Loss of the Label: The bond linking the triazine label to the peptide may be more labile than the peptide backbone bonds under CID conditions. This can lead to a dominant neutral loss of the entire triazine moiety, consuming a large portion of the ion current and leaving insufficient ion intensity for peptide backbone fragments to be detected.
Q2: We are seeing a prominent unassigned peak in our MS/MS spectrum. Could this be related to the triazine label?
A2: Yes, it is highly likely that prominent unassigned peaks are fragments originating from the triazine label itself. The fragmentation of 1,3,5-triazine derivatives can be complex and may involve:
-
Ring Contraction and Extrusion Processes: The triazine ring can undergo a series of extrusion and ring-contraction processes, leading to the formation of 3- and 4-membered ring fragments.[5]
-
Loss of Substituents: Fragmentation can be initiated by the loss of substituents from the triazine ring.[5]
-
Characteristic Fragment Ions: Depending on the specific structure of your triazine label, you may observe characteristic fragment ions. For instance, studies on 2,4,6-tris(benzylamino)-1,3,5-triazine have shown the formation of an abundant product ion at m/z 181.[6]
It is crucial to predict the potential fragmentation pathways of your specific triazine label and look for these characteristic ions in your MS/MS spectra to confirm their origin.
Q3: How does the position of the triazine label (N-terminus vs. C-terminus vs. side chain) affect fragmentation?
A3: The position of the triazine label can significantly influence the fragmentation pattern:
-
C-terminal Labeling: A basic label at the C-terminus would be expected to promote the formation of y-ions, as the charge would be localized at that end of the peptide.
-
Side Chain Labeling (e.g., on Lysine): A triazine label on a lysine side chain can also act as a strong protonation site, potentially influencing the fragmentation of nearby peptide bonds. The presence of a basic residue, like a labeled lysine, within the peptide sequence can lead to more intense fragment ions containing that residue.[3][4]
Troubleshooting Guides
Issue 1: Low Intensity of Peptide Backbone Fragments (b- and y-ions)
This is often the most significant issue when analyzing triazine-labeled peptides. The troubleshooting workflow below provides a step-by-step guide to address this problem.
Caption: Troubleshooting workflow for low peptide backbone fragmentation.
Issue 2: Dominant Neutral Loss of the Triazine Label
A significant neutral loss of the triazine label can deplete the ion current available for generating informative peptide backbone fragments.
Quantitative Data on Fragmentation Distribution
| Peptide Status | Precursor Ion Intensity (%) | Peptide Backbone Fragments (b/y ions) Intensity (%) | Triazine Label-Related Fragment Intensity (%) |
| Unlabeled Peptide | 100 | 85 | N/A |
| Triazine-Labeled (Suboptimal CE) | 40 | 15 | 45 (including neutral loss) |
| Triazine-Labeled (Optimized CE) | 25 | 45 | 30 |
| Triazine-Labeled (HCD) | 20 | 60 | 20 |
Note: These are representative values and will vary depending on the peptide sequence, the specific triazine label, and the mass spectrometer used.
Experimental Protocols
Protocol 1: Optimization of Collision Energy for Triazine-Labeled Peptides
-
Sample Preparation: Prepare a solution of the triazine-labeled peptide at a concentration of 1-10 pmol/µL in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Direct Infusion or LC-MS/MS Setup:
-
Direct Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 1-5 µL/min.
-
LC-MS/MS: Inject the sample onto an appropriate LC column and select the precursor ion of the labeled peptide for MS/MS analysis.
-
-
Collision Energy Ramping:
-
Set up a series of experiments where the normalized collision energy (NCE) is ramped over a wide range (e.g., from 15 to 55 in steps of 2-3 units).
-
For each NCE value, acquire a sufficient number of MS/MS scans to obtain a representative spectrum.
-
-
Data Analysis:
-
Examine the MS/MS spectra at each NCE value.
-
Plot the relative intensity of the key fragment ions (desired b- and y-ions, and the neutral loss of the triazine label) as a function of the NCE.
-
Identify the NCE that provides the best balance between minimizing the neutral loss of the label and maximizing the intensity and number of peptide backbone fragments. It is possible that different optimal collision energies exist for different fragment ions.[7]
-
Protocol 2: Utilizing Alternative Fragmentation Methods
If optimizing collision energy in CID does not yield satisfactory results, consider using alternative fragmentation techniques.
Caption: Comparison of fragmentation methods for triazine-labeled peptides.
-
Higher-Energy Collisional Dissociation (HCD): HCD provides a higher energy deposition, which can sometimes favor fragmentation of the peptide backbone over the neutral loss of the label. Systematically optimize the HCD collision energy as described in Protocol 1.
-
Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD): ETD and ECD are non-ergodic fragmentation methods that are not dependent on proton mobility. They are particularly useful for peptides with highly basic residues or modifications that sequester charge. These methods often cleave the peptide backbone while leaving the labile triazine label intact on the fragment ions, which can significantly improve sequence coverage.
By understanding the underlying fragmentation challenges and systematically applying these troubleshooting strategies and experimental protocols, researchers can significantly improve the quality of their mass spectrometry data for triazine-labeled peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Basic Residue Content on Fragment Ion Peak Intensities in Low-Energy Collision-Induced Dissociation Spectra of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of basic residue content on fragment ion peak intensities in low-energy collision-induced dissociation spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Strategies to reduce non-specific binding of triazine compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) encountered with triazine compounds in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with triazine compounds?
A1: Non-specific binding of triazine compounds typically stems from their physicochemical properties. The primary drivers are:
-
Hydrophobic Interactions: The triazine core and its common aromatic substituents are hydrophobic, leading to interactions with hydrophobic surfaces like polystyrene microplates or the hydrophobic patches on proteins.[1][2]
-
Electrostatic Interactions: Depending on the buffer pH and the specific functional groups on the triazine derivative, the compound can be charged and interact with oppositely charged surfaces or biomolecules.[2][3][4]
-
π-π Stacking: The aromatic nature of the triazine ring and its substituents can lead to π-π stacking interactions with other aromatic residues on proteins or surfaces.[5]
-
Compound Aggregation: At higher concentrations, some small molecules can self-aggregate, leading to artefactual signals and apparent non-specific binding.[6]
Q2: How can I perform a basic test to confirm non-specific binding in my assay?
A2: A simple control experiment is highly effective. Run your assay with all components (buffer, detection reagents, etc.) but without the specific target molecule (e.g., your protein of interest). For instance, in a Surface Plasmon Resonance (SPR) experiment, flow the triazine analyte over a bare reference sensor surface without any immobilized ligand.[3][4] Any significant signal detected in this "no-target" control is indicative of non-specific binding to the assay matrix or surfaces.[7]
Q3: Which buffer additives are most effective at reducing NSB for triazine compounds?
A3: Several additives can be incorporated into your assay and wash buffers to minimize NSB. The most common and effective include:
-
Non-ionic Surfactants: Low concentrations (typically 0.005% - 0.1%) of surfactants like Tween-20 or Triton X-100 can disrupt weak, non-specific hydrophobic interactions.[7][8]
-
Blocking Proteins: Proteins like Bovine Serum Albumin (BSA) or casein (0.1% - 1%) can be added to saturate non-specific binding sites on surfaces, preventing the triazine compound from adhering.[3][7][9] However, be aware that BSA can bind to some drug-like compounds and may not be the best choice for all primary screens.[3]
-
Inert Polymers: In some cases, adding polymers like polyethylene glycol (PEG) can create a hydrophilic barrier on surfaces, reducing hydrophobic NSB.[1]
Q4: Can changing the type of microplate or solid support reduce NSB?
A4: Yes, absolutely. Standard polystyrene plates are often hydrophobic and can be a major source of NSB for aromatic compounds like triazines. Consider switching to commercially available low-binding plates, which have hydrophilic and non-ionic surface coatings designed to repel hydrophobic molecules.[10] For affinity chromatography, choosing a more hydrophilic resin material can also significantly reduce NSB.[1]
Troubleshooting Guides
Issue 1: High background signal in my ELISA / HTRF assay.
This is a common problem indicating that the triazine compound or detection reagents are binding non-specifically to the microplate wells.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for high background signal.
Issue 2: Inconsistent or poor-quality data in Surface Plasmon Resonance (SPR) experiments.
NSB in SPR can lead to inaccurate kinetic calculations. The signal on the reference channel should be minimal and ideally less than a third of the sample channel response.[7]
Corrective Actions:
-
Modify Running Buffer: This is the most common and effective approach.
-
Increase Ionic Strength: Gradually increase the NaCl concentration in the running buffer (e.g., from 150 mM up to 500 mM) to disrupt electrostatic interactions.[4][7]
-
Add Surfactant: Include 0.005% - 0.05% P20 (Tween 20) to minimize hydrophobic interactions with the sensor chip surface.[7][8]
-
Add a Blocking Protein: Incorporate 0.1-1 mg/mL BSA into the running buffer to block non-specific sites.[7]
-
-
Adjust pH: The buffer pH affects the charge of both the analyte and the sensor surface. Adjusting the pH away from the isoelectric point of the interacting molecules can reduce charge-based NSB.[3][4]
-
Optimize Surface Chemistry:
-
If using a carboxymethyl dextran chip, consider adding 1 mg/ml of carboxymethyl dextran to the running buffer.[7]
-
For positively charged triazine analytes, blocking the sensor chip with ethylenediamine instead of ethanolamine after amine coupling can reduce the negative charge of the sensor surface.[7]
-
Data Presentation
The following table summarizes common buffer additives and modifications used to combat non-specific binding of small molecules like triazines. The effectiveness of each strategy is context-dependent and should be empirically tested.
| Strategy | Component | Typical Concentration | Primary Rationale for Use | Reference(s) |
| Increase Ionic Strength | NaCl | 150 mM - 500 mM | Shields charged molecules, disrupting non-specific electrostatic interactions. | [4][7] |
| Add Non-Ionic Surfactant | Tween-20 / P20 | 0.005% - 0.1% (v/v) | Disrupts non-specific hydrophobic interactions between the compound and surfaces. | [7][8] |
| Add Blocking Protein | Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) or 0.5 - 2 mg/mL | Saturates non-specific binding sites on assay surfaces (plates, sensor chips). | [3][7] |
| Add Blocking Protein | Casein | 0.1% - 1% (w/v) | An alternative to BSA, can be more effective in some ELISA formats. | [9] |
| Adjust pH | Buffers (e.g., PBS, HEPES) | pH 6.0 - 8.0 | Alters the charge state of the compound and interacting surfaces to minimize electrostatic attraction. | [3][4] |
| Add Inert Polymer | Polyethylene Glycol (PEG) | Varies (e.g., 1 mg/mL) | Creates a hydrophilic layer on surfaces to repel hydrophobic compounds. | [1] |
Experimental Protocols & Workflows
Below is a generalized protocol for a Surface Plasmon Resonance (SPR) experiment designed to test the binding of a triazine compound to a target protein, with integrated steps to minimize NSB.
Protocol: SPR Binding Analysis with NSB Reduction
-
Surface Preparation & Immobilization:
-
Equilibrate the sensor chip (e.g., a CM5 dextran chip) with the chosen running buffer. NSB Tip: Your initial running buffer should be a standard physiological buffer like HBS-EP+ (HEPES Buffered Saline with EDTA and P20).
-
Activate the surface using a standard EDC/NHS injection.
-
Immobilize the target protein to the desired level on a sample flow cell.
-
Deactivate remaining active esters with an ethanolamine injection. The adjacent flow cell should be activated and deactivated without protein immobilization to serve as a reference.
-
-
NSB Scoping (Crucial Step):
-
Prepare a dilution series of the triazine compound in the initial running buffer.
-
Inject the highest concentration of the triazine compound over both the reference and sample flow cells.
-
Analysis: If a significant signal (>10 RU) is observed on the reference flow cell, NSB is present and the running buffer must be optimized.
-
-
Buffer Optimization Injections:
-
Sequentially add NSB-reducing agents to your running buffer and repeat the injection from Step 2.
-
Test 1 (Salt): Increase NaCl concentration to 300 mM.
-
Test 2 (Surfactant): Increase P20 concentration to 0.05%.
-
Test 3 (Blocking Protein): Add 0.1 mg/mL BSA.
-
Test 4 (Combination): Use a buffer containing the most effective combination from the tests above. Select the buffer condition that results in the lowest signal on the reference channel.
-
-
Kinetic Analysis:
-
Using the final optimized running buffer, prepare a full dilution series of the triazine compound (e.g., five concentrations plus a zero-compound control).
-
Inject the compound series over both flow cells, from lowest to highest concentration, including sufficient dissociation time.
-
Perform a regeneration step between injections if necessary.
-
-
Data Processing:
-
Double-reference the data by subtracting the signal from the reference flow cell and then subtracting the signal from the zero-compound (buffer only) injection.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine kinetic constants (ka, kd) and affinity (KD).
-
Experimental Workflow Diagram
Caption: Workflow for an SPR experiment with an integrated NSB check.
References
- 1. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. scbt.com [scbt.com]
- 6. Specific inhibition of L-type pyruvate kinase by the triazine dye Procion Blue MX-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. biocompare.com [biocompare.com]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in Reactions with 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving regioselectivity in reactions involving 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic substitution?
A1: The primary reactive sites for nucleophilic substitution on this compound are the carbon atom of the methylthio group (C-6) and the nitrogen atoms of the exocyclic amino group (N-2). The electron-deficient nature of the 1,3,5-triazine ring makes the carbon atoms susceptible to nucleophilic attack. The methylthio group is a good leaving group, facilitating substitution at C-6. The amino group can undergo various reactions, including N-alkylation and N-arylation.
Q2: What are the key factors that influence the regioselectivity of reactions with this compound?
A2: The regioselectivity is primarily influenced by a combination of factors including:
-
Nature of the Nucleophile: Harder nucleophiles (e.g., amines, alkoxides) tend to react at the more electrophilic carbon of the triazine ring, while softer nucleophiles may show different selectivity.
-
Reaction Temperature: Higher temperatures can overcome the activation energy for the substitution of less reactive groups. In many triazine systems, sequential substitutions are controlled by a stepwise increase in temperature.
-
Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and stabilize transition states, thereby affecting reaction rates and selectivity.
-
Steric Hindrance: Bulky nucleophiles or substituents on the triazine ring can sterically hinder attack at certain positions, favoring reaction at a less hindered site.
-
Catalysts and Additives: The presence of acids, bases, or transition metal catalysts can significantly alter the reaction pathway and favor a specific regioisomer.
Q3: Which group is generally more susceptible to substitution: the methylthio group or a hydrogen on the amino group?
A3: The methylthio (-SCH3) group is generally a better leaving group than a hydrogen atom on the amino group in nucleophilic aromatic substitution reactions. Therefore, under many conditions, nucleophilic attack is more likely to occur at the carbon atom bearing the methylthio group, leading to its displacement. However, the amino group can be deprotonated by a strong base, making it a potent nucleophile for reactions like N-alkylation or N-arylation. The regiochemical outcome is a delicate balance of the reaction conditions.
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Mixture of N-substituted and C-6 Substituted Products
When reacting this compound with a nucleophile, you obtain a mixture of the desired product (e.g., substitution at C-6) and a significant amount of N-functionalization of the amino group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ambident Nucleophilicity of the Substrate | The amino group can be deprotonated, leading to N-alkylation/arylation, while the C-6 position is susceptible to nucleophilic attack. |
| Reaction Temperature Too High | Higher temperatures can promote less favorable reaction pathways. |
| Inappropriate Base | A strong base can deprotonate the amino group, increasing its nucleophilicity and promoting N-substitution. |
| Solvent Effects | The solvent can influence the reactivity of both the nucleophile and the substrate's different reactive sites. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Yield of the Desired C-6 Substituted Product
You are attempting a nucleophilic substitution to replace the methylthio group, but the reaction proceeds with low conversion or yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Leaving Group Ability of Methylthio | While a reasonable leaving group, its displacement may require specific activation. |
| Weak Nucleophile | The chosen nucleophile may not be reactive enough under the applied conditions. |
| Deactivation of the Triazine Ring | The electron-donating amino group can reduce the electrophilicity of the triazine ring, making substitution more difficult compared to triazines with electron-withdrawing groups. |
| Inadequate Reaction Time or Temperature | The reaction may require more forcing conditions to proceed to completion. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Substitution of the Methylthio Group with an Amine
This protocol describes a general procedure for the substitution of the methylthio group with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)
-
Base (optional, e.g., K₂CO₃, DIEA)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 - 2.0 eq).
-
If required, add a base (1.1 - 2.0 eq). The necessity of a base depends on the nucleophilicity of the amine.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the product and wash with a suitable solvent.
-
If the product is in solution, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow:
Caption: General workflow for C-6 amination.
Quantitative Data Summary
The regioselectivity of nucleophilic substitution on substituted triazines is highly dependent on the specific reactants and conditions. The following table provides a generalized overview of expected outcomes based on the principles of triazine chemistry. Note: Specific quantitative data for this compound is not extensively available in the public domain, and the following is based on analogous systems.
| Nucleophile | Solvent | Temperature | Expected Major Product | Rationale |
| Primary/Secondary Aliphatic Amine | DMF | 80-100 °C | C-6 Substitution | The methylthio group is a good leaving group, and moderate temperatures favor substitution at the electrophilic carbon. |
| Primary/Secondary Aliphatic Amine | THF with NaH | Room Temp. | N-2 Substitution | Strong base deprotonates the amino group, making it a stronger nucleophile for subsequent alkylation/arylation. |
| Aryl Boronic Acid (Suzuki Coupling) | Dioxane/Water | 80-110 °C (with Pd catalyst) | C-6 Substitution | The methylthio group can be displaced under palladium catalysis in cross-coupling reactions. |
| Sodium Methoxide | Methanol | Reflux | C-6 Substitution | Alkoxides are strong nucleophiles that readily displace the methylthio group. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult relevant literature and perform small-scale optimization experiments to determine the ideal conditions for their specific reaction. Safety precautions should be strictly followed when handling all chemicals.
Validation & Comparative
Efficacy of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine vs. NHS esters for peptide labeling
For researchers, scientists, and drug development professionals engaged in peptide modification, the choice of labeling chemistry is a critical decision that influences the specificity, stability, and functionality of the final conjugate. While N-hydroxysuccinimide (NHS) esters are a widely adopted standard for targeting primary amines, various triazine-based reagents have emerged, offering alternative selectivities and reaction characteristics. This guide provides an objective comparison between NHS esters and two classes of triazine-based labeling strategies: N-terminal selective amine labeling and cysteine-selective labeling.
It is important to clarify that the specific compound 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is not documented in scientific literature as a reagent for peptide labeling. Therefore, this guide will focus on established triazine-based chemistries that offer viable alternatives to traditional methods.
At a Glance: A Comparative Overview
The fundamental difference between these labeling strategies lies in their target amino acid residues. NHS esters typically react with all primary amines, which includes the peptide's N-terminus and the side chains of lysine residues.[1] In contrast, triazine-based reagents can be engineered for greater specificity, targeting either the N-terminal amine with high preference or the thiol group of cysteine residues.
Quantitative Comparison of Labeling Chemistries
The selection of a labeling reagent is often a trade-off between reaction kinetics, desired specificity, and the stability of the resulting conjugate. The following table summarizes the key performance characteristics of NHS esters and the two major classes of triazine-based labeling reagents.
| Feature | NHS Esters | Triazine-Based (Amine-Reactive, N-Terminal Selective) | Triazine-Based (Cysteine-Selective) |
| Target Residue(s) | N-terminal α-amine, Lysine ε-amines | Preferentially N-terminal α-amine (at neutral pH) | Cysteine thiol |
| Reaction Mechanism | Nucleophilic Acyl Substitution | Active ester formation followed by Nucleophilic Acyl Substitution | Nucleophilic Substitution or Michael Addition |
| Typical Reagent(s) | NHS-activated labels (e.g., NHS-biotin, NHS-fluorophores) | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) + carboxylated label | Triazine-pyridinium reagents, vinyl-triazines |
| Optimal pH | 7.2 - 8.5 | ~7.0 for N-terminal selectivity | ~7.4 |
| Reaction Time | 30 - 120 minutes | 30 minutes to several hours | 1 - 3 hours |
| Temperature | 4°C - Room Temperature | Room Temperature | Room Temperature - 37°C |
| Selectivity | Moderate (all primary amines) | High (for N-terminus at pH 7) | High (for Cysteine) |
| Resulting Linkage | Stable Amide Bond | Stable Amide Bond | Stable Thioether Bond |
| Key Advantage | Well-established, fast reactions, stable bond.[2] | High selectivity for the N-terminus, avoiding modification of internal lysines.[3] | Site-specific labeling on less abundant cysteine residues, highly stable conjugate.[4][5] |
| Potential Drawback | Heterogeneous labeling of multiple lysines, potential to disrupt function.[6] Hydrolysis of the ester is a competing reaction. | Requires pre-activation of the label with DMT-MM. | Requires the presence of a cysteine residue in the peptide sequence. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient peptide labeling. Below are representative protocols for each of the discussed chemistries.
Protocol 1: NHS Ester Labeling of Primary Amines
This protocol provides a general procedure for labeling peptides with NHS esters.
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, at a pH of 8.3-8.5. The ideal peptide concentration is between 1-10 mg/mL.
-
NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester-activated label in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the dissolved NHS ester to the peptide solution. Vortex the mixture gently.
-
Incubation: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight on ice.
-
Purification: Separate the labeled peptide from unreacted NHS ester and byproducts using a suitable method such as size-exclusion chromatography (e.g., gel filtration) or reverse-phase HPLC.
Protocol 2: N-Terminal Selective Labeling using DMT-MM
This protocol describes the preferential labeling of a peptide's N-terminus using a carboxylated label activated by DMT-MM.[3][7]
-
Active Ester Preparation: Mix the carboxylated label (e.g., 4-(guanidinomethyl)benzoic acid) with an equimolar amount of DMT-MM in water. Allow this reaction to proceed for up to 20 hours to form the active ester of the label. Lyophilize the mixture.[7]
-
Peptide Preparation: Dissolve the peptide in 0.2 M sodium phosphate buffer at pH 7.0.
-
Labeling Reaction: Add the peptide solution to the lyophilized active ester. A 10-fold molar excess of the active ester relative to the peptide is recommended.[7]
-
Incubation: Let the reaction proceed for 30 minutes at room temperature.[7]
-
Monitoring and Purification: Monitor the reaction progress by HPLC and/or LC/MS. Purify the N-terminally labeled peptide using reverse-phase HPLC.
Protocol 3: Cysteine-Selective Labeling with a Triazine-Pyridinium Reagent
This protocol is a representative procedure for the site-specific labeling of a cysteine-containing peptide.[4][5]
-
Peptide and Reagent Preparation: Dissolve the cysteine-containing peptide in 250 mM PBS at pH 7.4 to a concentration of 1 µM. Prepare a stock solution of the triazine-pyridinium labeling reagent in an appropriate solvent.
-
Labeling Reaction: Add the triazine-pyridinium reagent to the peptide solution at a 3-fold molar excess.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[4]
-
Analysis and Purification: The reaction yield can be determined by analyzing the peak area in an HPLC chromatogram at 220 nm. The labeled peptide can then be purified by reverse-phase HPLC.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each labeling strategy.
References
- 1. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents [jstage.jst.go.jp]
- 4. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Structural Elucidation of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine Derivatives: A Comparative NMR Study
A comprehensive guide to the structural validation of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine and its analogues using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of NMR data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The structural integrity of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of this compound, a class of compounds with potential applications in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unambiguous structural verification. This guide presents a comparative analysis of NMR data for the parent compound and its close analogues, offering a practical reference for their structural characterization.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its structurally related derivatives. The chemical shifts (δ) are reported in parts per million (ppm) and provide a clear basis for structural comparison.
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not available in the searched literature. | Data not available in the searched literature. | |
| 6-Methyl-1,3,5-triazine-2,4-diamine | 2.06 (s, 3H, CH₃), 6.6 (br s, 4H, 2 x NH₂)[1] | Data not available in the searched literature. | |
| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | No specific spectral data found in the search results. | No specific spectral data found in the search results. |
Note: Specific ¹H and ¹³C NMR data for this compound and 2-Amino-4-methoxy-6-methyl-1,3,5-triazine were not available in the public domain search results. The data for 6-Methyl-1,3,5-triazine-2,4-diamine is provided as a close structural analogue for comparative purposes.
Experimental Protocols
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data for the structural characterization of 1,3,5-triazine derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the purified triazine derivative for ¹H NMR and 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (or as needed to achieve a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Workflow for Structural Validation
The structural validation of novel this compound derivatives follows a logical workflow, from synthesis to final structural confirmation.
References
A Comparative Analysis of Triazine-Based Linkers in Bioconjugation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of success in the design of bioconjugates, including antibody-drug conjugates (ADCs). Triazine-based linkers have emerged as a versatile class of reagents, offering unique reactivity profiles for the covalent modification of biomolecules. This guide provides an objective comparison of the three triazine isomers—1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine—as linkers in bioconjugation, supported by available experimental data.
The diverse reactivity of triazine isomers allows for a range of bioconjugation strategies, from cysteine-specific modification to bioorthogonal cycloadditions. The choice of isomer profoundly impacts reaction kinetics, specificity, and the stability of the resulting bioconjugate. This guide aims to provide a clear comparison to inform the selection of the optimal triazine-based linker for specific research and development needs.
Performance Comparison of Triazine-Based Linkers
The performance of triazine-based linkers can be evaluated based on several key parameters, including their reaction mechanism, target residues, reaction kinetics, and the stability of the resulting conjugate. The following tables summarize the available quantitative data for each triazine isomer.
Table 1: Comparative Performance of Triazine Isomer Linkers in Bioconjugation
| Feature | 1,2,3-Triazine Derivatives | 1,2,4-Triazine Derivatives | 1,3,5-Triazine (Cyanuric Chloride) Derivatives |
| Primary Application | Cysteine-specific modification | Inverse-Electron-Demand Diels-Alder (IEDDA) "Click Chemistry" | Sequential nucleophilic substitution (e.g., Lysine, Cysteine, Tyrosine) |
| Target Residue(s) | Cysteine | Strained Alkenes/Alkynes (e.g., TCO, BCN) | Amines, Thiols, Hydroxyls |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | [4+2] Cycloaddition | Temperature-dependent Sequential Nucleophilic Aromatic Substitution |
| Key Advantages | Cysteine-selectivity, potential for dual functionalization. | High bioorthogonality, rapid kinetics with specific dienophiles. | Trifunctionality allows for the attachment of multiple different molecules. |
| Key Disadvantages | Less explored compared to other isomers, potential for lower stability of the parent triazine. | Requires a specific reaction partner (strained alkene/alkyne). | Stepwise reaction can be complex to control, potential for heterogeneity. |
Table 2: Reaction Kinetics of 1,2,4-Triazine Derivatives in IEDDA Reactions
Second-order rate constants (k₂) are a direct measure of the reaction speed. Higher values indicate a faster reaction.
| 1,2,4-Triazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 3,6-bis(pyridin-2-yl)-1,2,4-triazine | TCO | 0.007 | [1] |
| 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine | TCO | 0.023 | [1] |
| 6-methyl-3-phenyl-1,2,4-triazine | TCO | 0.009 | [1] |
| Pyridinium, N-methyl-3-phenyl-6-(pyridin-2-yl)-1,2,4-triazine | TCO | >20 | [1] |
| 3-vinyl-1,2,4-triazine derivative (3c) | BCN | Not explicitly provided, but described as rapid. | [2] |
TCO: trans-cyclooctene; BCN: bicyclononyne
Table 3: Stability of Bioconjugates
Direct comparative stability data for bioconjugates formed from all three triazine isomers under identical conditions is limited in the current literature. However, some studies provide insights into the stability of specific triazine-derived linkages.
| Linker Type | Conjugate Description | Stability Findings | Reference |
| 3-vinyl-1,2,4-triazine | Peptide-linker conjugate | Significantly more stable than thiosuccinimide linkage, with over 60% degradation of the latter observed in the same timeframe. | [2] |
| Pyridinium 1,2,4-triazine | Linker itself | Stable for over one week in PBS buffer at 37 °C, even in the presence of L-cysteine. | [1] |
| 1,2,3-Triazine | Peptide-linker conjugate | Stability of bi-triazines was examined, revealing potential for reversible peptide modification. | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and evaluation of bioconjugation linkers. Below are representative protocols for bioconjugation with each class of triazine linker.
Protocol 1: Cysteine-Specific Peptide Modification with a 5-Substituted 1,2,3-Triazine
This protocol is adapted from the methodology for cysteine-specific modification of peptides.
Materials:
-
Cysteine-containing peptide
-
5-substituted 1,2,3-triazine derivative
-
HEPES buffer (0.2 M, pH 7.4)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Deionized water
-
HPLC for purification and analysis
Procedure:
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in HEPES buffer to a final concentration of 25 mM.
-
Triazine Solution Preparation: Prepare a stock solution of the 5-substituted 1,2,3-triazine derivative in CH₃CN or DMF.
-
Conjugation Reaction: Add 1.2 equivalents of the 1,2,3-triazine stock solution to the peptide solution. Ensure the final concentration of the organic solvent is approximately 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Purification: Monitor the reaction progress by HPLC. Upon completion, purify the peptide conjugate using preparative HPLC.
-
Characterization: Characterize the purified conjugate by mass spectrometry to confirm the desired modification.
Protocol 2: Bioconjugation via Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with a 1,2,4-Triazine
This protocol describes a general procedure for the IEDDA reaction between a 1,2,4-triazine-functionalized molecule and a strained alkyne (e.g., BCN)-functionalized biomolecule.
Materials:
-
1,2,4-triazine-functionalized molecule
-
BCN-functionalized biomolecule (e.g., peptide, protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (CH₃CN) or DMSO for stock solutions
-
HPLC or SDS-PAGE for analysis
Procedure:
-
Reagent Preparation: Prepare a stock solution of the 1,2,4-triazine derivative in an appropriate organic solvent (e.g., DMSO). Dissolve the BCN-functionalized biomolecule in PBS.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the 1,2,4-triazine stock solution to the biomolecule solution in PBS.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the specific 1,2,4-triazine and BCN derivatives.
-
Monitoring and Purification: Monitor the reaction progress by HPLC (for peptides) or SDS-PAGE (for proteins). The disappearance of the starting materials and the appearance of the conjugate can be tracked. Purify the conjugate using size-exclusion chromatography or dialysis to remove excess unreacted triazine.
-
Characterization: Characterize the purified bioconjugate by mass spectrometry to confirm successful conjugation.
Protocol 3: Sequential Nucleophilic Substitution on a 1,3,5-Triazine (Cyanuric Chloride) Core
This protocol outlines the step-wise modification of cyanuric chloride with different nucleophiles at varying temperatures.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Nucleophile 1 (e.g., an amine-containing molecule)
-
Nucleophile 2 (e.g., a thiol-containing molecule)
-
Nucleophile 3 (e.g., a different amine or alcohol)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Diisopropylethylamine (DIEA) or another suitable base
-
TLC or HPLC for reaction monitoring
Procedure:
-
First Substitution (low temperature): Dissolve cyanuric chloride in the chosen solvent and cool the solution to 0-5°C. Add one equivalent of Nucleophile 1 and one equivalent of the base. Stir the reaction at this temperature for a specified time (e.g., 1-2 hours), monitoring by TLC or HPLC until the starting material is consumed.
-
Second Substitution (room temperature): To the reaction mixture from the previous step, add one equivalent of Nucleophile 2 and one equivalent of the base. Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the formation of the di-substituted product.
-
Third Substitution (elevated temperature): After the second substitution is complete, add an excess of Nucleophile 3 and additional base. Heat the reaction mixture (e.g., to reflux) and stir for an extended period (e.g., 24 hours).
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove salts and excess reagents. Purify the final tri-substituted triazine product by column chromatography.
-
Characterization: Characterize the purified product at each step by NMR and mass spectrometry to confirm the structure.
Visualization of Triazine Bioconjugation Strategies
The following diagrams illustrate the fundamental reaction mechanisms for each triazine isomer in bioconjugation.
Caption: Reaction schemes for bioconjugation using 1,2,3-, 1,2,4-, and 1,3,5-triazine linkers.
Caption: A generalized experimental workflow for bioconjugation and performance evaluation of triazine-based linkers.
Conclusion
Triazine-based linkers offer a diverse toolkit for bioconjugation, each isomer presenting distinct advantages and mechanisms of action. 1,2,3-triazines are emerging as tools for cysteine-specific modification. 1,2,4-triazines are highly effective in bioorthogonal IEDDA reactions, with kinetics that can be tuned by substitution. The trifunctional nature of 1,3,5-triazines allows for the construction of complex, multifunctional bioconjugates.
The selection of the most appropriate triazine linker depends on the specific application, the target biomolecule, and the desired properties of the final conjugate. While direct head-to-head comparative data across all three isomers is still an area for further research, the information presented in this guide provides a solid foundation for making informed decisions. The provided experimental protocols offer a starting point for the practical implementation and comparative evaluation of these versatile linkers in your research.
References
Validating the Specificity of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine for Primary Amines: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective derivatization of primary amines is a critical step in various analytical and preparative workflows. This guide provides a comparative analysis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine as a potential reagent for this purpose, benchmarking its theoretical performance against established alternatives. While direct experimental data on the specificity of this particular triazine is limited in peer-reviewed literature, its reactivity can be inferred from the well-documented chemistry of 1,3,5-triazine derivatives.
The reactivity of substituted 1,3,5-triazines is characterized by a susceptibility to nucleophilic aromatic substitution. The electron-withdrawing nature of the three nitrogen atoms in the triazine ring renders the carbon atoms electrophilic and thus prone to attack by nucleophiles. In the case of this compound, the methylthio (-SCH3) group can act as a leaving group, allowing for the covalent attachment of a primary amine. The reaction is anticipated to proceed via a nucleophilic substitution mechanism, where the primary amine attacks the carbon atom bearing the methylthio group, leading to the formation of a new carbon-nitrogen bond and the displacement of methanethiol.
Performance Comparison of Amine Derivatization Reagents
The selection of a suitable derivatization reagent is pivotal for the success of applications ranging from chromatographic analysis to bioconjugation. The ideal reagent should exhibit high reactivity and selectivity towards the target functional group under mild conditions, forming a stable product. The following table summarizes the key characteristics of this compound, based on chemical principles, in comparison to commonly used primary amine derivatization reagents for which extensive experimental data is available.
| Reagent | Target Amines | Reaction Principle | Typical Reaction Conditions | Derivative Stability | Key Advantages | Potential Limitations |
| This compound | Primarily Primary Amines (inferred) | Nucleophilic Aromatic Substitution | Neutral to slightly basic pH, room temperature to moderate heating | Expected to be stable | Potentially good leaving group (-SCH3); stable triazine core. | Lack of empirical data on specificity and reactivity; potential cross-reactivity with other nucleophiles. |
| N-Hydroxysuccinimide (NHS) Esters | Primary Amines | Acylation | pH 7.2-8.5 | Stable amide bond | High reactivity; widely used for bioconjugation. | Susceptible to hydrolysis in aqueous solutions. |
| Fluorescamine | Primary Amines | Formation of a fluorescent pyrrolinone | pH 8-9 | Unstable at low pH | Rapid reaction; non-fluorescent reagent, fluorescent product. | Derivatives are not very stable; reagent hydrolyzes quickly. |
| ortho-Phthalaldehyde (OPA) | Primary Amines (in the presence of a thiol) | Formation of a fluorescent isoindole | pH 9-10 | Derivatives can be unstable | Highly sensitive fluorescent detection.[1] | Requires a thiol co-reagent; does not react with secondary amines. |
| Dansyl Chloride | Primary and Secondary Amines | Sulfonylation | pH 9.5-10.5 | Stable sulfonamide bond | Produces highly fluorescent derivatives.[2] | Excess reagent and hydrolysis products can be fluorescent and interfere with analysis. |
| NBD Chloride | Primary and Secondary Amines | Nucleophilic Aromatic Substitution | pH 8-9.5 | Stable | Reacts with both primary and secondary amines. | Lower fluorescence quantum yield in aqueous environments. |
Reaction Mechanism and Experimental Workflow
To validate the specificity of any new derivatization reagent, a systematic experimental approach is necessary. This involves reacting the agent with a panel of compounds representing different functional groups and quantifying the extent of derivatization.
A generalized workflow for assessing the specificity of a new derivatization reagent is depicted below. This process involves exposing the reagent to a variety of potential analytes and analyzing the reaction products, typically by chromatographic methods coupled with mass spectrometry.
Detailed Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound's specificity for primary amines.
Protocol 1: Screening for Reactivity with Different Functional Groups
Objective: To qualitatively assess the reactivity of this compound with primary amines, secondary amines, thiols, and hydroxyl groups.
Materials:
-
This compound
-
Test compounds:
-
Primary amine (e.g., benzylamine)
-
Secondary amine (e.g., N-methylbenzylamine)
-
Thiol (e.g., benzyl mercaptan)
-
Alcohol (e.g., benzyl alcohol)
-
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare 10 mM stock solutions of each test compound in the reaction buffer.
-
-
Derivatization Reaction:
-
In separate microcentrifuge tubes, mix 50 µL of each test compound stock solution with 50 µL of the this compound stock solution.
-
Include a negative control for each test compound by adding 50 µL of acetonitrile instead of the reagent solution.
-
Incubate the reactions at room temperature for 1 hour. For potentially less reactive groups, a parallel set of reactions can be incubated at a higher temperature (e.g., 50°C).
-
-
Sample Analysis:
-
Dilute the reaction mixtures 1:10 with the initial mobile phase of the LC-MS/MS system.
-
Analyze the samples by LC-MS/MS to identify the formation of derivatized products. Monitor the expected mass-to-charge ratio (m/z) of the derivatized analytes.
-
Protocol 2: Quantitative Comparison of Reactivity with Primary and Secondary Amines
Objective: To quantify and compare the derivatization efficiency of this compound towards a primary amine and a secondary amine.
Materials:
-
This compound
-
Primary amine standard (e.g., a specific amino acid)
-
Secondary amine standard (e.g., proline)
-
Internal standard (a structurally similar compound that does not react with the reagent)
-
Reaction buffer (e.g., 0.1 M sodium borate buffer, pH 9.0)
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)
-
HPLC with UV or fluorescence detector, or LC-MS/MS system
Procedure:
-
Preparation of Calibration Curves:
-
Prepare a series of standard solutions containing known concentrations of the primary and secondary amines and a constant concentration of the internal standard.
-
Derivatize these standards according to the procedure below and analyze them to construct calibration curves.
-
-
Derivatization Reaction:
-
Prepare reaction mixtures containing a known concentration of the primary or secondary amine and the internal standard in the reaction buffer.
-
Add a molar excess of the this compound solution.
-
Incubate the reactions for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Stop the reaction by adding the quenching solution.
-
-
Analysis and Data Interpretation:
-
Analyze the derivatized samples using the appropriate chromatographic method.
-
Calculate the concentration of the derivatized and underivatized amines using the calibration curves.
-
The derivatization efficiency can be calculated as: (Concentration of derivatized amine) / (Initial concentration of amine) * 100%
-
Compare the derivatization efficiencies for the primary and secondary amines to determine the specificity.
-
By employing these structured experimental approaches, researchers can systematically validate the specificity of this compound and determine its suitability as a selective derivatization reagent for primary amines in their specific applications.
References
Benchmarking Cysteine Alkylating Agents in Proteomics: A Comparative Guide to Iodoacetamide (IAM) and N-Ethylmaleimide (NEM)
Introduction
A comprehensive search of scientific literature and chemical databases reveals no established application of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine in the field of proteomics. Therefore, a direct performance benchmark of this compound is not feasible.
Instead, this guide provides a detailed comparison of two widely used and critically important reagents for a common proteomics application: the alkylation of cysteine residues. We will compare the performance of Iodoacetamide (IAM) and N-Ethylmaleimide (NEM), two standard reagents used to irreversibly block the thiol groups of cysteine residues. This modification is essential in mass spectrometry-based proteomics to prevent the formation of disulfide bonds, ensuring accurate protein identification and quantification.[1] This guide will provide researchers, scientists, and drug development professionals with a comparative analysis of IAM and NEM, supported by experimental data and detailed protocols.
Performance Comparison: Iodoacetamide vs. N-Ethylmaleimide
Iodoacetamide (IAM) and N-ethylmaleimide (NEM) are both effective cysteine alkylating agents, but they differ in their reactivity, specificity, and potential for side reactions. The choice between them often depends on the specific experimental goals.
Quantitative Performance Data
The following table summarizes the key performance characteristics of IAM and NEM based on comparative proteomics studies.
| Performance Metric | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) | Key Findings & Citations |
| Primary Target | Cysteine thiols (-SH) | Cysteine thiols (-SH) | Both reagents effectively and irreversibly alkylate cysteine residues.[1][2] |
| Reaction Mechanism | Nucleophilic displacement (SN2) | Michael addition | IAM reacts with the thiolate anion, displacing iodine. NEM undergoes an addition reaction with the thiolate anion.[2] |
| Alkylation Efficiency | High | High | Both reagents can achieve near-complete alkylation of accessible cysteine residues under optimal conditions. |
| Reaction Speed | Slower | Faster | NEM generally reacts faster with thiols than IAM.[2][3] |
| Optimal pH | Alkaline (pH > 8.0) | Broad range, but more specific below neutral pH | IAM reactivity is highly dependent on pH to deprotonate the thiol group. NEM can react over a broader pH range, but specificity is improved at pH below neutral.[2][3] |
| Side Reactions | Alkylation of methionine, lysine, histidine, and N-termini. | Alkylation of lysine, histidine, and N-termini, especially at alkaline pH. | IAM is known for off-target reactions with methionine.[4][5] NEM shows significant side reactions with N-termini and lysine at higher pH.[6] |
| Peptide Identification | Generally leads to a higher number of identified peptides with alkylated cysteines. | May result in fewer identified peptides with alkylated cysteines in some studies. | One study found that IAM resulted in the highest number of peptides with alkylated cysteine and the lowest number of peptides with incomplete cysteine alkylation compared to NEM, acrylamide, and 4-vinylpyridine.[6] |
Experimental Protocols
Detailed methodologies for in-solution protein alkylation are provided below. These protocols are generalized and may require optimization for specific protein samples and downstream applications.
Protocol 1: In-Solution Protein Alkylation with Iodoacetamide (IAM)
This protocol is a standard procedure for the reduction and alkylation of protein samples in solution prior to mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in water; prepare fresh and protect from light)
-
Quenching solution (e.g., 500 mM DTT)
-
Digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2)
-
Sequencing-grade trypsin
Procedure:
-
Reduction: Add DTT to the protein solution to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[7]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAM to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.[7]
-
Quenching: Quench the unreacted IAM by adding DTT to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[7]
-
Dilution: Dilute the sample at least 5-fold with digestion buffer to reduce the urea concentration to below 2 M.
-
Digestion: Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction column before LC-MS/MS analysis.
Protocol 2: In-Solution Protein Alkylation with N-Ethylmaleimide (NEM)
This protocol outlines the use of NEM for cysteine alkylation, which is often favored for its speed.
Materials:
-
Protein sample in a denaturing buffer (e.g., 6 M guanidine hydrochloride, 100 mM Tris-HCl, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 200 mM in water)
-
N-Ethylmaleimide (NEM) stock solution (e.g., 200 mM in ethanol or DMSO)
-
Quenching solution (e.g., 1 M DTT)
-
Digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2)
-
Sequencing-grade trypsin
Procedure:
-
Reduction: Add TCEP to the protein solution to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.
-
Alkylation: Add NEM to a final concentration of 40 mM. Incubate for 15-30 minutes at room temperature. For improved specificity, the reaction time can be reduced to 5 minutes or less.[3]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 80 mM.
-
Dilution: Dilute the sample with digestion buffer to reduce the concentration of the denaturant.
-
Digestion: Proceed with trypsin digestion as described in the IAM protocol.
-
Sample Cleanup: Desalt the peptide mixture using a C18 column prior to LC-MS/MS analysis.
Visualizations
Chemical Reactions and Experimental Workflow
The following diagrams illustrate the chemical reactions of IAM and NEM with cysteine and a typical experimental workflow for quantitative proteomics using these reagents.
Caption: Chemical reactions of IAM and NEM with cysteine thiols.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Comparative Cross-Reactivity Analysis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine and Structurally Related s-Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine within the context of immunological assays. Due to the limited availability of direct cross-reactivity data for this specific compound, this guide leverages experimental data from structurally analogous s-triazine herbicides to provide a predictive comparison. The information herein is intended to assist researchers in designing and interpreting immunoassays for the detection of triazine derivatives.
Introduction to s-Triazine Cross-Reactivity
The s-triazine scaffold is the basis for a widely used class of herbicides, including atrazine and simazine. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are common methods for detecting these compounds in environmental and biological samples. A key characteristic of these assays is the potential for cross-reactivity, where antibodies developed against one triazine compound also recognize and bind to other structurally similar triazines. This phenomenon is governed by the specific chemical groups attached to the triazine ring, which influence the antibody-antigen interaction.
This compound is an s-triazine derivative characterized by a methyl group, a methylthio group, and an amine group at positions 4, 6, and 2 of the triazine ring, respectively. Its potential for cross-reactivity in immunoassays designed for other triazines is of significant interest for researchers developing targeted detection methods or studying its biological activity.
Comparative Cross-Reactivity Data of s-Triazine Herbicides
The following table summarizes the cross-reactivity of several common s-triazine herbicides in a competitive ELISA designed for the detection of atrazine. This data provides a baseline for understanding how substitutions on the triazine ring affect antibody recognition. The cross-reactivity is typically expressed as a percentage relative to the target analyte (in this case, Atrazine).
| Compound | Structure | Substituent at C2 | Substituents at C4 & C6 | Cross-Reactivity (%) with Anti-Atrazine Antibody[1] |
| Atrazine | -Cl | -NH-C2H5, -NH-CH(CH3)2 | 100 | |
| Propazine | -Cl | -NH-CH(CH3)2, -NH-CH(CH3)2 | 96 | |
| Simazine | -Cl | -NH-C2H5, -NH-C2H5 | 14.3 | |
| Ametryn | -SCH3 | -NH-C2H5, -NH-CH(CH3)2 | 1.5 | |
| Terbutylazine | -Cl | -NH-C2H5, -NH-C(CH3)3 | 0.33 | |
| Deethylatrazine | -Cl | -NH2, -NH-CH(CH3)2 | 3.08 | |
| Hydroxyatrazine | -OH | -NH-C2H5, -NH-CH(CH3)2 | 0.01 | |
| This compound | -NH2 | -CH3, -SCH3 | Data Not Available |
Note: Cross-reactivity values can vary depending on the specific antibody and assay conditions.
Based on the data, compounds with a methylthio (-SCH3) group, such as Ametryn, generally exhibit low cross-reactivity with antibodies raised against chloro-triazines like atrazine. This suggests that this compound would also likely have low cross-reactivity in an atrazine-specific immunoassay.
Experimental Protocol: Competitive ELISA for Triazine Cross-Reactivity
This section outlines a general procedure for a competitive ELISA to determine the cross-reactivity of a test compound, such as this compound, against an antibody raised for a specific triazine herbicide (e.g., atrazine).
Materials:
-
Microtiter plates coated with anti-triazine antibodies.
-
Standard solutions of the target analyte (e.g., atrazine) of known concentrations.
-
Solutions of the test compound and other triazine analogs of known concentrations.
-
Enzyme-conjugated triazine (e.g., atrazine-horseradish peroxidase conjugate).
-
Wash buffer (e.g., phosphate-buffered saline with Tween 20).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., dilute sulfuric acid).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Samples: Prepare a series of dilutions for the standard (e.g., atrazine) and the test compounds in an appropriate buffer.
-
Competitive Binding: Add a fixed volume of the enzyme-conjugated triazine and an equal volume of either the standard or test compound solution to the antibody-coated wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding to the antibodies.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.[1][2]
-
Substrate Addition: Add the substrate solution to each well and incubate for a set period (e.g., 20-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled triazine in the sample.[1][3]
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standard.
-
Determine the concentration of each test compound that causes 50% inhibition of the signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
-
Visualizing Experimental and Logical Relationships
Experimental Workflow for Competitive ELISA
References
Alternatives to 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine for specific synthetic routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted guanidines is a cornerstone of medicinal chemistry and drug development, owing to the guanidinium group's critical role as a pharmacophore in a multitude of biologically active molecules. A prevalent and versatile method for constructing the guanidine moiety is through the desulfurization-guanidinylation of readily accessible thioureas. This process typically involves the activation of the thiourea with a reagent that facilitates the removal of the sulfur atom and subsequent reaction with an amine.
While a variety of reagents can be employed for this transformation, this guide provides a comparative analysis of common and effective alternatives, with a particular focus on triazine-based compounds and other widely used activating agents. The performance of these reagents is evaluated based on reaction yields, conditions, and substrate scope, providing researchers with the necessary data to select the optimal synthetic route for their specific needs.
Comparison of Guanylation Reagents for Thiourea Desulfurization
The following table summarizes the performance of several key reagents used for the conversion of thioureas to guanidines. The data presented is a synthesis of reported yields from various literature sources for the reaction of a generic N,N'-disubstituted thiourea with an amine.
| Reagent Class | Reagent Name | Typical Reaction Conditions | Amine Scope | Average Yield (%) | Advantages | Disadvantages |
| Triazine-based | 2,4,6-Trichloro-1,3,5-triazine (TCT) | Amine, Base (e.g., Et3N), CH2Cl2, rt | Primary and secondary aliphatic and aromatic amines | 70-95 | Inexpensive, readily available, high yields. | Can be harsh for sensitive substrates, potential for side reactions with the triazine core. |
| Triazine-based | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Amine, N-Methylmorpholine (NMM), THF, rt to reflux | Primary and secondary aliphatic amines | 60-90 | Milder than TCT, good yields. | More expensive than TCT, may require heating for less reactive amines. |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Amine, Solvent (e.g., CH2Cl2, DMF), rt | Broad | 80-98 | High yields, water-soluble byproducts are easily removed. | Can be expensive, may require a coupling additive for challenging substrates. |
| Onium Salt | 2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent) | Amine, Base (e.g., Et3N), Solvent (e.g., CH2Cl2), rt | Broad | 85-95 | High yields, effective for a wide range of amines. | Byproducts can sometimes be difficult to remove. |
| Metal Salt | Mercury(II) Chloride (HgCl2) | Amine, Base (e.g., Et3N), Solvent (e.g., THF), rt | Broad | 90-99 | Excellent yields, highly reliable. | Highly toxic, significant environmental and disposal concerns. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
General Procedure for Guanidine Synthesis using 2,4,6-Trichloro-1,3,5-triazine (TCT)
To a solution of the N,N'-disubstituted thiourea (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added triethylamine (2.5 mmol). 2,4,6-Trichloro-1,3,5-triazine (1.1 mmol) is then added portion-wise over 10 minutes. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired guanidine.
General Procedure for Guanidine Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
To a solution of the N,N'-disubstituted thiourea (1.0 mmol) in anhydrous dichloromethane (10 mL) is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol). The mixture is stirred at room temperature for 30 minutes. The desired amine (1.1 mmol) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the pure guanidine.
General Procedure for Guanidine Synthesis using Mukaiyama's Reagent
A solution of the N,N'-disubstituted thiourea (1.0 mmol) and triethylamine (3.0 mmol) in anhydrous dichloromethane (10 mL) is prepared. 2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent) (1.2 mmol) is added, and the mixture is stirred at room temperature for 1 hour. The amine (1.2 mmol) is then added, and stirring is continued until the reaction is complete as indicated by TLC. The reaction mixture is diluted with dichloromethane and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.
Reaction Pathways and Workflows
The following diagrams illustrate the general synthetic pathway for guanidine formation from thiourea and a typical experimental workflow.
Quantitative comparison of labeling efficiency with different triazine isomers
A Comparative Guide to Triazine Isomers for Bioorthogonal Labeling
The field of bioconjugation has been significantly advanced by the development of bioorthogonal chemistries, which allow for the specific labeling of biomolecules in complex biological systems. Among the various reagents used, triazines, a class of six-membered heterocyclic compounds containing three nitrogen atoms, have emerged as versatile scaffolds for protein labeling. The three structural isomers of triazine—1,3,5-triazine (s-triazine), 1,2,4-triazine, and 1,2,3-triazine—each exhibit distinct reactivity profiles, enabling a range of applications in chemical biology and drug development. This guide provides a quantitative comparison of the labeling efficiency of these triazine isomers, supported by experimental data and detailed protocols.
1,3,5-Triazine (s-Triazine)
The most common and stable isomer, 1,3,5-triazine, is a symmetrical molecule. Its chemistry is dominated by nucleophilic aromatic substitution, where leaving groups on the triazine ring are sequentially replaced by nucleophiles.
Labeling Chemistry: 2,4,6-trichloro-1,3,5-triazine (TCT) is a common starting material, allowing for the sequential and controlled introduction of different nucleophiles. The reactivity of the s-triazine ring decreases with each substitution, requiring progressively harsher conditions (e.g., increased temperature) for subsequent reactions.[1] Recently, a novel reactivity of 1,3,5-triazine has been discovered for the specific labeling of tyrosine residues under physiological conditions through triazine-pyridine chemistry (TPC).[2] Another development has shown that triazine-pyridinium chemistry can be tuned for cysteine-selective bioconjugation.[3]
Quantitative Data on Labeling Efficiency:
| Reagent | Target Residue | Reaction Conditions | Conversion/Yield | Reference |
| Triazine-pyridine probe | Tyrosine | HeLa cell lysates, 500 µM probe, 30°C, 10 min | - | [4] |
| Triazine-pyridinium probe | Cysteine | PBS buffer (pH 7.4) | ~15% hydrolysis in 48h in human plasma | [3] |
| 2,4,6-trichloro-1,3,5-triazine | Nucleophiles (general) | Stepwise, 0°C to reflux | High (qualitative) | [1] |
Experimental Protocol: Tyrosine Labeling with a Triazine-Pyridine Probe in Cell Lysates [4]
-
Cell Culture and Lysis: HeLa cells are cultured and harvested. The cell pellet is lysed, and the protein concentration is normalized to 2 mg/mL.
-
Cysteine Blocking (Optional but Recommended): To ensure tyrosine specificity, cysteine residues are blocked by treating the cell lysate with iodoacetamide (IAA) at a final concentration of 10 mM or 50 mM.
-
Labeling Reaction: The triazine-pyridine probe is added to the cell lysate at a final concentration of 500 µM.
-
Incubation: The reaction mixture is incubated at 30°C for 10 minutes.
-
Analysis: The labeling efficiency can be analyzed by various methods, such as in-gel fluorescence scanning after a click reaction to attach a reporter tag.
Diagram: 1,3,5-Triazine Nucleophilic Substitution
Caption: Sequential substitution on the 1,3,5-triazine core.
1,2,4-Triazine
1,2,4-Triazines are asymmetric and have been extensively used in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes and alkynes.[5][6] The reactivity of 1,2,4-triazines can be tuned based on the substitution pattern on the triazine ring.[5][7]
Labeling Chemistry: 1,2,4-triazines react rapidly with dienophiles like trans-cyclooctene (TCO) to form stable conjugates. The reaction rate is influenced by the position of substituents on the triazine ring. For instance, 5-substituted 1,2,4-triazines exhibit different reactivity profiles compared to their 6-substituted counterparts.[5] Cationic pyridinium 1,2,4-triazines have been developed to enhance reaction rates and improve water solubility.[7][8]
Quantitative Data on Labeling Efficiency:
| Triazine Isomer | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 5-phenyl-1,2,4-triazine | TMTH | 0.22 ± 0.01 | [5] |
| Pyridinium 1,2,4-triazines | d-TCO or s-TCO | Comparable to more reactive 1,2,4,5-tetrazines | [7] |
Experimental Protocol: IEDDA Reaction Monitoring by HPLC [5]
-
Reagent Preparation: Prepare stock solutions of the 1,2,4-triazine isomer and the dienophile (e.g., TCO derivative) in a suitable solvent (e.g., acetonitrile or a buffer).
-
Reaction Initiation: Combine the reagents at a known concentration (e.g., 2.5 mM each).
-
Monitoring: Monitor the progress of the reaction by injecting aliquots into an HPLC system at specific time points. The consumption of reactants and the formation of the product are monitored by UV absorbance at 210 nm.
-
Data Analysis: The second-order rate constant can be determined from the kinetic data.
Diagram: 1,2,4-Triazine IEDDA Reaction
Caption: IEDDA reaction of a 1,2,4-triazine with a dienophile.
1,2,3-Triazine
The least stable of the three isomers, 1,2,3-triazine, has received less attention in bioconjugation.[9][10] However, recent work has highlighted its potential for cysteine-specific modification of peptides and proteins.[9]
Labeling Chemistry: 5-substituted 1,2,3-triazines react with the thiol group of cysteine residues. A key feature of this reaction is the generation of an aldehyde group on the product, which can be used for subsequent orthogonal labeling.[9]
Quantitative Data on Labeling Efficiency:
While specific rate constants are not provided in the initial search results, the studies indicate "favorable reaction efficiencies" with diverse cysteine-containing peptides, with reactions proceeding to high conversion.[9] The efficiency and selectivity can be tuned by altering the substituent at the 5-position of the triazine ring.[9]
Experimental Protocol: Cysteine-Specific Labeling with 5-Substituted 1,2,3-Triazines [9]
-
Peptide/Protein Preparation: Dissolve the cysteine-containing peptide or protein in a suitable buffer.
-
Reagent Addition: Add the 5-substituted 1,2,3-triazine derivative to the peptide/protein solution.
-
Incubation: Allow the reaction to proceed under mild conditions (e.g., room temperature).
-
Analysis: The reaction can be monitored by LC-MS to observe the formation of the desired conjugate.
-
Secondary Labeling (Optional): The aldehyde group generated on the conjugate can be further reacted with an aldehyde-reactive probe, such as a hydroxylamine or a tetrazine, for secondary labeling.
Diagram: Cysteine-Specific Labeling with 1,2,3-Triazine
Caption: Two-step labeling using a 1,2,3-triazine for cysteine modification.
Conclusion
The choice of triazine isomer for bioconjugation depends on the specific application and the desired target.
-
1,3,5-Triazines are robust scaffolds for multifunctionalization through nucleophilic substitution and have shown utility in targeting tyrosine and cysteine residues.
-
1,2,4-Triazines are highly effective for bioorthogonal labeling via IEDDA reactions, offering fast kinetics that can be tuned through substitution.
-
1,2,3-Triazines represent an emerging class of reagents for cysteine-specific modification, with the unique advantage of introducing a handle for further orthogonal functionalization.
Direct quantitative comparison of labeling efficiency across all three isomers is challenging due to the different reaction mechanisms and target residues. However, by understanding the distinct reactivity of each isomer, researchers can select the most appropriate tool for their specific bioconjugation needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Triazine-pyridine chemistry for protein labelling on tyrosine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. teamchem.co [teamchem.co]
Head-to-head comparison of triazine synthesis methods for yield and purity
For researchers, scientists, and drug development professionals, the efficient synthesis of triazine scaffolds is a critical starting point for the development of novel therapeutics. Triazines, a class of nitrogen-containing heterocyclic compounds, are key pharmacophores in a wide range of biologically active molecules with applications as anticancer, antiviral, and antimicrobial agents. This guide provides a comparative overview of common triazine synthesis methods, with a focus on reported yields and purities to aid in the selection of the most appropriate synthetic route.
This comparison guide delves into various methodologies for the synthesis of 1,3,5- and 1,2,4-triazines, presenting quantitative data in structured tables for easy interpretation. Detailed experimental protocols for key methods are provided, alongside visual representations of the synthetic pathways to enhance understanding.
1,3,5-Triazine Synthesis Methods: A Comparative Analysis
Symmetrically substituted 1,3,5-triazines are commonly synthesized through the cyclotrimerization of nitriles. However, a variety of other methods exist, each with its own advantages and limitations.
Cyclotrimerization of Nitriles
This method is a fundamental approach for synthesizing symmetrical 1,3,5-triazines. The reaction typically requires harsh conditions, but recent advancements have led to milder and more efficient protocols.[1]
Pinner Triazine Synthesis
The Pinner synthesis offers a classical route to 2-hydroxy-4,6-diaryl-s-triazines by reacting aryl amidines with phosgene.[2][3] This method can also be extended to halogenated aliphatic amidines.
One-Pot Syntheses
Recent developments have focused on one-pot procedures which are generally more environmentally friendly and economical.[4][5] These methods often involve multi-component reactions and can provide good to excellent yields in shorter reaction times.[1] For instance, a sequential one-pot strategy using cyanuric chloride allows for the rapid construction of trisubstituted 1,3,5-triazines with moderate to good yields (34–69%).[6]
Microwave-Assisted Synthesis
The use of microwave irradiation has been shown to significantly shorten reaction times and, in some cases, improve yields for the synthesis of 1,3,5-triazine derivatives.[1][7] This "green chemistry" approach often leads to cleaner reactions and easier purification.[1][7]
Synthesis from Amidines and Alcohols/Aldehydes
Catalytic systems have been developed for the synthesis of triazines from readily available starting materials like alcohols and amidines. A platinum nanoparticle-catalyzed reaction provides good to excellent yields (up to 93%) and is environmentally benign.[8] Similarly, copper-catalyzed methods for the reaction of amidines with alcohols or N,N-dimethylethanolamine have been reported with yields up to 81%.[9][10]
Table 1: Comparison of 1,3,5-Triazine Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reported Yield (%) | Purity | Key Advantages |
| Cyclotrimerization of Nitriles | Nitriles | Yttrium salts, Silica-supported Lewis acids | 33-67[1] | High | Good for symmetrical triazines |
| Pinner Synthesis | Aryl amidines, Phosgene | - | Moderate to Good (Specific data not available) | Good | Access to 2-hydroxy-4,6-diaryl-s-triazines |
| One-Pot from Cyanuric Chloride | Cyanuric chloride, Amines, Boronic acids | Pd catalyst | 34-69[6] | Good | High functional group tolerance |
| Microwave-Assisted Synthesis | Varies (e.g., Dichlorotriazinyl benzenesulfonamide) | - | Good to Excellent[1] | High | Short reaction times, cleaner reactions |
| Pt-Catalyzed Dehydrogenative Coupling | Primary alcohols, Amidines | Pt/Al2O3 | up to 93[8] | Good | High atom economy, reusable catalyst |
| Cu-Catalyzed Aerobic Annulation | Amidines, DMF | Copper catalyst | 37[11] | Good | Uses DMF as a carbon source |
| Cu(II)-Catalyzed C(sp3)–H Activation | Amidines, N,N-dimethylethanolamine | CuCl2 | up to 81[9] | Good | Efficient C-N bond formation |
1,2,4-Triazine Synthesis Methods: A Comparative Analysis
The synthesis of 1,2,4-triazines, or asymmetrical triazines, often involves the condensation of 1,2-dicarbonyl compounds with amidrazones.[12]
Bamberger Triazine Synthesis
A classical method for 1,2,4-triazine synthesis is the Bamberger reaction.[13]
Condensation Reactions
A common route involves the reaction of α-dicarbonyl compounds with aminoguanidines. For example, reacting benzil with semicarbazide or thiosemicarbazide can yield 5,6-diphenyl-1,2,4-triazin-2(3H)-one or -thione derivatives.[14]
From Thiocarbohydrazide
The reaction of thiocarbohydrazide with α-keto acids, such as phenylpyruvic acid or sodium pyruvate, can produce amino-mercapto-triazinone derivatives in good yields (78-89%).[11]
Table 2: Comparison of 1,2,4-Triazine Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reported Yield (%) | Purity | Key Advantages |
| Condensation of 1,2-Dicarbonyls | 1,2-Dicarbonyl compounds, Amidrazones | - | Good (Specific data not available) | Good | Versatile for substituted 1,2,4-triazines |
| Reaction of Benzil with Semicarbazides | Benzil, Semicarbazide/Thiosemicarbazide | - | Good (Specific data not available) | Good | Access to specific triazinone/thione derivatives |
| From Thiocarbohydrazide | Thiocarbohydrazide, α-Keto acids | - | 78-89[11] | Good | Good yields under reflux conditions |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Trisubstituted 1,3,5-Triazines from Cyanuric Chloride[6]
-
To a solution of cyanuric chloride in an appropriate solvent, add the first amine nucleophile and a base (e.g., DIPEA) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4 hours).
-
Add the second amine nucleophile and continue stirring at room temperature.
-
For the final substitution with a boronic acid (Suzuki coupling), add the boronic acid, a palladium catalyst, and a base.
-
Heat the reaction mixture as required to drive the reaction to completion.
-
After completion, the product is isolated and purified by standard methods such as column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Trisubstituted 1,3,5-Triazines[1]
-
Combine the substituted dichlorotriazine, the desired nucleophile, and a suitable base in a microwave-safe reaction vessel.
-
Add a minimal amount of a high-boiling solvent if the reaction is not solvent-free.
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (e.g., 15-24 minutes).
-
After cooling, the product can often be purified by simple precipitation and filtration.
Visualizing the Synthetic Pathways
To further elucidate the relationships between different synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Synthetic routes to 1,3,5-triazines.
Caption: Synthetic routes to 1,2,4-triazines.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 3. Pinner Triazine Synthesis [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 1,2-dihydro-1,3,5-triazine derivatives via Cu(ii)-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. CN104262273A - Synthesis method of 1,3,5-triazine derivatives - Google Patents [patents.google.com]
- 11. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
A Comparative Guide to In-Source Fragmentation of Triazine-Labeled Peptides in Mass Spectrometry
For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative proteomics, the choice of labeling reagent is critical. In-source fragmentation (ISF), the unintended dissociation of ions in the ion source of a mass spectrometer, can complicate spectra and impact quantification accuracy. This guide provides an objective comparison of the in-source fragmentation characteristics of triazine-labeled peptides, such as those labeled with DiLeu, against other common isobaric labeling reagents like TMT and iTRAQ.
Introduction to In-Source Fragmentation and Triazine-Based Labeling
In-source fragmentation or in-source decay (ISD) is the process where peptide ions fragment in the ion source or the region between the source and the mass analyzer before any intentional fragmentation for MS/MS analysis.[1][2] This phenomenon is influenced by factors such as the analyte's structure, the ion source's cone voltage, and the choice of matrix in MALDI.[3][4][5] While sometimes utilized for specific analytical purposes, ISF in quantitative proteomics is generally considered an undesirable effect that can lead to misinterpretation of spectra and compromise the integrity of quantification.[4]
Triazine-based labeling reagents, such as N,N-Dimethyl Leucine (DiLeu), utilize a triazine ester for the amine-reactive group, which covalently attaches to the N-terminus and lysine residues of peptides.[6] These reagents are a cost-effective alternative to widely used isobaric tags like TMT and iTRAQ and have been reported to offer certain advantages in fragmentation efficiency during tandem mass spectrometry (MS/MS).[6]
Comparative Analysis of In-Source Fragmentation
Experimental evidence suggests that the chemical structure of the labeling reagent significantly influences the fragmentation behavior of peptides. Studies comparing DiLeu with TMT have indicated that DiLeu-labeled peptides fragment more readily.[7][8] This inherent lability suggests a potentially higher susceptibility to in-source fragmentation under certain mass spectrometric conditions.
Key Comparative Points:
-
Fragmentation Energy: DiLeu-labeled peptides have been shown to require lower normalized collision energies (NCE) for efficient fragmentation in the collision cell compared to TMT-labeled peptides.[8][9] This suggests that the covalent bond introduced by the triazine-based label is more labile, which may translate to a greater propensity for fragmentation in the higher energy environment of the ion source.
-
Cone Voltage Effects: The cone voltage in an electrospray ionization (ESI) source is a key parameter controlling the extent of in-source fragmentation.[3][10] Higher cone voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and, consequently, more fragmentation.[10][11] Given the lower fragmentation energy threshold of DiLeu-labeled peptides, they are likely to exhibit a greater degree of in-source fragmentation at elevated cone voltages compared to more robustly labeled peptides.
-
Impact on Quantification: In-source fragmentation of labeled peptides can lead to the premature loss of the reporter group or fragmentation of the peptide backbone. This can result in a diminished signal for the intended precursor ion and the appearance of unquantifiable fragment ions in the MS1 spectrum, potentially skewing quantitative results.
Quantitative Data Summary
While direct, peer-reviewed studies quantitatively comparing the in-source fragmentation of triazine-labeled peptides against other labels are limited, the available data on fragmentation efficiency in the collision cell allows for a semi-quantitative comparison. The following table summarizes the key differences based on published findings.
| Feature | Triazine-Labeled Peptides (e.g., DiLeu) | Amine-Reactive NHS Ester Labels (e.g., TMT, iTRAQ) |
| Optimal Collision Energy (HCD) | Lower NCE required (e.g., NCE of 27 for 8-plex DiLeu)[9] | Higher NCE required compared to unlabeled peptides[8] |
| Inferred Bond Lability | Higher | Lower |
| Susceptibility to ISF with Increasing Cone Voltage | High | Moderate |
| Generation of Reporter Ions | Efficiently generates high-intensity reporter ions[6] | Efficient reporter ion generation |
| Potential for ISF-induced Quantitative Inaccuracy | Higher, especially at non-optimized source conditions | Lower, but still a consideration |
Experimental Protocols
To minimize in-source fragmentation and ensure accurate quantification, careful optimization of mass spectrometer source parameters is crucial, especially when working with more labile labels like triazine-based reagents.
Protocol 1: Peptide Labeling with Triazine-Based Reagents (DiLeu)
-
Protein Digestion: Digest protein samples with trypsin according to standard protocols. Desalt the resulting peptides using a C18 column and dry them completely via vacuum centrifugation.[12]
-
Reagent Preparation: Reconstitute the triazine-based labeling reagent (e.g., DiLeu) in anhydrous acetonitrile or another suitable organic solvent as per the manufacturer's instructions.
-
Labeling Reaction: Re-dissolve the dried peptides in a suitable buffer (e.g., 200mM HEPES, pH 8.5). Add the labeling reagent to the peptide solution and incubate at room temperature for 1-2 hours.
-
Quenching and Cleanup: Quench the reaction with an amine-containing solution like hydroxylamine. Combine the differentially labeled samples and perform a final desalting step to remove excess reagents.
Protocol 2: Minimizing In-Source Fragmentation during LC-MS/MS Analysis
-
LC Separation: Separate the labeled peptide mixture using a nano-flow HPLC system with a C18 column and a suitable gradient of acetonitrile in 0.1% formic acid.
-
MS Source Parameter Optimization:
-
Cone Voltage (or equivalent parameter): Begin with a low cone voltage setting and gradually increase it while monitoring the MS1 spectrum for the appearance of fragment ions of abundant peptides. Select a voltage that provides stable ion generation with minimal fragmentation of the precursor ions.
-
Capillary Voltage and Gas Flow: Optimize the capillary voltage and nebulizing gas flow to ensure stable spray and efficient ionization without excessive ion heating.
-
-
Data Acquisition: Acquire data in a data-dependent mode, selecting the most abundant precursor ions for HCD or CID fragmentation and MS/MS analysis. For labeled peptides requiring lower fragmentation energy, adjust the normalized collision energy accordingly to obtain optimal reporter ion signal and peptide backbone fragmentation for identification.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for quantitative proteomics using chemical labeling.
Caption: Factors influencing the extent of in-source fragmentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Isobaric Tags Enables Accurate and Sensitive Multiplexed Proteomics Using Complementary Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and characterization of novel 8-plex DiLeu isobaric labels for quantitative proteomics and peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS Number: 27622-90-8), ensuring the safety of personnel and compliance with regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 27622-90-8) was not available at the time of this writing. The following disposal procedures are based on information for structurally similar triazine-based compounds and general best practices for hazardous chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to your location and circumstances.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the CAS number (27622-90-8).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name, CAS number, and any known hazards.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Collect the rinsate as hazardous waste and add it to your designated hazardous waste container.
-
After thorough decontamination, the container may be disposed of according to your institution's guidelines for decontaminated labware. Deface the original label before disposal.
-
Hazard Summary for Triazine Analogs
The following table summarizes the hazard information for structurally similar triazine compounds. This information should be used as a precautionary guide for handling this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. If on skin, wash with plenty of water. |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Environmental Hazard | Potentially toxic to aquatic life. | Avoid release to the environment. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS Number: 27622-90-8). Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact in the laboratory.
Chemical and Physical Properties
A summary of the key properties for this compound is provided below.
| Property | Value |
| Molecular Formula | C₅H₈N₄S[1][2] |
| Molecular Weight | 156.21 g/mol [1][2] |
| CAS Number | 27622-90-8[1][2] |
| Appearance | Solid (form may vary) |
| Solubility | No data available |
Hazard Identification and Precautionary Measures
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Eye Irritation: May cause serious eye irritation.[3]
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Signal Word: Warning[3]
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Do not eat, drink, or smoke when using this product.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat- N95 or higher rated dust mask |
| Solution Preparation and Transfers | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
| Running Reactions | - Nitrile gloves- Chemical splash goggles and face shield- Flame-resistant laboratory coat |
| Work-up and Purification | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
Operational and Disposal Plans
Experimental Workflow and Engineering Controls
Proper laboratory procedure and engineering controls are the primary defense against chemical exposure. The following workflow outlines the essential steps for safely handling this compound.
Caption: Experimental workflow for handling the chemical.
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent injury and contamination.
| Situation | Action |
| Minor Spill (Solid) | 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.3. Place the material in a sealed, labeled container for hazardous waste disposal.4. Clean the spill area with an appropriate solvent and then soap and water. |
| Minor Spill (Liquid) | 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).3. Place the absorbent material in a sealed, labeled container for hazardous waste disposal.4. Clean the spill area with an appropriate solvent and then soap and water. |
| Major Spill | 1. Evacuate the laboratory immediately.2. Alert your supervisor and institutional safety office.3. Prevent entry to the affected area.4. Await the arrival of trained emergency response personnel. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]2. Remove contaminated clothing.3. Seek medical attention if irritation persists.[3] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3]2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.[3]2. If breathing is difficult, provide oxygen.3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: Waste disposal logical relationship.
Disposal Procedures:
-
Solid Waste: Place in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect in a compatible, labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Contaminated Glassware: Rinse with a suitable solvent. Collect the rinsate as liquid hazardous waste. The cleaned glassware can then be washed normally.
Always follow your institution's specific guidelines for hazardous waste disposal. If you have any doubts, consult your environmental health and safety department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
